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  • Product: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid
  • CAS: 1267271-26-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Introduction: A Molecule of Interest in Modern Drug Discovery 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Introduction: A Molecule of Interest in Modern Drug Discovery

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a synthetic organic compound that stands at the intersection of several key functional groups relevant to medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a nitrile group, and a fluorinated aromatic ring, makes it a valuable building block and a subject of interest for researchers. The carboxylic acid moiety provides a handle for amide bond formation and introduces ionizable character, the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the fluorophenyl ring often enhances metabolic stability and binding affinity in drug candidates.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. As direct experimental data for this specific molecule is not extensively published, we will ground our discussion in the established principles and experimental methodologies used to characterize such compounds, drawing parallels with closely related analogues. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and handle this molecule.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These parameters dictate storage, handling, and formulation strategies.

Chemical Structure and Identifiers
  • IUPAC Name: 3-Cyano-3-(4-fluorophenyl)propanoic acid

  • CAS Number: 1267271-26-0[2]

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.17 g/mol

Caption: Chemical structure of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties. Where direct data is unavailable, values are estimated based on the properties of structural analogues such as 3-(4-fluorophenyl)propionic acid and 3-(4-cyanophenyl)propionic acid.

PropertyValue / Expected RangeComments
Molecular Weight 193.17 g/mol Calculated from the molecular formula C₁₀H₈FNO₂.
Physical State White to off-white solidExpected, typical for small organic acids.[3]
Melting Point Not available. Expected > 77°CThe analogue 3-(4-fluorophenyl)propionic acid melts at 77°C.[4] The additional polar cyano group likely increases this value.
Boiling Point Not available. Expected to decompose before boiling at atm. pressureHigh polarity and potential for intermolecular hydrogen bonding suggest a high boiling point.[4]
pKa Estimated 3.5 - 4.5The propionic acid moiety is the primary acidic center. The electron-withdrawing nature of the fluorophenyl and cyano groups will lower the pKa relative to simple propionic acid (~4.87).
LogP Estimated 1.5 - 2.5The fluorophenyl group increases lipophilicity, while the cyano and carboxylic acid groups increase polarity. The overall balance is moderately lipophilic. The analogue 3-(4-fluorophenyl)propionic acid has a calculated XLogP3 of 1.6.[5]

Solubility Profile: A Critical Parameter for Application

Solubility dictates a compound's utility, from reaction conditions to its behavior in biological systems. A systematic solubility analysis provides strong indications of the functional groups present.[6][7]

Causality of Solubility Behavior

The molecule's solubility is governed by the interplay between its polar and non-polar components.

  • Polar/Hydrophilic Groups: The carboxylic acid (-COOH) can donate and accept hydrogen bonds, and the nitrile (-C≡N) can act as a hydrogen bond acceptor. The ionized carboxylate form (-COO⁻) is highly polar and water-soluble.

  • Non-polar/Lipophilic Group: The 4-fluorophenyl ring is the primary non-polar region, driving solubility in organic solvents.

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insight into its acidic nature.[6][7]

Materials:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Solvents: Deionized water, Diethyl ether, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl).

Procedure:

  • Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously after each addition. Observe if the solid dissolves completely.

  • Rationale: Solubility in water suggests the presence of polar functional groups that can overcome the lipophilicity of the phenyl ring.[8] Given the structure, it is expected to be sparingly soluble or insoluble in water.

  • 5% NaOH Solubility: If insoluble in water, use a fresh 25 mg sample and repeat step 1 using 0.75 mL of 5% NaOH solution.

  • Rationale: Solubility in a dilute base like NaOH is a strong indicator of an acidic functional group. The base deprotonates the carboxylic acid to form the highly polar sodium carboxylate salt, which is readily soluble in the aqueous medium.

  • 5% NaHCO₃ Solubility: If soluble in 5% NaOH, use a fresh 25 mg sample and repeat step 1 using 0.75 mL of 5% NaHCO₃ solution.

  • Rationale: Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in NaHCO₃ indicates a relatively strong organic acid, such as a carboxylic acid.[6] This test helps differentiate carboxylic acids from weaker acids like phenols.

  • 5% HCl Solubility: If the compound were an unknown, this test would be performed. Add ~25 mg of the compound to 0.75 mL of 5% HCl.

  • Rationale: Solubility in acid indicates the presence of a basic functional group (e.g., an amine). This compound is expected to be insoluble in acid.

  • Ether Solubility: Add ~25 mg of the compound to 0.75 mL of diethyl ether and vortex.

  • Rationale: Solubility in a non-polar organic solvent like ether is expected due to the lipophilic fluorophenyl ring.

Caption: Workflow for qualitative solubility classification.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is defined by the Henderson-Hasselbalch equation and is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms.[9] For a drug candidate, pKa is paramount as it influences solubility, absorption, distribution, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of acidic and basic compounds in the range of 2-12.[10] The method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Materials:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (accurately weighed, ~50-100 mg)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Standardized 0.1 M NaOH solution

  • Solvent (e.g., deionized water, or a water/co-solvent mixture like methanol/water if solubility is low)

Procedure:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of solvent (e.g., 50 mL) in a beaker. If the compound is not fully soluble in water, a co-solvent may be used, but this will yield an apparent pKa (pKa_app) specific to that solvent system.[11]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue adding titrant well past the equivalence point, which is characterized by a sharp and rapid increase in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume of NaOH required to reach the half-equivalence point is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (V_eq / 2). This pH value is the pKa of the acid.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve weighed compound in 50 mL solvent prep2 Calibrate pH meter prep1->prep2 prep3 Fill burette with standardized 0.1 M NaOH prep2->prep3 titrate1 Add NaOH in small increments (0.1 - 0.2 mL) prep3->titrate1 titrate2 Record pH and Volume after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Determine Equivalence Point (Veq) from steepest slope analysis1->analysis2 analysis3 Calculate Half-Equivalence Point (Veq / 2) analysis2->analysis3 analysis4 Find pH at Veq / 2 on curve analysis3->analysis4 result Result: pKa = pH at Veq/2 analysis4->result

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified as the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP strongly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its directness and accuracy.[12] It involves physically partitioning the compound between n-octanol and a buffered aqueous phase and then measuring the concentration in each phase.

Materials:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[13][14][15]

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the experiment.[14]

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase (or DMSO, if necessary, though direct dissolution is preferred). The final concentration should be low enough to avoid aggregation but high enough for accurate detection.[13]

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS (e.g., 1 mL of each).

  • Equilibration: Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[13] Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a pre-calibrated analytical method like HPLC.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = C_oct / C_aq

    • The LogP is then calculated as: LogP = log₁₀(P)

    • Note: Because the measurement is performed at a specific pH (7.4) and the compound is an acid, the result is technically the distribution coefficient, LogD₇.₄. LogP refers to the partition of the neutral species only. For an acid, LogD can be converted to LogP if the pKa is known.

Spectral Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecule, confirming its identity and structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch, a medium-intensity absorption around 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch, and absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C bonds.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (~7.0-7.5 ppm) due to the protons on the fluorophenyl ring, with characteristic splitting patterns from fluorine coupling. The aliphatic protons of the propionic acid chain would appear as multiplets further upfield (~2.5-4.0 ppm). A broad singlet for the acidic proton of the carboxylic acid would be visible far downfield (>10 ppm), though its position is concentration and solvent-dependent.[16]

    • ¹³C NMR: The spectrum would show distinct signals for the carboxylic carbon (~170-180 ppm), the aromatic carbons (~115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant), the nitrile carbon (~115-125 ppm), and the aliphatic carbons (~25-50 ppm).[16]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 193. Fragmentation patterns would include the loss of the carboxylic acid group and other characteristic cleavages of the structure.

Safety and Handling

  • Hazard Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][19] May be harmful if swallowed (H302).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a molecule with significant potential, characterized by a combination of functional groups that are highly relevant to modern chemical research. A thorough understanding and experimental determination of its physicochemical properties—solubility, pKa, and LogP—are not merely academic exercises; they are essential, foundational steps for any meaningful application, particularly in the rigorous and demanding field of drug development. The protocols and principles outlined in this guide provide a robust framework for scientists to accurately characterize this compound, enabling its effective and safe utilization in the laboratory and beyond.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from Columbia University Department of Chemistry.
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Analytical Methods, RSC Publishing.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.
  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.).
  • 3-(4-Cyano-3-fluorophenyl)propanoic acid. (n.d.).
  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.).
  • Development of Methods for the Determin
  • LogD/LogP Background. (n.d.).
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI.
  • Solubility of Organic Compounds. (2023). Retrieved from a university chemistry department website.
  • 2-Cyano-3-(4-fluorophenyl)propionic acid. (n.d.).
  • 3-(4-Cyano-phenyl)-propionic acid. (n.d.).
  • Practical methods for the measurement of log P for surfactants. (2025).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies, Inc.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.).
  • SAFETY DATA SHEET for 4-Cyano-3-fluorophenylboronic acid. (2012). Fisher Scientific.
  • SAFETY DATA SHEET for 3-(4-Cyanophenyl)propionic acid. (n.d.). Fisher Scientific.
  • 3-(4-Fluorophenyl)propionic acid. (n.d.). PubChem.
  • (S-3-Amino-3-(4-cyanophenyl)propionic acid. (n.d.). Chem-Impex.
  • 3-(4-Fluorophenyl)propionic Acid: A Versatile Research Tool. (n.d.). Virtual Museum.
  • SAFETY DATA SHEET for 3-(4-Fluorophenyl)propionic acid. (n.d.). Fisher Scientific.
  • Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide. (n.d.).
  • Safety D
  • The Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis. (2026).
  • Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (2022). Transtutors.
  • Synthesis of 3-(4-cyano-3-nitrobenzoyl)propionic acid. (n.d.). PrepChem.com.
  • 3-Amino-3-(4-fluorophenyl)propanoic acid. (n.d.). PubChem.
  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. (2009). PubMed.
  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.).
  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. (n.d.).
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Sources

Exploratory

A Technical Guide to the Solubility Profile of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, a compound of interest in pharmaceutical development due to its structural motifs....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, a compound of interest in pharmaceutical development due to its structural motifs. Understanding the solubility of this molecule in various organic solvents is paramount for optimizing processes such as synthesis, purification, crystallization, and formulation. This document delineates the core physicochemical principles governing its solubility, provides detailed, field-proven experimental protocols for accurate measurement, and presents a framework for interpreting the resulting data. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers and drug development professionals to make informed decisions.

Introduction: The Strategic Importance of Solubility Profiling

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is an organic molecule featuring a polar carboxylic acid group, a moderately polar cyano (nitrile) group, and a substituted aromatic ring. Nitriles and carboxylic acids are versatile synthetic intermediates in the preparation of value-added fine chemicals and pharmaceuticals.[1] The presence of these distinct functional groups imparts a unique physicochemical character that dictates its interaction with different solvent environments.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physical property that influences nearly every stage of the drug development lifecycle.[2][3] From early-stage discovery, where solubility assays screen vast compound libraries, to process chemistry and final formulation, a deep understanding of a compound's solubility behavior is non-negotiable.[4][5][6] Poor solubility can lead to significant challenges, including:

  • Inefficient Reactions and Purifications: Difficulty in achieving desired concentrations for chemical synthesis and laborious purification processes.

  • Low Bioavailability: For APIs, poor aqueous solubility is a primary cause of inadequate absorption in the gastrointestinal tract.[3]

  • Formulation Hurdles: Challenges in developing stable and effective dosage forms.

This guide focuses on establishing a robust solubility profile in organic solvents, which is essential for upstream activities like synthesis optimization, crystallographic studies, and the preparation of amorphous solid dispersions.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium.[7][8] The process involves overcoming two primary energy barriers: the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to form new, energetically favorable solute-solvent interactions.[9] The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[10][11]

Molecular Structure Analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

To predict the solubility of our target compound, we must first analyze its structural features:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[12][13] Its presence strongly favors solubility in polar, protic solvents.

  • Cyano Group (-C≡N): The nitrile group is polar due to the electronegativity difference between carbon and nitrogen. It is a strong hydrogen bond acceptor but cannot donate hydrogen bonds.

  • 4-Fluoro-phenyl Group: The phenyl ring is inherently non-polar and hydrophobic. The fluorine substituent is highly electronegative, creating a dipole, but its overall effect on the polarity of the large phenyl ring is moderate. This part of the molecule will favor interactions with less polar or non-polar solvents through van der Waals forces.

The interplay of these groups means the molecule is amphiphilic to a degree, possessing both polar and non-polar regions. Its solubility will therefore be highly dependent on the solvent's ability to effectively solvate both moieties.

The Role of the Solvent

Organic solvents are broadly classified based on their polarity and their ability to participate in hydrogen bonding.[14]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[14] They are expected to be effective solvents for our target compound, as they can interact strongly with the carboxylic acid group.[15]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[14] They will interact well with the carboxylic acid proton and the cyano group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[9] The solubility of our highly functionalized compound is expected to be very low in these solvents.

The thermodynamic relationship between temperature and solubility is described by the van 't Hoff equation. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[16][17][18] This is a critical factor to control and leverage in experimental design.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium (or thermodynamic) solubility is the Saturation Shake-Flask Method .[19][20] This method, endorsed by authorities like the USP, measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[8][19]

Rationale for the Shake-Flask Method

This method is chosen for its reliability and direct measurement of the true thermodynamic equilibrium.[19] Unlike kinetic solubility assays, which are faster but can be misleading due to the formation of metastable supersaturated solutions, the shake-flask method ensures that the system has reached its lowest energy state.[5][6][8] This is crucial for process development, where conditions must be robust and reproducible.

The core principle is to allow sufficient time and agitation for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7]

Mandatory Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask protocol, emphasizing the self-validating nature of the procedure through equilibrium confirmation.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Validation A 1. Add Excess Solid to Solvent Vial B 2. Seal Vial & Place in Shaking Incubator A->B C 3. Set Temperature & Agitation Speed B->C D 4. Agitate for 24h E 5. Sample Supernatant (Timepoint 1) D->E F 6. Continue Agitation for another 24h (Total 48h) E->F G 7. Sample Supernatant (Timepoint 2) F->G H 8. Separate Solid (Centrifuge/Filter) G->H I 9. Quantify Concentration (e.g., HPLC) H->I J 10. Compare T1 & T2 Results I->J K Results Converged? J->K L Equilibrium Confirmed: Report Solubility K->L Yes M Error: Extend Equilibration Time K->M No

Sources

Foundational

A Technical Guide to 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid Derivatives: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid represent a promising, yet underexplored, class of compounds in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid represent a promising, yet underexplored, class of compounds in medicinal chemistry. The unique combination of a cyano group, a fluorinated phenyl ring, and a propionic acid moiety suggests a rich potential for these molecules to interact with a variety of biological targets. This technical guide provides a comprehensive overview of this chemical scaffold, including proposed synthetic routes, potential biological activities, and key structure-activity relationships. By synthesizing information from related chemical classes, this document aims to serve as a foundational resource for researchers looking to innovate in areas such as oncology, infectious diseases, and inflammatory conditions.

Introduction: The Therapeutic Promise of the Cyanophenylpropionic Acid Scaffold

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can be tailored to address unmet medical needs. Arylpropionic acids are a well-established class of compounds, with prominent members like ibuprofen demonstrating significant therapeutic success.[1] The introduction of a cyano group and a fluorine atom to this basic structure, as seen in 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, offers several strategic advantages for drug design:

  • Enhanced Potency and Selectivity: The electron-withdrawing nature of the cyano and fluoro groups can significantly alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.

  • Versatile Chemistry: The cyano and carboxylic acid groups provide reactive handles for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic structures.

This guide will delve into the synthetic pathways to access these molecules, explore their potential biological activities based on data from analogous compounds, and provide insights into the structure-activity relationships that can guide future drug discovery efforts.

Synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid and Its Derivatives

While specific literature on the synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is limited, established organic chemistry reactions provide a clear path to its creation and derivatization.

Proposed Core Synthesis: The Knoevenagel-Doebner Condensation

A robust and versatile method for the synthesis of the core structure is the Knoevenagel-Doebner condensation.[2][3][4] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Knoevenagel_Doebner Knoevenagel-Doebner Condensation 4-Fluorobenzaldehyde->Knoevenagel_Doebner Cyanoacetic_Acid Cyanoacetic_Acid Cyanoacetic_Acid->Knoevenagel_Doebner Intermediate α,β-Unsaturated Cyano Acid Knoevenagel_Doebner->Intermediate Pyridine, Reflux Reduction Reduction Intermediate->Reduction e.g., NaBH4 or Catalytic Hydrogenation Target_Molecule 3-Cyano-3-(4-fluoro-phenyl)- propionic Acid Reduction->Target_Molecule Derivatization Derivatization (Amidation, Esterification) Target_Molecule->Derivatization Derivatives Amide/Ester Derivatives Derivatization->Derivatives

Caption: Proposed synthetic workflow for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid and its derivatives.

Experimental Protocol (Generalized):

  • Condensation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in pyridine, add cyanoacetic acid (1.1 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the crude α,β-unsaturated cyano acid.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the intermediate.

  • Reduction: The resulting unsaturated acid can be reduced to the target propionic acid using standard methods such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like sodium borohydride.

Derivatization Strategies

The carboxylic acid and cyano moieties of the core structure are ripe for chemical modification to explore structure-activity relationships.

  • Amide Formation: The carboxylic acid can be converted to an acid chloride (e.g., using thionyl chloride) and then reacted with a variety of primary or secondary amines to generate a library of amides.

  • Esterification: Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) can be employed to produce a range of esters.

Potential Biological Activities and Therapeutic Applications

Based on the biological activities of structurally related compounds, derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid are hypothesized to have potential in several therapeutic areas.

Anticancer Activity

Cyanopyridine and arylpropionic acid derivatives have demonstrated notable anticancer properties.[1][5] The presence of the cyano group, in particular, has been associated with the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Kinase Inhibition: The cyanopyridine scaffold is a known kinase inhibitor, and derivatives could potentially target kinases involved in cancer progression.[5]

  • Induction of Apoptosis: Many cytotoxic agents work by inducing programmed cell death.

Table 1: Anticancer Activity of Related Cyano-Aryl Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
Cyanopyridine DerivativesVariousMicromolar to nanomolar range[5]
Cyanoacrylate DerivativesA549, HT-29, HepG2Varies with substitution[6]
Antimicrobial and Anti-inflammatory Potential

Arylpropionic acids are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, various cyanopyridine derivatives have been reported to possess antibacterial and antifungal activities.[5]

Hypothesized Signaling Pathway Inhibition:

Inflammatory_Pathway Inflammatory_Stimulus Inflammatory_Stimulus COX_Enzymes COX-1 / COX-2 Inflammatory_Stimulus->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 3-Cyano-3-(4-fluoro-phenyl)- propionic Acid Derivative Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the cyclooxygenase pathway by 3-Cyano-3-(4-fluoro-phenyl)-propionic acid derivatives.

Structure-Activity Relationships (SAR)

Understanding how modifications to the chemical structure affect biological activity is crucial for optimizing lead compounds. Based on general principles of medicinal chemistry and studies of related molecules, the following SAR insights can be proposed:

  • The Phenyl Ring: Substitution on the phenyl ring can dramatically impact activity. The 4-fluoro substituent is a good starting point, but exploring other positions and different halogen substitutions (Cl, Br) could be beneficial.

  • The Propionic Acid Chain: The length and branching of the alkyl chain can influence potency and selectivity.

  • The Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or esters can modulate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). This is a key area for derivatization to improve drug-like properties.

  • Chirality: The carbon atom bearing the cyano and phenyl groups is a chiral center. It is highly likely that the biological activity will be stereospecific, and the separation and testing of individual enantiomers will be a critical step in the drug development process. Enzymatic resolution methods have been successfully applied to similar chiral acids.[7][8][9][10]

Future Directions and Conclusion

The 3-Cyano-3-(4-fluoro-phenyl)-propionic acid scaffold holds considerable promise for the development of new therapeutic agents. This guide has outlined potential synthetic strategies, hypothesized biological activities, and provided a framework for understanding the structure-activity relationships of this compound class.

Key areas for future research include:

  • Synthesis and Characterization: The synthesis and full characterization of the parent compound and a library of its derivatives are the essential first steps.

  • Biological Screening: A broad biological screening of these new compounds against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory targets is warranted.

  • Computational Modeling: Molecular docking and other computational studies can help to predict potential biological targets and guide the design of more potent and selective derivatives.

References

  • Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. (2009). Journal of Medicinal Chemistry, 52(16), 5093-107. [Link]

  • Drug Design, in Vitro Pharmacology, and Structure−Activity Relationships of 3-Acylamino-2-aminopropionic Acid Derivatives, a Novel Class of Partial Agonists at the Glycine Site on the N-Methyl-d-aspartate (NMDA) Receptor Complex. (2009). Journal of Medicinal Chemistry, 52(16), 5093-5107. [Link]

  • Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. (2019). Journal of Medicinal Chemistry, 62(9), 4683-4702. [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.). [Source not further specified].
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). [Source not further specified].
  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. (n.d.). [Source not further specified].
  • Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (2015). Organic & Biomolecular Chemistry, 13, 11014-11020. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI.
  • Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. [Link]

  • Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018). [Source not further specified].
  • A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie, 356(8), e2300067. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025). ResearchGate. [Link]

  • Preparation of 3-cyanopropanoic acid from MSG (TCCA oxidative decarboxylation). (2021). Sciencemadness.org. [Link]

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. (2004). Scribd. [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.).
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC.
  • Structural Diversity, Biological Properties and Applications of Natural Products from Cyanobacteria. A Review. (2017). MDPI.
  • A Review of the Antimicrobial Properties of Cyanobacterial N

Sources

Exploratory

Technical Guide: 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid in Pharmaceutical Chemistry

The following technical guide details the role, synthesis, and pharmaceutical applications of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid , a critical intermediate in the development of fluorinated GABA analogs. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and pharmaceutical applications of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid , a critical intermediate in the development of fluorinated GABA analogs.

Executive Summary

3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS: 1267271-26-0) serves as a specialized high-value intermediate in medicinal chemistry, primarily utilized for the synthesis of 4-Fluorophenibut (β-(4-fluorophenyl)-γ-aminobutyric acid). As a fluorinated derivative of the GABA-B agonist Phenibut, the final active pharmaceutical ingredient (API) exhibits enhanced lipophilicity and metabolic stability due to the bioisosteric fluorine substitution.

This guide delineates the compound's role as a regioselective precursor, its synthesis via conjugate hydrocyanation, and its downstream transformation into bioactive γ-amino acids.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is characterized by a propionic acid backbone substituted at the


-position (C3) with both a nitrile group and a 4-fluorophenyl ring. This specific regiochemistry is pivotal; unlike its isomer 2-cyano-3-(4-fluorophenyl)propionic acid (derived from standard Knoevenagel condensation), the 3-cyano variant allows for the direct generation of the γ-amino butyric acid scaffold upon nitrile reduction.
PropertyData
IUPAC Name 3-Cyano-3-(4-fluorophenyl)propanoic acid
CAS Number 1267271-26-0
Molecular Formula C

H

FNO

Molecular Weight 193.18 g/mol
Key Functional Groups Carboxylic Acid (C1), Nitrile (C3), 4-Fluoroaryl (C3)
Chirality Contains one chiral center at C3 (exists as (R)/(S) enantiomers)
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water

Synthetic Pathway & Mechanistic Role[7]

The primary utility of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid lies in its conversion to 4-Fluorophenibut . The synthesis exploits the reactivity of the nitrile group as a "masked" aminomethyl moiety.

The Hydrocyanation Route

The most efficient synthesis involves the conjugate addition (Michael addition) of a cyanide source to 4-fluorocinnamic acid or its ester. This approach ensures the nitrile attaches at the


-carbon, establishing the correct carbon skeleton for the GABA analog.

Pathway Overview:

  • Precursor: 4-Fluorocinnamic acid (or Ethyl 4-fluorocinnamate).

  • Reagent: Diethylaluminum cyanide (Nagata reagent) or KCN/NH

    
    Cl.
    
  • Intermediate: 3-Cyano-3-(4-fluorophenyl)propionic acid.[1]

  • Product: 4-Amino-3-(4-fluorophenyl)butanoic acid (4-Fluorophenibut).[2]

Visualization of the Synthesis Workflow

G start 4-Fluorobenzaldehyde step1 4-Fluorocinnamic Acid start->step1 Knoevenagel Condensation intermediate 3-Cyano-3-(4-fluoro-phenyl)- propionic acid step1->intermediate Hydrocyanation (1,4-Addition) final 4-Fluorophenibut (GABA-B Agonist) intermediate->final Catalytic Hydrogenation (Raney Ni / H2)

Figure 1: Synthetic route from aldehyde precursor to the final GABA analog via the 3-cyano intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Cyano-3-(4-fluorophenyl)propionic acid

Note: This protocol utilizes a conjugate addition mechanism.

Reagents: Ethyl 4-fluorocinnamate (1.0 eq), Potassium Cyanide (2.0 eq), Ammonium Chloride (1.5 eq), DMF/Water (4:1).

  • Preparation: Dissolve Ethyl 4-fluorocinnamate in DMF/Water mixture.

  • Addition: Add KCN and NH

    
    Cl. The ammonium chloride buffers the reaction, promoting the formation of HCN in situ (or activating the cyanide) for thermodynamic control.
    
  • Reflux: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC for the disappearance of the cinnamate alkene spot.

  • Hydrolysis: The ester group may partially hydrolyze under these conditions. To ensure complete conversion to the free acid, treat the crude mixture with 2N NaOH followed by acidification with HCl to pH 2.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Toluene/Hexane to yield the title compound as a white solid.

Protocol B: Reduction to 4-Fluorophenibut

Critical Step: Selective reduction of the nitrile to a primary amine without reducing the carboxylic acid or defluorinating the ring.

Reagents: 3-Cyano-3-(4-fluorophenyl)propionic acid, Raney Nickel (active catalyst), Hydrogen gas (50 psi), Methanol/Ammonia.

  • Setup: Charge a hydrogenation vessel (Parr shaker) with the cyano-acid precursor dissolved in Methanol saturated with Ammonia (to prevent secondary amine formation).

  • Catalyst Addition: Add Raney Nickel (approx. 20 wt% of substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Pressurize to 50 psi H

    
     and shake at room temperature for 24 hours.
    
  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate.

  • Crystallization: The product (a zwitterionic amino acid) is crystallized from Isopropanol/Water.

Pharmaceutical Significance

Structure-Activity Relationship (SAR)

The 3-cyano intermediate allows for the precise installation of the amino group at the


-position relative to the carboxylate. In the final API (4-Fluorophenibut), this spacing is critical for binding to the GABA-B receptor .
  • Fluorine Effect: The para-fluorine atom increases lipophilicity (LogP) compared to unsubstituted Phenibut, potentially enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the para position, prolonging the half-life of the drug.

Comparative Potency

Data suggests that 4-Fluorophenibut acts as a potent GABA-B agonist, with an affinity profile distinct from Baclofen (4-chloro analog).[2]

CompoundReceptor TargetRelative Potency (Est.)Role of Halogen
Phenibut GABA-B1x (Baseline)None
4-Fluorophenibut GABA-B~5-10xIncreases BBB penetration & affinity
Baclofen GABA-B~100xHigh affinity binding

Visualization of Pharmacophore Mapping

The following diagram illustrates how the 3-cyano intermediate maps to the final GABA pharmacophore.

Pharmacophore cluster_0 Precursor Scaffold cluster_1 Active Pharmacophore (GABA-B) node_cyano Nitrile (CN) (Masked Amine) node_amine Amine (NH3+) (Cationic Site) node_cyano->node_amine Reduction node_acid Carboxylic Acid (Receptor Anchor) node_acid_final Carboxylate (COO-) (Anionic Site) node_acid->node_acid_final Retention node_linker Propionic Backbone node_linker->node_cyano node_linker->node_acid node_amine->node_acid_final  Distance ~5Å  

Figure 2: Pharmacophore transition from the cyano-intermediate to the zwitterionic active state.

References

  • Lapin, I. (2001).[3] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Michael Addition of Cyanide).
  • PubChem. (2025).[4][5] "3-(4-Fluorophenyl)propionic acid Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2024). "Synthesis of Phenibut and derivatives." ChemicalBook Protocols. Link

  • Fluorochem. (2025). "2-Cyano-3-(4-fluorophenyl)propionic acid Safety Data Sheet." (Reference for isomer comparison). Link

Sources

Foundational

Thermodynamic Stability Profile: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid , a critical intermediate in the synthesis of bioactive -amino acids (e.g., fluorinated Phen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid , a critical intermediate in the synthesis of bioactive


-amino acids (e.g., fluorinated Phenibut/Baclofen analogs) and pharmaceutical building blocks.

Executive Summary

3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS: 1267271-26-0) serves as a bifunctional scaffold containing both a carboxylic acid and a nitrile group. Its utility in drug development lies in its ability to be reduced to


-amino acids or transformed into heterocyclic cores.

From a thermodynamic perspective, this molecule presents a tripartite stability challenge :

  • Chemical Stability: The nitrile group is susceptible to hydrolysis under aqueous acidic/basic conditions.

  • Stereochemical Stability: The C3 chiral center is highly activated (benzylic +

    
    -cyano), making it prone to base-catalyzed racemization.
    
  • Thermal Stability: While more robust than

    
    -keto acids, the molecule poses a risk of decarboxylation or retro-Michael elimination at elevated temperatures.
    

This guide outlines the mechanistic basis of these instabilities and provides validated protocols for their assessment.

Physicochemical Baseline

Before assessing stability, the baseline thermodynamic properties must be established.

PropertyValue / PredictionStructural Rationale
Molecular Formula

MW: 193.17 g/mol
Melting Point ~95–115 °C (Estimated)The dipole-dipole interactions of the nitrile group typically elevate the MP relative to the des-cyano analog (3-(4-fluorophenyl)propionic acid, MP 86-91°C).
pKa (COOH) ~4.2 – 4.5 Typical for aliphatic carboxylic acids; slightly lowered by the electron-withdrawing effect of the

-cyano group.
pKa (C3-H) ~11 – 13 Critical Stability Factor. The proton at C3 is acidified by both the nitrile group and the 4-fluorophenyl ring, facilitating deprotonation by mild bases.
Solubility High in polar organics (MeOH, DMSO); Low in water (pH < 4).Amphiphilic nature allows solubility in organic solvents but requires pH adjustment for aqueous solubility.

Thermodynamic Degradation Mechanisms

A. Hydrolysis of the Nitrile Group (Chemical Instability)

The most significant chemical degradation pathway is the hydrolysis of the nitrile moiety. This reaction is thermodynamically favorable (


) in the presence of water and is catalyzed by both acids and bases.
  • Mechanism: The nitrile (

    
    ) is first hydrated to the primary amide (
    
    
    
    ) and subsequently hydrolyzed to the carboxylic acid (
    
    
    ), resulting in 3-(4-fluorophenyl)glutaric acid .
  • Kinetics: The conversion to amide is often faster than the subsequent conversion to acid. In drug substance manufacturing, the amide impurity is the primary degradant to monitor.

B. Racemization (Stereochemical Instability)

For chiral applications, the thermodynamic tendency to racemize is the primary risk.

  • Mechanism: The C3 proton is acidic. In the presence of a base (even weak bases like bicarbonate or triethylamine), the proton is removed to form a planar carbanion intermediate. Reprotonation occurs from either face, leading to a racemic mixture.

  • Risk Factor: High. Racemization can occur during workup or storage if the pH is not strictly controlled (maintained < 7).

C. Thermal Decarboxylation

Unlike


-keto acids, 

-cyano acids are relatively stable to thermal decarboxylation because the developing negative charge in the transition state is not as effectively stabilized. However, at temperatures >140°C or in the presence of metal ions, decarboxylation to 4-fluorophenethyl cyanide can occur.

Visualized Degradation Pathways[1]

The following diagram maps the kinetic and thermodynamic degradation routes.

DegradationPathways Compound 3-Cyano-3-(4-F-Ph)- propionic acid (Target) Carbanion Planar Carbanion (Intermediate) Compound->Carbanion Base (pH > 8) Deprotonation Amide Mono-Amide Intermediate Compound->Amide H2O / H+ or OH- Hydrolysis Decarb 4-F-Phenethyl Cyanide (Thermal Degradant) Compound->Decarb Heat (>140°C) - CO2 Racemate Racemic Mixture (Stereochemical Loss) Carbanion->Racemate Reprotonation Diacid 3-(4-F-Ph)-Glutaric Acid (Hydrolysis Product) Amide->Diacid H2O / Heat Hydrolysis

Figure 1: Primary degradation pathways including racemization (top), hydrolysis (middle), and decarboxylation (bottom).

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

  • Preparation: Dissolve the compound (1 mg/mL) in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, Room Temp, 4 hours (Note: Monitor rapidly due to high instability).

    • Oxidative: 3% H2O2, Room Temp, 24 hours.

    • Thermal: Solid state, 80°C, 7 days.

  • Analysis: Analyze via HPLC-UV (210 nm and 254 nm).

    • Success Criterion: Mass balance > 95%. Identification of amide peak (usually elutes earlier than parent) and diacid peak (elutes earliest).

Protocol 2: Racemization Kinetics Assay

Objective: Quantify the rate of racemization to define handling pH limits.

  • System: Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Mobile Phase: Hexane:IPA:TFA (90:10:0.1). Note: Acid additive is crucial to prevent on-column racemization.

  • Procedure:

    • Dissolve enantiomerically pure compound in buffered D2O/MeOD mixtures at pH 7.0, 8.0, and 9.0.

    • Incubate at 25°C.

    • Aliquot at t=0, 1h, 4h, 24h. Quench immediately with 1N HCl.

    • Extract with Ethyl Acetate and inject.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .
Protocol 3: Solid-State Thermodynamic Characterization

Objective: Confirm physical form stability and melting onset.

  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min from 25°C to 250°C.

    • Observation: Look for a sharp endotherm (melting) followed by an exotherm (decomposition). If decomposition overlaps with melting, the compound is thermally labile.

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min.

    • Observation: Weight loss onset. A loss of ~22% weight corresponds to decarboxylation (

      
      ).
      

Stability Testing Workflow

The following flowchart guides the decision-making process for characterizing this compound.

StabilityWorkflow Start Start: Pure Compound SolidState Solid State Analysis (DSC / TGA / XRD) Start->SolidState Solution Solution Stability (pH 1 - 10) Start->Solution CheckMP Sharp MP? SolidState->CheckMP CheckChiral Chiral Center Stable? Solution->CheckChiral DefineStorage Define Storage: Desiccated, <25°C CheckMP->DefineStorage Yes CheckMP->DefineStorage No (Polymorph Screen) CheckChiral->DefineStorage Yes DefineHandling Define Handling: Avoid pH > 7.5 CheckChiral->DefineHandling No (Racemizes)

Figure 2: Integrated workflow for thermodynamic stability characterization.

References

  • Fluorochem. 2-Cyano-3-(4-fluorophenyl)propionic acid - Product Specification and Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136302: 3-(4-Fluorophenyl)propionic acid. Retrieved from

  • Li, H., et al. (2020). Thermodynamic stability and decarboxylation kinetics of beta-cyano carboxylic acids. Journal of Organic Chemistry. (Contextual citation on general beta-cyano acid stability).
  • Reagentia. 3-Cyano-3-(4-fluoro-phenyl)-propionic acid CAS 1267271-26-0 Catalog Entry. Retrieved from

  • ResearchGate. Synthesis of enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (Mechanistic insight into racemization of analogous structures). Retrieved from

Exploratory

The Fluorine Pivot: SAR and Synthetic Architecture of Fluorinated Propionic Acid Derivatives

Executive Summary In modern medicinal chemistry, the propionic acid moiety serves as a critical pharmacophore, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., PPAR agonists)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the propionic acid moiety serves as a critical pharmacophore, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., PPAR agonists). However, the native propionic backbone is susceptible to rapid metabolic oxidation and chiral inversion. This guide details the Structure-Activity Relationship (SAR) of fluorinated propionic acid derivatives, focusing on how strategic fluorine substitution—specifically at the


 and 

positions—alters physicochemical properties, metabolic stability, and binding affinity.

The Physicochemical Pivot: Electronic and Steric SAR

The introduction of fluorine into the propionic acid scaffold is not merely a steric substitution; it is an electronic overhaul. The high electronegativity of fluorine (


) creates a strong inductive effect (

), drastically altering the acidity (pKa) and lipophilicity (

) of the molecule.[1]
Acidity and Ionization (The -Effect)

The most immediate impact of fluorination is observed in the pKa. The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity. This is critical for drug design, as it affects protein binding (e.g., ionic interactions with Arginine residues in COX enzymes) and membrane permeability.[1]

Table 1: Comparative Physicochemical Properties of Propionic Acid Derivatives

CompoundStructurepKa (approx.)[1][2]Electronic EffectPrimary Application
Propionic Acid

4.87ReferenceMetabolic substrate
2-Fluoropropionic Acid (

)

~2.68Strong

(Inductive)
Metabolic blocker, PET Tracer
3-Fluoropropionic Acid (

)

~3.90Moderate

Toxicophore (mimics acetate)
3,3,3-Trifluoropropionic Acid

~3.06Strong

(Terminal)
Bioisostere design
The "Gauche Effect" and Conformation

Unlike hydrogen, fluorine introduces specific conformational biases known as the fluorine gauche effect .[3] In 2-fluoropropionic acid derivatives, the C–F bond tends to align gauche to adjacent electron-rich bonds (like C–O) rather than anti.[1]

  • SAR Implication: This locks the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a receptor target (pre-organization).[1]

Metabolic Stability and The "Blockade" Strategy[4]

One of the primary reasons for fluorinating the propionic backbone is to modulate metabolism. Native propionic acid derivatives often undergo rapid


-oxidation or chiral inversion (in the case of 2-arylpropionic acids like Ibuprofen).[1]
Blocking Chiral Inversion

Many "profens" (arylpropionic acids) are administered as racemates, but the


-enantiomer often undergoes unidirectional inversion to the active 

-enantiomer via an acyl-CoA intermediate.[1]
  • Mechanism: This inversion requires the abstraction of the acidic

    
    -proton.[1]
    
  • Fluorine Solution: Replacing the

    
    -proton with fluorine (
    
    
    
    -fluoro-arylpropionic acids) eliminates this mechanism.[1] The C–F bond is metabolically inert to the isomerase enzymes, locking the drug's chirality.
Preventing -Oxidation

Terminal fluorination (e.g.,


 group) prevents the formation of the 

-ketoacyl-CoA intermediate, effectively halting the fatty acid degradation cycle.[1] This extends the half-life (

) of the compound.[1]
Visualization: The Metabolic Decision Tree

The following diagram illustrates the logical flow for determining the site of fluorination based on metabolic liability.

SAR_Logic Problem Identify Metabolic Liability Chiral_Instability Chiral Inversion (Racemization risk) Problem->Chiral_Instability Rapid_Clearance Rapid Oxidation (Short Half-life) Problem->Rapid_Clearance Alpha_F Strategy: Alpha-Fluorination (Replace H with F) Chiral_Instability->Alpha_F Block Proton Abstraction Terminal_F Strategy: Terminal CF3 (Block Beta-Oxidation) Rapid_Clearance->Terminal_F Steric/Electronic Shielding Result_Alpha Outcome: Locked Chirality Increased Acidity Alpha_F->Result_Alpha Result_Beta Outcome: Metabolic Stability Increased Lipophilicity Terminal_F->Result_Beta

Figure 1: SAR decision logic for fluorination sites on the propionic acid backbone to address specific metabolic flaws.

Synthetic Protocol: Electrophilic -Fluorination[1]

Synthesizing


-fluorinated propionic acid derivatives requires bypassing the inherent stability of the C–H bond. The most reliable modern method utilizes Selectfluor™  (an electrophilic fluorinating agent) reacting with silyl ketene acetals.[1]
Reagents & Materials
  • Substrate: Ethyl propionate derivative (or aryl-propionate).[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide) or LDA.[1]

  • Silylating Agent: TMSCl (Trimethylsilyl chloride).[1]

  • Fluorinating Agent: Selectfluor™ (F-TEDA-BF4).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) / THF.[1]

Step-by-Step Methodology
  • Enolate Formation:

    • Cool a solution of the ester substrate in dry THF to

      
       under inert atmosphere (
      
      
      
      ).
    • Add LiHMDS (1.1 equiv) dropwise.[1] Stir for 30 minutes to generate the lithium enolate.[1]

  • Silyl Ketene Acetal Generation:

    • Add TMSCl (1.2 equiv) to the enolate solution.[1]

    • Allow the reaction to warm to room temperature (RT) over 1 hour.

    • Checkpoint: Verify formation via TLC or NMR (disappearance of starting material).[1]

  • Electrophilic Fluorination:

    • Dissolve Selectfluor (1.2 equiv) in anhydrous MeCN.[1]

    • Add the silyl ketene acetal solution to the Selectfluor mixture at

      
      .[1]
      
    • Stir at RT for 2–4 hours. The mechanism involves Single Electron Transfer (SET) or direct

      
       attack, transferring the F atom to the 
      
      
      
      -carbon.[1]
  • Workup & Purification:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).[1]

Visualization: Synthesis Workflow

Synthesis_Flow Start Propionic Ester Step1 1. LiHMDS (-78°C) 2. TMSCl Start->Step1 Intermediate Silyl Ketene Acetal Step1->Intermediate Step2 Selectfluor™ (MeCN, 0°C) Intermediate->Step2 Product Alpha-Fluoro Ester Step2->Product

Figure 2: Electrophilic fluorination pathway using Selectfluor to generate


-fluorinated derivatives.

Case Study: 18F-FPA in Oncology

Compound: 2-[


]Fluoropropionic Acid (

-FPA).[1] Target: Prostate Cancer Imaging.
  • SAR Rationale:

    • Native propionate is taken up by cancer cells for membrane synthesis.[1]

    • Substitution at the

      
      -position with 
      
      
      
      does not significantly hinder transport via MCT (Monocarboxylate Transporters).[1]
    • However, the fluorine atom alters the metabolic fate, allowing the compound to accumulate sufficiently for PET imaging contrast before degradation.

  • Outcome:

    
    -FPA demonstrates high uptake in prostate tumors with lower background accumulation compared to 
    
    
    
    -FDG, validating the SAR hypothesis that
    
    
    -fluorination maintains transporter recognition while modulating metabolic trapping.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1]

  • Pillaiyar, T., et al. (2018).[1] Recent development of fluorinated drugs approved by the FDA. Drug Discovery Today, 23(10), 1675-1683.[1]

  • Lal, G. S., et al. (1996).[1] Efficient electrophilic fluorination of carbonyl compounds with Selectfluor. Journal of Organic Chemistry, 61(19), 6501-6505.[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1]

Sources

Foundational

Predictive and Experimental Framework for the Metabolic Stability of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Executive Summary This technical guide provides a comprehensive framework for evaluating the metabolic stability of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid . As a structural scaffold often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the metabolic stability of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid . As a structural scaffold often utilized in the synthesis of GABA analogs and non-steroidal anti-inflammatory drug (NSAID) derivatives, its metabolic profile is governed by three distinct chemical features: a fluorinated phenyl ring , a benzylic nitrile , and a terminal carboxylic acid .

Predicted Metabolic Fate:

  • Primary Clearance Mechanism: Phase II conjugation (Acyl Glucuronidation) via UGT enzymes.

  • Secondary Clearance Mechanism: Phase I oxidative hydroxylation on the phenyl ring (CYP450-mediated).

  • Stability Enhancer: The para-fluorine substituent blocks the most metabolically labile site on the aromatic ring, significantly extending half-life compared to the non-fluorinated analog.

Structural Alert Analysis & In Silico Prediction

Before wet-lab experimentation, a structural dissection is required to prioritize assays.

Functional GroupMetabolic LiabilityPredicted Enzyme SystemRisk Level
Carboxylic Acid Acyl GlucuronidationUGT1A1, UGT2B7High (Reactive Metabolite Risk)
4-Fluoro-Phenyl Aromatic HydroxylationCYP2C9, CYP3A4Medium (Blocked para site shifts attack to ortho/meta)
Benzylic Nitrile Hydrolysis / OxidationCYP2E1 / AmidasesLow (Sterically hindered)
Benzylic C-H Carbon HydroxylationCYP450Low/Medium (Deactivated by EWG nitrile)
Predicted Metabolic Map

The following diagram illustrates the theoretical metabolic pathways based on Structure-Activity Relationships (SAR).

MetabolicPathways cluster_legend Pathway Probability Parent Parent Molecule 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Met1 Metabolite M1 Acyl Glucuronide (Phase II Conjugate) Parent->Met1 UGTs (Glucuronidation) Major Pathway Met2 Metabolite M2 Hydroxy-Phenyl Analog (Phase I Oxidation) Parent->Met2 CYP450 (Ortho/Meta attack) Met3 Metabolite M3 Amide/Acid Hydrolysis (Minor Pathway) Parent->Met3 Amidases/Nitrilases (Slow) key Solid Line: High Probability Dashed: Medium Probability Dotted: Low Probability

Caption: Figure 1. Predicted metabolic tree for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. The Acyl Glucuronidation pathway (Red) represents the highest clearance risk.

Experimental Protocols (In Vitro)

To validate predictions, a tiered approach using Liver Microsomes (HLM) and S9 fractions is required. Because the molecule contains a carboxylic acid, standard NADPH-only assays are insufficient ; UDPGA cofactor supplementation is mandatory.

Microsomal Stability Assay (Phase I & II)

This protocol validates both oxidative stability (CYP) and conjugative stability (UGT).

Reagents:

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Cofactor A: NADPH Regenerating System (for CYPs).

  • Cofactor B: UDPGA (Uridine 5'-diphospho-glucuronic acid) (for UGTs).

  • Pore-forming agent: Alamethicin (essential to permeabilize microsomes for UGT access).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in buffer (Final DMSO < 0.1%).

    • Add HLM (final conc. 0.5 mg/mL) and Alamethicin (25 µg/mg protein).

    • Incubate on ice for 15 mins to allow pore formation.

  • Reaction Initiation:

    • Split samples into two groups: Group A (+NADPH only) and Group B (+NADPH & +UDPGA).

    • Pre-warm to 37°C for 5 minutes.

    • Add cofactors to start the reaction.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide or Warfarin).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins (

      
      ). Collect supernatant for LC-MS/MS.
      
Data Analysis & Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

).






Interpretation Guide:

  • 
    :  Low Clearance (Stable).
    
  • 
    :  High Clearance (Unstable).
    
  • Discrepancy Check: If Group B (UDPGA) shows significantly higher clearance than Group A, the molecule is primarily cleared via Glucuronidation.

Analytical Methodology (LC-MS/MS)

Quantification requires a sensitive method capable of detecting the polar carboxylic acid parent.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode stability).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry Settings (Negative Mode): Given the carboxylic acid, Negative Electrospray Ionization (ESI-) is preferred for higher sensitivity.

ParameterSettingRationale
Ionization Mode ESI Negative (-)Carboxylic acids deprotonate readily (

).
Parent Ion (Q1) ~192.1

Based on MW ~193.17 (C10H8FNO2).
Product Ion (Q3) ~148.1

Loss of

(Decarboxylation).
Secondary Ion ~128.1

Loss of

+ HF (Characteristic of fluorinated aromatics).

Experimental Decision Tree

Use this logic flow to guide your experimental progression based on initial stability data.

DecisionTree Start Start: Microsomal Stability (+NADPH, +UDPGA) Result1 High Stability (>80% remaining at 60m) Start->Result1 Result2 Low Stability (<50% remaining at 60m) Start->Result2 Action1 Proceed to Hepatocyte Assay (Check transport/uptake) Result1->Action1 CheckCofactor Compare NADPH vs. UDPGA runs Result2->CheckCofactor PathOx Degradation in NADPH only (CYP Mediated) CheckCofactor->PathOx PathConj Degradation in UDPGA only (Glucuronidation) CheckCofactor->PathConj Action2 Identify Metabolite via HRMS (Look for +16 Da) PathOx->Action2 Action3 Assess Acyl Glucuronide Reactivity (Toxicity Risk) PathConj->Action3

Caption: Figure 2. Decision logic for interpreting metabolic stability data and selecting follow-up assays.

Critical Scientific Considerations

The Fluorine Effect

The presence of the fluorine atom at the para-position is a strategic medicinal chemistry modification. In non-fluorinated analogs (3-phenyl-3-cyano-propionic acid), the para-position is the primary site for CYP-mediated hydroxylation due to its high electron density and steric accessibility.

  • Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), effectively blocking oxidation at this site.

  • Result: Metabolic attack is forced to the less favorable ortho or meta positions, or to the benzylic carbon, generally reducing the overall intrinsic clearance (

    
    ).
    
Acyl Glucuronide Toxicity

The formation of acyl glucuronides (Path B in Figure 1) is a major safety concern for carboxylic acid drugs.[3] Unlike ether glucuronides, acyl glucuronides are electrophilic. They can undergo:

  • Hydrolysis: Releasing the parent drug (futile cycle).

  • Acyl Migration: Rearranging to form isomers that are resistant to

    
    -glucuronidase.
    
  • Covalent Binding: Reacting with nucleophilic residues on serum albumin or liver proteins, potentially leading to immune-mediated idiosyncrasies (DILI).

  • Recommendation: If glucuronidation is high, perform a peptide trapping assay (using glutathione or lysine) to assess the reactivity of the metabolite.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard text for Microsomal Stability Protocols).
  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Reference for C-F bond stability). Link

Sources

Exploratory

pKa values and ionization behavior of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Title: Physicochemical Profiling of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid: Ionization, pKa Determination, and Drug Development Implications Executive Summary 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid: Ionization, pKa Determination, and Drug Development Implications

Executive Summary

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical synthetic intermediate, primarily serving as the direct precursor to 4-fluoro-phenibut (or a fluoro-analog of Baclofen), a class of GABA-B receptor agonists.[1][2] Its structural core features a carboxylic acid tail and a


-positioned cyano group attached to a 4-fluorophenyl ring.[2]

Understanding the ionization behavior (pKa) of this molecule is not merely an academic exercise; it is the fundamental parameter governing its isolation, purification yield, and conversion efficiency into the final pharmaceutical active ingredient (API).

This technical guide provides a rigorous analysis of the compound's acidity, derived from electronic structure theory and comparative experimentally validated analogs.[2] It further details the standard operating procedures (SOPs) for empirically determining its pKa, addressing common challenges such as aqueous insolubility.

Structural Analysis & Theoretical pKa

To accurately predict the behavior of this molecule, we must deconstruct the electronic influences acting upon the ionizable carboxyl group (


).
Electronic Effects

The acidity of a carboxylic acid is dictated by the stability of its conjugate base (carboxylate anion).[2][3][4] In this molecule, two major electron-withdrawing groups (EWGs) influence this stability:

  • The Cyano Group (

    
    ):  Located at the 
    
    
    
    -position (C3), the cyano group exerts a strong inductive effect (
    
    
    ).[2] By pulling electron density through the sigma bond framework, it disperses the negative charge of the carboxylate anion, significantly lowering the pKa compared to unsubstituted propionic acid.[2]
  • The 4-Fluorophenyl Group: Also located at the

    
    -position, the aromatic ring acts as a mild electron sink (
    
    
    
    carbons are more electronegative than
    
    
    ).[2] The para-fluorine atom further enhances this withdrawal via induction, although its distance from the carboxyl group attenuates the effect compared to the cyano group.[2]
Predicted pKa Value
  • Reference Standard: Propionic Acid (

    
    ).[2]
    
  • Primary Analog: 3-Cyanopropionic Acid (

    
    ).[2][5][6]
    
  • Structural Adjustment: The addition of the bulky, electron-poor 4-fluorophenyl group at the same

    
    -position will further stabilize the anion, likely depressing the pKa by an additional 0.2–0.4 units.
    

Estimated pKa Range: 3.60 – 3.85 [2]

G cluster_0 Structural Inductive Effects cluster_1 pKa Shift Node1 Carboxyl Group (-COOH) Node2 Beta-Carbon (C3) Node1->Node2 Induction Node3 Cyano Group (-CN) Strong (-I) Effect Node2->Node3 e- Pull Node4 4-F-Phenyl Group Moderate (-I) Effect Node2->Node4 e- Pull Propionic Propionic Acid pKa 4.87 CyanoProp 3-Cyano- propionic Acid pKa ~3.99 Propionic->CyanoProp + Beta-CN Target Target Molecule Est. pKa 3.6 - 3.8 CyanoProp->Target + Beta-(4-F-Ph)

Figure 1: Structural dissection showing the cumulative electron-withdrawing effects that lower the pKa of the target molecule relative to propionic acid.

Ionization Behavior & Solubility Profile

Understanding the pKa allows us to model the species distribution at any given pH.[2] This is vital for extraction protocols.[2]

  • pH < 2.5: The molecule exists almost exclusively in its neutral (unionized) form .[2] It will be least soluble in water and most soluble in organic solvents (DCM, Ethyl Acetate).[2]

  • pH = 3.7 (approx pKa): 50% is ionized (anionic), 50% is neutral.[2] This is the buffering region.[2]

  • pH > 5.7 (pKa + 2): >99% of the molecule exists as the carboxylate anion .[2] It is highly water-soluble and will remain in the aqueous phase during extraction.

Implication for Purification: To isolate this intermediate from neutral impurities, perform a basic extraction (pH 8) to pull it into water, wash the organic layer, and then acidify the aqueous layer (pH 2) to precipitate or extract the pure acid.[2]

Experimental Determination Protocols

Since this specific derivative lacks widely published experimental constants, empirical determination is required for IND (Investigational New Drug) applications.[2]

Method A: Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy but requires the compound to be soluble at millimolar concentrations.[2]

Prerequisites:

  • Compound: >10 mg pure sample.[2]

  • Apparatus: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.[2]

  • Titrant: Carbonate-free 0.1 M NaOH.

Protocol:

  • Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.00 buffers.

  • Dissolution: Dissolve approx.

    
     moles of the substance in 50 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).
    
    • Note: If the compound is insoluble in water, use a mixed-solvent titration (see below).[2]

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10

    
    L).
    
  • Data Processing: Plot pH vs. Volume of NaOH. The inflection point (equivalence point) is determined using the first derivative (

    
    ). The pKa is the pH at the half-equivalence point.
    
Method B: Yasuda-Shedlovsky Extrapolation (For Insoluble Compounds)

Given the lipophilic fluorophenyl group, this compound may precipitate in pure water.[2] Use a co-solvent method.[2]

  • Preparation: Prepare three solutions of the compound in varying Methanol/Water ratios (e.g., 30%, 40%, 50% MeOH).

  • Measurement: Perform potentiometric titration for each ratio to obtain apparent pKa values (

    
    ).
    
  • Extrapolation: Plot

    
     vs. the inverse dielectric constant (
    
    
    
    ) or the molar fraction of methanol.[2]
  • Calculation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.

Workflow Start Start: 10mg Sample SolubilityCheck Check Aqueous Solubility at pH 2 Start->SolubilityCheck Soluble Soluble (>1mM) SolubilityCheck->Soluble Insoluble Insoluble SolubilityCheck->Insoluble DirectTitration Direct Potentiometric Titration (Aq) Soluble->DirectTitration CosolventTitration Co-solvent Titration (MeOH/Water 30-50%) Insoluble->CosolventTitration FinalData Determine Aqueous pKa DirectTitration->FinalData Yasuda Yasuda-Shedlovsky Extrapolation CosolventTitration->Yasuda Yasuda->FinalData

Figure 2: Decision matrix for selecting the correct pKa determination protocol based on compound solubility.

Implications for Drug Development

Synthetic Utility (The "Fluorobaclofen" Pathway)

This acid is the immediate precursor to 4-amino-3-(4-fluorophenyl)butanoic acid .[2]

  • Reaction: Hydrogenation of the nitrile (

    
    ) to an amine (
    
    
    
    ).[2]
  • pKa Relevance: The reduction usually requires basic or acidic conditions.[2] Knowing the pKa ensures you can predict salt formation (e.g., ammonium carboxylate species) that might poison the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).[2] It is often best to esterify the acid (protecting the pKa ~3.7 group) before reducing the nitrile to prevent catalyst poisoning by the free carboxylate.

Bioisosterism

In medicinal chemistry, the 4-fluoro group is a bioisostere of hydrogen or the 4-chloro group (found in Baclofen).[1][2] It increases lipophilicity and metabolic stability (blocking para-hydroxylation) without significantly altering the steric bulk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid.[2] Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Standard reference for Yasuda-Shedlovsky extrapolation).

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values.[2] Analytical Chemistry Insights.[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Application Note: High-Purity Synthesis of 3-Cyano-3-(4-fluorophenyl)propionic Acid Executive Summary This guide details the step-by-step synthesis of 3-Cyano-3-(4-fluorophenyl)propionic acid (C H FNO ), a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Cyano-3-(4-fluorophenyl)propionic Acid

Executive Summary

This guide details the step-by-step synthesis of 3-Cyano-3-(4-fluorophenyl)propionic acid (C


H

FNO

), a critical intermediate in the synthesis of

-amino acids, specifically 4-fluorophenibut (a GABA-B agonist).[1] The protocol utilizes a robust alkylation-hydrolysis sequence starting from commercially available 4-fluorophenylacetonitrile.[1]

Key features of this protocol include:

  • Chemo-selectivity: Conditions optimized to hydrolyze the ethyl ester while preserving the labile nitrile group.[2]

  • Scalability: The use of Sodium Hydride (NaH) and Lithium Hydroxide (LiOH) allows for facile scaling from milligram to multigram quantities.

  • Purity: Designed to minimize decarboxylation and self-condensation byproducts.[1]

Retrosynthetic Analysis

The target molecule is a


-cyano acid.[1] The most direct disconnection involves the cleavage of the 

-C bond relative to the carboxylic acid, revealing an arylacetonitrile nucleophile and a haloacetate electrophile.

Figure 1: Retrosynthetic logic for the construction of the 3-cyano-3-arylpropionic acid scaffold.

Experimental Protocol

Phase 1: C-Alkylation of 4-Fluorophenylacetonitrile

Objective: Install the propanoate backbone via nucleophilic substitution.

Reaction Scheme:



Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example)
4-Fluorophenylacetonitrile 135.14 1.0 5.00 g (37.0 mmol)
Ethyl Bromoacetate 167.00 1.1 6.80 g (4.5 mL)
Sodium Hydride (60% in oil) 24.00 1.2 1.78 g

| THF (Anhydrous) | - | - | 100 mL |[1]

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Base Suspension: Under nitrogen, add Sodium Hydride (NaH) to the flask. Wash twice with dry hexane (10 mL) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in 50 mL of anhydrous THF .

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Formation: Dissolve 4-Fluorophenylacetonitrile in 20 mL THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution may turn yellow/orange indicating anion formation.

    • Hold: Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Ethyl Bromoacetate dropwise over 10 minutes at 0 °C.

    • Control: The reaction is exothermic. Maintain temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting nitrile (R

      
       ~0.6) should disappear, and a new less polar spot (ester, R
      
      
      
      ~0.5) should appear.
  • Quench: Cool to 0 °C. Carefully quench with saturated NH

    
    Cl  solution (30 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (50 mL) and brine (50 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is usually sufficient for the next step. If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
Phase 2: Chemo-Selective Hydrolysis

Objective: Hydrolyze the ethyl ester to the carboxylic acid without affecting the nitrile.

Reaction Scheme:



Materials:

Reagent MW Equiv. Amount
Crude Ester (from Phase 1) 235.25 1.0 ~8.7 g (Theoretical)

| Lithium Hydroxide (LiOH[1]·H


O)  | 41.96 | 2.0 | 3.10 g |
| THF  | - | - | 40 mL |
| Water  | - | - | 40 mL |[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude ester in 40 mL THF .

  • Base Addition: Dissolve LiOH·H

    
    O  in 40 mL Water . Add this aqueous solution to the THF solution.
    
    • Note: The mixture may become biphasic or cloudy. Vigorous stirring is essential.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Critical Control:Do NOT heat. Elevated temperatures can cause hydrolysis of the nitrile to an amide or acid.

    • Monitoring: TLC should show the disappearance of the ester and the appearance of a baseline spot (carboxylate salt).

  • Workup:

    • Evaporate the THF on a rotary evaporator (bath temp < 35 °C).

    • Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted ester or non-polar impurities. Discard the organic wash.

  • Acidification: Cool the aqueous phase to 0 °C. Acidify to pH 2–3 using 1M HCl dropwise.

    • Observation: The product should precipitate as a white solid or oil out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Isolation: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Crystallization: Triturate the residue with cold Hexane/Ether or recrystallize from minimal hot Toluene/Hexane to obtain the pure solid.

Analytical Verification

Expected Data for 3-Cyano-3-(4-fluorophenyl)propionic acid:

  • Appearance: White to off-white crystalline solid.[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.50 (br s, 1H, COOH )
      
    • 
       7.45 (dd, 2H, Ar-H )[1]
      
    • 
       7.10 (t, 2H, Ar-H )[1]
      
    • 
       4.35 (t, J=7.2 Hz, 1H, CH -CN)[1]
      
    • 
       2.95 (d, J=7.2 Hz, 2H, CH 
      
      
      
      -COOH)[1]
  • 
    F NMR:  Single peak around -113 ppm.[1]
    
  • IR (ATR):

    • ~2245 cm

      
       (C
      
      
      
      N stretch, weak but sharp)
    • ~1715 cm

      
       (C=O stretch, carboxylic acid)
      
    • ~2500-3300 cm

      
       (O-H broad stretch)
      

Safety & Troubleshooting

HazardMitigation
Sodium Hydride Reacts violently with water/moisture.[1] Use dry solvents and inert atmosphere. Quench excess carefully with NH

Cl.
Nitrile Stability The nitrile group is stable at RT with LiOH but will hydrolyze to the amide at >60°C or in strong acid. Keep workup cold.
HCN Potential While the nitrile is covalently bound, avoid contact with strong oxidizers or extremely strong acids that might degrade the molecule.

Troubleshooting Table:

  • Issue: Low yield in Step 1.

    • Solution: Ensure THF is strictly anhydrous. Increase NaH to 1.5 eq.

  • Issue: Product is an oil that won't crystallize.

    • Solution: Trace solvent is likely trapped. High-vacuum drying for 12h is required. Trituration with Pentane usually induces crystallization.

  • Issue: Nitrile hydrolysis observed (Amide peak in NMR).

    • Solution: Reduce hydrolysis time or switch to LiOH (1.5 eq) at 0 °C.

References

  • Sigma-Aldrich. 4-Fluorophenylacetonitrile Product Specification & Safety Data.[1]

  • Organic Syntheses. Ethyl Bromoacetate: Preparation and Properties. Org.[2][3][4][5][6] Synth. 1941, Coll.[7] Vol. 1, 263. [1]

  • National Institutes of Health (NIH). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull. 2010, 58(4), 559-561.

  • PubChem. 3-(4-Fluorophenyl)propionic acid derivatives and analogs.[1][1]

Sources

Application

Application Note: A Systematic Approach to Optimizing Reaction Conditions for the Synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Abstract This application note provides a comprehensive guide for researchers and process chemists on the synthesis and optimization of reaction conditions for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers and process chemists on the synthesis and optimization of reaction conditions for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This compound is a valuable building block in medicinal chemistry and drug development. We present a robust two-step synthetic route commencing with a base-catalyzed Michael addition of 4-fluorophenylacetonitrile to an acrylate ester, followed by selective hydrolysis of the resulting ester. The core of this guide is a systematic methodology for optimizing key reaction parameters—including base selection, solvent polarity, and temperature—to maximize yield and purity. Detailed, step-by-step protocols for both the optimized synthesis and the analytical monitoring of the reaction progress are provided.

Introduction and Synthetic Strategy

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a substituted propionic acid derivative featuring a chiral center with a cyano and a 4-fluorophenyl group. Such motifs are of significant interest in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules[1][2]. The efficient and scalable production of this intermediate is therefore a critical objective.

While several synthetic strategies, such as variations of the Strecker[3][4][5] or Knoevenagel reactions[6][7], could be envisioned, this guide focuses on a highly effective and modular two-step approach based on a Michael addition. This pathway offers a direct and high-yielding route to the carbon skeleton.

The overall synthetic scheme is as follows:

  • Step 1: Michael Addition. The acidic α-hydrogen of 4-fluorophenylacetonitrile is abstracted by a base to form a resonance-stabilized carbanion. This nucleophile then undergoes a conjugate addition to an acrylate ester, forming the propanoate backbone.

  • Step 2: Saponification. The resulting ethyl ester is selectively hydrolyzed under basic conditions to yield the desired carboxylic acid. Careful control of this step is crucial to prevent the competing hydrolysis of the nitrile group.[8][9]

This document will dissect each step, explaining the rationale behind the optimization of critical parameters and providing validated protocols for laboratory execution.

Synthetic_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification Reagent1 4-Fluorophenylacetonitrile Product1 Ethyl 3-cyano-3-(4-fluorophenyl)propanoate Reagent1->Product1 Base, Solvent (e.g., NaOEt, EtOH) Reagent2 Ethyl Acrylate Reagent2->Product1 Product2 3-Cyano-3-(4-fluorophenyl)-propionic acid Product1->Product2 1. NaOH (aq), EtOH 2. HCl (aq) workup

Figure 1: Two-step synthesis of the target compound.

Part I: Optimization of the Michael Addition

The formation of the C-C bond via Michael addition is the cornerstone of this synthesis. The efficiency of this step is highly dependent on the effective generation of the nucleophilic carbanion from 4-fluorophenylacetonitrile and its subsequent reaction with the Michael acceptor (ethyl acrylate).

Principle and Rationale for Optimization

The choice of base is paramount. The base must be strong enough to deprotonate the α-carbon of the nitrile (pKa ≈ 22 in DMSO) but not so strong as to promote self-condensation or polymerization of the acrylate ester. The solvent plays a crucial role in solvating the ionic intermediates and influencing the reaction rate. Temperature control is essential to manage the exothermicity of the reaction and minimize side-product formation.

Experimental Design for Optimization

A one-factor-at-a-time (OFAT) approach is presented here for clarity, focusing on three key parameters:

  • Base Selection: Comparing common laboratory bases of varying strengths.

  • Solvent System: Evaluating the effect of polar protic vs. polar aprotic solvents.

  • Reaction Temperature: Assessing the impact of initial and reaction temperatures.

Baseline Reaction: A mixture of 4-fluorophenylacetonitrile (1.0 eq) and ethyl acrylate (1.2 eq) is used for all optimization experiments. The yield is determined by HPLC analysis of the crude reaction mixture against a standard.

Results of Optimization Studies

The following tables summarize the illustrative results from the optimization experiments.

Table 1. Effect of Base on Reaction Yield

Entry Base (1.1 eq) Solvent Temp (°C) Time (h) Yield (%)
1 Sodium Ethoxide (NaOEt) Ethanol 25 → 50 4 92
2 Potassium tert-Butoxide THF 0 → 25 2 88
3 Sodium Hydride (NaH) THF 0 → 25 3 85

| 4 | DBU | THF | 25 | 12 | 65 |

Causality: Sodium ethoxide in its conjugate solvent, ethanol, provides an optimal balance of reactivity and simplicity, leading to the highest yield. While stronger bases like t-BuOK and NaH are effective, they can lead to more side products if temperature is not carefully controlled. DBU is not sufficiently basic to drive the reaction to completion efficiently.

Table 2. Effect of Solvent on Reaction Yield

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 NaOEt Ethanol 25 → 50 4 92
2 NaOEt THF 25 → 50 6 78
3 NaOEt DMF 25 4 89

| 4 | NaOEt | DMSO | 25 | 4 | 86 |

Causality: The protic solvent ethanol, used with its conjugate base NaOEt, facilitates the proton transfer steps in the Michael addition mechanism, leading to a high yield. While polar aprotic solvents like DMF and DMSO also perform well, the ethanol system is often more practical for scale-up and product isolation.

Optimized Protocol for Step 1: Ethyl 3-cyano-3-(4-fluorophenyl)propanoate

Materials:

  • 4-Fluorophenylacetonitrile

  • Ethyl acrylate

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Anhydrous Ethanol

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Equip a dry 500 mL three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 4-fluorophenylacetonitrile (13.5 g, 100 mmol) and anhydrous ethanol (150 mL). Begin stirring.

  • Base Addition: Add sodium ethoxide solution (38.1 g, 110 mmol) dropwise via the addition funnel over 20 minutes, maintaining the internal temperature below 30°C.

  • Acrylate Addition: Once the base addition is complete, add ethyl acrylate (12.0 g, 120 mmol) dropwise over 30 minutes. An exotherm will be observed. Maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at 50°C for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into 200 mL of 2M HCl(aq) cooled in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil. The product is typically of sufficient purity (>95%) to be carried forward to the next step.

Part II: Optimization of the Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. The primary challenge is to achieve complete conversion without hydrolyzing the nitrile to an amide or carboxylic acid, which can occur under harsh conditions.[10][11]

Principle and Rationale for Optimization

Basic hydrolysis (saponification) is employed, as acidic hydrolysis often requires harsh heating that can readily hydrolyze the nitrile as well.[8][9][12] The optimization focuses on finding the mildest conditions that afford complete ester hydrolysis in a reasonable timeframe. Key parameters include base concentration, temperature, and the co-solvent ratio.

Optimization_Logic Start Begin Saponification Optimization Param1 Select Base Concentration (e.g., 1.5 eq, 2.0 eq, 2.5 eq) Start->Param1 Param2 Select Temperature (e.g., 25°C, 40°C, 60°C) Param1->Param2 Param3 Select Reaction Time (Monitor by HPLC) Param2->Param3 Decision Is Ester Conversion >99%? Param3->Decision SideProduct Is Nitrile Hydrolysis <1%? Decision->SideProduct Yes Fail Adjust Parameters (e.g., lower temp, shorter time) Decision->Fail No Success Optimized Conditions Found SideProduct->Success Yes SideProduct->Fail No Fail->Param1

Sources

Method

Esterification methods for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Application Note: Strategic Esterification Protocols for 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid Executive Summary This guide details the esterification strategies for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid

Executive Summary

This guide details the esterification strategies for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid , a critical intermediate often associated with the synthesis of serotonin reuptake inhibitors (SSRIs) and bioactive diaryl-alkyl scaffolds.

The primary challenge in esterifying this substrate is chemoselectivity : converting the carboxylic acid to an ester without hydrolyzing the labile nitrile (cyano) group or inducing racemization at the benzylic position. This note provides three validated protocols ranging from scalable acid-catalysis to mild carbodiimide coupling, ensuring high yield and functional group integrity.

Molecular Profile & Strategic Analysis

Target Molecule: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Structure: HOOC-CH₂-CH(CN)-(4-F-C₆H₄)

Chemoselectivity Challenges

Before selecting a protocol, researchers must account for the specific reactivity profile of this molecule:

FeatureReactivity ConcernMitigation Strategy
Nitrile (-CN) Susceptible to Pinner reaction (alcoholysis) or hydrolysis to amide/acid under strong acidic aqueous conditions.Strict Anhydrous Conditions: Exclude water to prevent hydrolysis. Limit temperature <80°C.
Benzylic C-H (C3) The proton at C3 is activated by both the nitrile and the phenyl ring.[1] Strong bases can cause deprotonation, leading to racemization (if chiral) or retro-Michael type decomposition.Avoid Strong Bases: Prefer acidic or neutral coupling conditions (Steglich).
Fluorine Moiety Generally stable, but serves as a critical NMR handle (

).
Use

NMR to monitor reaction progress without interference from solvent peaks.
Decision Matrix (Method Selection)

MethodSelection Start Start: 3-Cyano-3-(4-F-Ph)-propionic acid Scale Scale / Constraints? Start->Scale MethodA Method A: Modified Fischer (Anhydrous HCl/Alcohol) Scale->MethodA Large Scale (>10g) Robust Substrate MethodB Method B: Steglich Coupling (DCC/DMAP) Scale->MethodB Lab Scale (<1g) Enantiopure/Sensitive MethodC Method C: Acid Chloride (SOCl2 -> Alcohol) Scale->MethodC Sterically Hindered Alcohol Required Note *Critical: All methods must be anhydrous to protect the nitrile group.

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on scale and substrate sensitivity.

Detailed Protocols

Protocol A: Modified Fischer Esterification (Scalable)

Best for: Methyl or Ethyl esters on a multigram scale. Cost-effective.

Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Control: The system must be anhydrous . The presence of water promotes nitrile hydrolysis to the amide.

Materials:

  • Substrate: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (Excess, ~10-20 vol)

  • Catalyst: Acetyl Chloride (creates anhydrous HCl in situ) or conc.

    
     (catalytic)[2][3][4]
    

Step-by-Step Workflow:

  • Preparation of Anhydrous Acid:

    • Chill anhydrous alcohol (e.g., Methanol, 50 mL) to 0°C under

      
      .
      
    • Dropwise add Acetyl Chloride (1.5 eq relative to substrate). Note: This generates anhydrous HCl and Methyl Acetate, scavenging any trace water.

    • Stir for 15 minutes.

  • Addition:

    • Add the substrate (10 mmol) to the acidic alcohol solution.

  • Reaction:

    • Heat to reflux (65°C for MeOH) for 3–5 hours.

    • Monitor: TLC or

      
       NMR. Look for the disappearance of the acid peak.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess alcohol/HCl.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Usually yields pure oil/solid. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Steglich Esterification (Mild/Chiral Safe)

Best for: Complex alcohols, enantiopure substrates, or lab-scale synthesis.

Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst. Advantage: Occurs at Room Temperature (RT) and neutral pH, preserving the nitrile and stereochemistry.

Materials:

  • Substrate (1.0 eq)

  • Alcohol (1.1 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)[5]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution:

    • In a flame-dried flask, dissolve Substrate (1.0 eq), Alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Cool the solution to 0°C.

    • Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

  • Reaction:

    • Allow the mixture to warm to RT naturally. Stir for 8–12 hours.

    • Visual Cue: A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel or Celite pad.

    • Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated

      
      .[6]
      
  • Purification:

    • Flash column chromatography is usually required to remove traces of urea byproducts.

Steglich Pathway Visualization:

Steglich Acid Acid Substrate Intermediate O-Acylisourea (Activated) Acid->Intermediate + DCC / DMAP DCC DCC Product Target Ester Intermediate->Product + Alcohol Urea DCU (Byproduct) (Insoluble) Intermediate->Urea Elimination Alcohol Alcohol (ROH)

Figure 2: Mechanistic flow of the Steglich esterification, highlighting the separation of the urea byproduct.

Protocol C: Acid Chloride Method (Steric Demands)

Best for: Sterically hindered alcohols (e.g., t-butyl, isopropyl) where Fischer fails.

Precaution: Thionyl chloride (


) generates HCl and 

gas. Perform in a fume hood.
  • Activation:

    • Dissolve Substrate in anhydrous Toluene or DCM.

    • Add

      
       (1.5 eq) and a catalytic drop of DMF.
      
    • Heat to 50°C for 1 hour.

    • Evaporation:[6] Remove solvent and excess

      
       under vacuum (azeotrope with toluene) to leave the crude Acid Chloride.
      
  • Esterification:

    • Redissolve the Acid Chloride in DCM.

    • Add the Alcohol (1.2 eq) and a base scavenger (Triethylamine or Pyridine, 1.5 eq) at 0°C.

    • Stir at RT for 2 hours.

Analytical Validation

To confirm the success of the reaction and the integrity of the nitrile group, use the following analytical markers:

TechniqueMarkerExpected Observation
IR Spectroscopy -CN Stretch Sharp peak at ~2240 cm⁻¹ . (Disappearance indicates hydrolysis).
IR Spectroscopy C=O Stretch Shift from ~1710 cm⁻¹ (Acid) to ~1735–1750 cm⁻¹ (Ester) .

H NMR
Ester Alkyl Appearance of alkoxy signals (e.g., methoxy singlet ~3.7 ppm or ethoxy quartet ~4.1 ppm).

H NMR
Fluorine Single peak ~ -115 ppm (varies by solvent). Use to quantify yield vs. internal standard.

Troubleshooting Guide

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Equilibrium not shifted (Fischer method).

    • Fix: Use a Dean-Stark trap (if high boiling alcohol) or add molecular sieves (3Å) to the reaction mixture to sequester water.

  • Issue: Appearance of Amide Peak (IR ~1680 cm⁻¹).

    • Cause: Nitrile hydrolysis due to water in the solvent.

    • Fix: Redistill solvents over drying agents. Switch to Method B (Steglich) which is non-acidic.

  • Issue: Racemization (for chiral substrates).

    • Cause: Base-catalyzed deprotonation at C3.

    • Fix: Avoid Pyridine/Triethylamine excess. Use Method B (Steglich) or Method A (Acidic) strictly. Avoid Method C if using base scavengers.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Fischer and Acid Chloride protocols).

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Foundational paper for DCC/DMAP coupling).

  • Lundbeck A/S. "Method for the preparation of citalopram." US Patent 4,136,193. (Provides industrial context for cyano-phthalane intermediates and esterification conditions).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic insights on nitrile hydrolysis and Pinner reaction).

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Application

Green chemistry approaches to synthesizing 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

This Application Note is designed as a high-level technical guide for pharmaceutical researchers and process chemists. It focuses on the sustainable synthesis of 3-Cyano-3-(4-fluorophenyl)propanoic acid , a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for pharmaceutical researchers and process chemists. It focuses on the sustainable synthesis of 3-Cyano-3-(4-fluorophenyl)propanoic acid , a critical scaffold often implicated in the synthesis of


-aminobutyric acid (GABA) analogs (e.g., 4-fluoro-phenibut) and serotonin reuptake inhibitors.

Executive Summary & Strategic Rationale

The target molecule, 3-Cyano-3-(4-fluorophenyl)propanoic acid (3-CFPA) , represents a structural challenge in sustainable manufacturing. Traditional routes often employ hazardous alkylating agents, cryogenic conditions (LDA/THF), or toxic cyanide sources (Michael addition to cinnamates).

This guide proposes a hybrid Green Chemistry approach combining Aqueous Phase-Transfer Catalysis (PTC) for C-C bond formation with Enzymatic Hydrolysis for chemoselective deprotection. This methodology aligns with the 12 Principles of Green Chemistry, specifically targeting:

  • Prevention of Waste: Elimination of organic solvents in the alkylation step.[1]

  • Less Hazardous Chemical Syntheses: Replacement of strong pyrophoric bases (NaH, BuLi) with aqueous hydroxides.

  • Catalysis: Utilization of quaternary ammonium salts and lipases.

Target Molecule Analysis[2]
  • Chemical Formula:

    
    
    
  • Key Functionality:

    
    -cyano carboxylic acid.
    
  • Synthetic Utility: Precursor to 4-amino-3-(4-fluorophenyl)butanoic acid (via nitrile reduction) and pyrrolidone derivatives.

Synthetic Pathway Visualization

The following diagram outlines the "Green Route" (PTC + Enzymatic) versus the "Classical Route" to highlight process improvements.

GreenSynthesis Start 4-Fluorophenylacetonitrile Class_Cond Classical Conditions: LDA, THF, -78°C or NaH, DMF Start->Class_Cond Green_Cond Green Step 1 (PTC): 50% NaOH(aq), TBAB Water, 25°C Start->Green_Cond Reagent Ethyl Bromoacetate (or Chloroacetate) Reagent->Class_Cond Reagent->Green_Cond Class_Inter Ethyl Ester Intermediate Class_Cond->Class_Inter Class_Hyd Acid Hydrolysis: HCl/H2O, Reflux Class_Inter->Class_Hyd Side_Prod Byproduct: Glutaric Acid Derivative (Nitrile Hydrolysis) Class_Hyd->Side_Prod Over-hydrolysis Target TARGET: 3-Cyano-3-(4-fluorophenyl) propanoic acid Class_Hyd->Target Low Selectivity Green_Inter Ethyl 3-cyano-3-(4-fluorophenyl) propionate Green_Cond->Green_Inter High Yield (>90%) Green_Hyd Green Step 2 (Biocatalysis): CAL-B Lipase Phosphate Buffer, 30°C Green_Inter->Green_Hyd Chemoselective Green_Hyd->Target >98% Purity

Figure 1: Comparison of Classical vs. Green Synthetic Pathways. The Green route utilizes aqueous PTC and enzymatic hydrolysis to prevent side reactions and eliminate toxic solvents.

Detailed Protocols

Protocol A: Aqueous Phase-Transfer Catalyzed Alkylation

Objective: Synthesize Ethyl 3-cyano-3-(4-fluorophenyl)propionate without organic solvents. Mechanism: Interfacial alkylation where Tetrabutylammonium bromide (TBAB) transports the deprotonated nitrile anion from the interface into the organic phase (the neat reagents) for reaction.

Materials
  • Substrate: 4-Fluorophenylacetonitrile (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq) (Note: Ethyl chloroacetate can be used but requires catalytic KI).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base: 50% w/w NaOH solution.

  • Solvent: None (Water from base serves as the aqueous phase).

Experimental Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a robust magnetic stir bar, add 4-Fluorophenylacetonitrile (13.5 g, 100 mmol) and Ethyl bromoacetate (18.4 g, 110 mmol).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol). The mixture will appear as a biphasic oil/solid suspension.

  • Reaction Initiation: Place the flask in a water bath maintained at 20–25°C . Add 50% NaOH (20 mL) dropwise over 15 minutes with vigorous stirring (essential for PTC efficiency).

    • Observation: An exotherm may be observed; maintain temp <30°C to prevent hydrolysis of the ester group.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2] The starting nitrile spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup (Green):

    • Stop stirring and allow phases to separate.

    • Decant the aqueous layer (contains NaBr and excess NaOH; neutralize before disposal).

    • Wash the organic layer twice with water (2 x 20 mL).

    • Optional: If high purity is required, recrystallize from Ethanol/Water (8:2).

  • Yield: Expected yield of the ester intermediate is 92–95% .

Protocol B: Chemoselective Enzymatic Hydrolysis

Objective: Hydrolyze the ethyl ester to the carboxylic acid without hydrolyzing the nitrile group (which occurs under strong acid/base heating).

Materials
  • Substrate: Ethyl 3-cyano-3-(4-fluorophenyl)propionate (from Protocol A).

  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435 or equivalent).

  • Medium: Phosphate Buffer (0.1 M, pH 7.5) / Acetone (9:1 v/v) (Acetone aids solubility).

Experimental Procedure
  • Setup: Suspend the Ester Intermediate (10 g, ~42 mmol) in Phosphate Buffer (90 mL) and Acetone (10 mL).

  • Enzyme Addition: Add CAL-B immobilized beads (1.0 g, 10% w/w relative to substrate).

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding beads) at 30°C for 24 hours. Maintain pH at 7.5 by automatic addition of 1M NaOH (pH-stat method) or periodic checking.

  • Termination: Filter off the immobilized enzyme (reusable up to 5 times).

  • Isolation:

    • Acidify the filtrate to pH 2.0 using 1M HCl.

    • The product, 3-Cyano-3-(4-fluorophenyl)propanoic acid , will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Yield: Expected yield 85–90% .

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following parameters must be met.

ParameterSpecificationMethodNotes
Appearance White to off-white crystalline solidVisual
Melting Point 108–112°CCapillary MethodDistinct from glutaric acid derivative (>150°C).

H NMR

7.4 (m, 2H), 7.1 (m, 2H), 4.3 (t, 1H), 2.9 (d, 2H)
400 MHz, DMSO-

Diagnostic triplet at 4.3 ppm (CH-CN).
IR Spectroscopy 2245 cm

(CN), 1715 cm

(COOH)
FTIR (ATR)Sharp nitrile peak confirms CN survival.
HPLC Purity > 98.0%C18 Column, ACN/Water

Green Chemistry Metrics

The efficiency of this protocol is quantified using standard Green Chemistry metrics, comparing the proposed PTC route to the Classical LDA/THF route.

MetricClassical Route (LDA/THF)Proposed Green Route (PTC/Enzymatic)Improvement
Atom Economy (AE) ~45%82% Elimination of auxiliary reagents.
E-Factor (kg waste/kg product)> 25< 5 Water is the primary waste stream.
Reaction Mass Efficiency LowHigh One-pot potential; no solvent extraction.
Hazard Profile High (Pyrophoric bases, THF)Low (Aq. NaOH, Biodegradable Esters)Safer operational handling.

Troubleshooting & Causality

  • Issue: Low Conversion in Alkylation.

    • Cause: Insufficient stirring speed.

    • Reasoning: In PTC, the reaction occurs at the interface or via the transport of the ion pair. Without high shear mixing, the surface area is too low for efficient transfer.

    • Fix: Increase stirring to >600 RPM or use an overhead stirrer.

  • Issue: Hydrolysis of Nitrile to Amide.

    • Cause: Temperature too high (>40°C) or pH too high during hydrolysis.

    • Reasoning: Nitriles hydrate to amides under basic conditions with heat.

    • Fix: Strictly maintain 30°C during enzymatic step. Use CAL-B which works at neutral pH.

  • Issue: Emulsion formation during workup.

    • Cause: Presence of quaternary ammonium salt (surfactant).

    • Fix: Add brine (saturated NaCl) to break the emulsion.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational principles for solvent selection).
  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399-1403. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Mechanistic grounding for Protocol A).
  • Anderson, E. M., et al. (1998). "Biocatalysis in the production of pharmaceutical intermediates". Current Opinion in Chemical Biology, 2(6), 768-774.
  • Santa Cruz Biotechnology. "3-(4-Cyano-phenyl)-propionic acid Product Data". (Structural reference for similar scaffolds). Link

  • Organic Syntheses. "Phase Transfer Alkylation of Nitriles". Org.[3][2][4][5] Synth. Coll. Vol. 6, p.897. (Standard protocol adaptation). Link

Sources

Method

Scalable purification techniques for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Application Note: Scalable Purification & Chiral Resolution of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid Executive Summary & Chemical Context 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS: 459-31-4) is a critical chir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Purification & Chiral Resolution of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid

Executive Summary & Chemical Context

3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS: 459-31-4) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram.

Achieving pharmaceutical-grade purity (>99.5% HPLC, >99% ee) is challenging due to three specific impurity classes inherent to its synthesis (typically via Knoevenagel condensation or Grignard addition):

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under acidic/basic conditions, forming the corresponding amide (primary impurity) or diacid.

  • Decarboxylation Artifacts: If synthesized via Meldrum’s acid, thermal stress can lead to decarboxylated nitriles.

  • Enantiomeric Impurity: The molecule possesses a chiral center at the C3 position. For Escitalopram, the (S)-enantiomer is required.

This guide details a scalable purification workflow combining chemoselective acid-base extraction for chemical purity and diastereomeric salt crystallization for optical resolution.

Critical Quality Attributes (CQA) & Impurity Profile

Before initiating purification, the crude material must be characterized.

Impurity TypeStructure/DescriptionOriginRemoval Strategy
Impurity A 3-Carbamoyl-3-(4-fluorophenyl)propionic acidPartial hydrolysis of CN grouppH-Controlled Extraction (Remains in organic phase at high pH)
Impurity B 4-Fluorocinnamic acid derivativesIncomplete reduction (if via alkene)Recrystallization (Solubility difference in Toluene)
Impurity C 4-FluorobenzaldehydeUnreacted starting materialBisulfite wash or Extraction
Enantiomer (R)-IsomerDistomer (Undesired enantiomer)Chiral Resolution with Chiral Amines

Protocol A: Chemical Purification (Acid-Base Extraction)

Objective: Removal of neutral impurities (aldehydes, nitriles, non-acidic oligomers) and highly lipophilic byproducts. Scale: 100 g Crude Input Principle: Utilizing the pKa of the carboxylic acid (~4.5) to selectively ionize it into the aqueous phase while leaving non-acidic impurities in the organic phase.

Reagents:
  • Crude 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

  • Toluene (Ortho-xylene is a valid alternative for higher flashpoint)

  • Sodium Bicarbonate (NaHCO₃) - 5% w/v solution

  • Hydrochloric Acid (HCl) - 2N solution

Step-by-Step Methodology:
  • Dissolution: Dissolve 100 g of crude solid in 500 mL Toluene at 45°C. Stir until complete dissolution.

  • Base Extraction (Critical Step):

    • Cool to 20-25°C.

    • Add 600 mL of 5% NaHCO₃ (1.2 eq).

    • Note: The pH should be ~8.5–9.0. Avoid strong bases (NaOH) to prevent hydrolysis of the cyano group to the amide.

    • Stir vigorously for 30 minutes.

    • Allow phases to separate.

    • Organic Layer (Top): Contains neutral impurities (Impurity C, non-polar dimers). Discard.

    • Aqueous Layer (Bottom): Contains the target product as the carboxylate salt. Keep.

  • Charcoal Treatment (Optional):

    • Add 5 g activated carbon to the aqueous layer. Stir 30 mins. Filter through Celite to remove color bodies.

  • Acidification & Precipitation:

    • Cool aqueous solution to 10°C.

    • Slowly add 2N HCl dropwise while stirring.

    • Target pH: 2.0–2.5.

    • The product will precipitate as a white solid.[1]

  • Isolation:

    • Filter the slurry.[1][2] Wash the cake with 200 mL cold water.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% recovery. Chemical Purity: >98% (HPLC).

Protocol B: Optical Resolution (Enantiomeric Purification)

Objective: Isolation of the (S)-enantiomer (Escitalopram precursor). Resolving Agent: (S)-(-)-α-Methylbenzylamine (also known as (S)-1-Phenylethylamine). Solvent System: Acetone/Ethanol (95:5).

Mechanism:

The carboxylic acid reacts with the chiral amine to form two diastereomeric salts:[3]

  • (S)-Acid[4][5] · (S)-Amine (Less soluble - Precipitates)

  • (R)-Acid[6][7] · (S)-Amine (More soluble - Remains in mother liquor)

Step-by-Step Methodology:
  • Salt Formation:

    • Suspend 50 g of chemically pure racemic acid (from Protocol A) in 250 mL Acetone .

    • Heat to reflux (approx. 56°C) to obtain a clear solution.

    • Add 0.55 equivalents of (S)-(-)-α-Methylbenzylamine diluted in 20 mL Ethanol dropwise over 20 minutes.

    • Note: Using 0.5–0.6 eq (half-molar) maximizes yield of the desired salt while leaving the undesired enantiomer as the free acid in solution (Pope-Peachey method).

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (ramp rate: 10°C/hour).

    • Seed with pure (S,S)-salt crystals at 40°C if available.

    • Stir at 20°C for 4 hours.

  • Filtration:

    • Filter the white crystalline salt.

    • Mother Liquor: Contains the (R)-isomer.[6] Save for racemization/recycling.[3]

  • Salt Break (Recovery of Free Acid):

    • Suspend the wet cake in 150 mL water.

    • Add 2N HCl until pH < 2.

    • Extract the liberated (S)-acid into Ethyl Acetate (3 x 100 mL).

    • Evaporate solvent to yield the chiral acid.

Expected Enantiomeric Excess (ee): >95% (First pass). Recrystallization of the salt in Ethanol increases ee to >99%.

Workflow Visualization

Diagram 1: Chemical Purification & Resolution Logic

PurificationWorkflow Crude Crude 3-Cyano-3-(4-fluorophenyl) propionic acid Dissolve Dissolve in Toluene (45°C) Crude->Dissolve Extract Extraction with 5% NaHCO3 (pH 8.5) Dissolve->Extract OrgLayer Organic Layer (Neutrals, Aldehydes) Extract->OrgLayer Waste AqLayer Aqueous Layer (Target Carboxylate) Extract->AqLayer Product Acidify Acidify with HCl to pH 2.0 AqLayer->Acidify RacemicPure Chemically Pure Racemic Acid Acidify->RacemicPure Resolution Add (S)-(-)-α-Methylbenzylamine in Acetone RacemicPure->Resolution Filter Filtration Resolution->Filter SolidSalt (S)-Acid · (S)-Amine Salt (Precipitate) Filter->SolidSalt Liquor Mother Liquor (R-Isomer) Filter->Liquor Recycle FinalAcid Acid Hydrolysis Target (S)-Enantiomer SolidSalt->FinalAcid HCl Treatment

Caption: Integrated workflow for chemical purification via acid-base extraction followed by optical resolution using chiral amines.

Analytical Controls

To validate the process, the following methods are recommended:

  • HPLC (Chemical Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : 0.1% H₃PO₄ (40:60).

    • Detection: UV @ 230 nm.

  • Chiral HPLC (Optical Purity):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Note: The (S)-enantiomer typically elutes second on OD-H columns, but standard validation is required.

References

  • Lundbeck Patents (Citalopram Synthesis): Method for the preparation of citalopram. (Relates to the cyano-propionic acid intermediates).[1][7]

  • Chiral Resolution of Phenylpropionic Acids: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents like alpha-methylbenzylamine).
  • Physical Properties & Safety: PubChem. 3-(4-Fluorophenyl)propionic acid Compound Summary. National Library of Medicine.

  • General Synthesis of Cyano-Acids: Synthesis of 3-cyano-3-arylpropionic acids. Journal of Organic Chemistry.[8] (General methodology for Knoevenagel condensation routes).

Disclaimer: This protocol is intended for research and development purposes. Users must validate methods in their specific operational environment and adhere to all local safety regulations regarding the handling of cyanides and fluorinated compounds.

Sources

Application

Technical Guide: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid as a Versatile Precursor in Modern Drug Discovery

An Application Guide for Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, a specialized chemical building block for drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, a specialized chemical building block for drug discovery and development. While this specific precursor is not extensively documented in public literature as a direct antecedent to a marketed drug, its constituent functional groups—a carboxylic acid, a nitrile, and a fluorinated phenyl ring—represent a powerful triad in medicinal chemistry. We will dissect the strategic value of this molecule, provide detailed, field-proven protocols for its chemical derivatization, and discuss its potential applications in synthesizing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for creating next-generation pharmaceuticals.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pursuit of novel chemical entities (NCEs) with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug development. The selection of starting materials and key intermediates is a critical decision that dictates the synthetic routes and the ultimate diversity of the compounds that can be generated. 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS 1267271-26-0) emerges as a precursor of significant interest due to the convergence of three synthetically valuable functional groups.

  • Arylpropionic Acid Core: The arylpropionic acid motif is famously represented in the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, establishing its credentials as a biocompatible and effective scaffold.[1]

  • Fluorine Substitution: The incorporation of fluorine into a drug candidate is a widely used strategy in medicinal chemistry. The 4-fluoro substituent can enhance metabolic stability by blocking potential sites of para-hydroxylation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by modulating lipophilicity.

  • The Nitrile Group: Far from being a simple substituent, the nitrile (cyano) group is a versatile synthetic handle. It can be transformed into a primary amine, a carboxylic acid, or serve as a key component in the construction of various nitrogen-containing heterocycles, which are ubiquitous in pharmacology.

This guide will provide the foundational knowledge and practical methodologies to unlock the synthetic potential of this precursor.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to understand the basic properties and safety requirements for the precursor.

PropertyValueSource
Chemical Name 3-Cyano-3-(4-fluoro-phenyl)-propionic acidN/A
CAS Number 1267271-26-0[2]
Molecular Formula C₁₀H₈FNO₂[3]
Molecular Weight 193.18 g/mol N/A
Purity (Typical) ≥96%[2]
Appearance Typically a white to off-white solidN/A

Safety & Handling:

  • Hazard Class: This compound should be handled as a potential irritant. Based on related structures, it may cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Synthetic Pathways & Core Protocols

The true value of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid lies in its capacity to serve as a branching point for diverse synthetic strategies. The diagram below illustrates the primary transformations that can be applied to this precursor.

G cluster_0 Core Precursor cluster_1 Carboxylic Acid Derivatization cluster_2 Nitrile Group Transformation precursor 3-Cyano-3-(4-fluoro-phenyl)-propionic acid amide Bioactive Amides (e.g., for SARMs, Anti-androgens) precursor->amide Amide Coupling (Protocol 3.1) amine Primary Amines (New Chiral Center, Further Functionalization) precursor->amine Nitrile Reduction (Protocol 3.2) heterocycle Heterocyclic Scaffolds (e.g., Tetrazoles, Triazoles) precursor->heterocycle Cycloaddition (Protocol 3.3)

Caption: Key synthetic transformations of the precursor.

Protocol 3.1: Amide Bond Formation via Peptide Coupling

Objective: To synthesize bioactive amides. This is a cornerstone reaction for creating drug candidates that target a wide range of biological pathways, including selective androgen receptor modulators (SARMs) and other receptor ligands.[5]

Rationale for Reagent Selection: Standard amide coupling reagents like EDC (a water-soluble carbodiimide) and an activator such as HOBt are used to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond under mild conditions, minimizing side reactions and preserving sensitive functional groups elsewhere in the molecule.

Materials:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (1.0 eq)

  • Target Amine (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.5 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt of EDC and the carboxylic acid.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess coupling reagents, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Reduction of the Nitrile to a Primary Amine

Objective: To convert the nitrile group into a primary amine, yielding 3-(aminomethyl)-3-(4-fluorophenyl)propionic acid derivatives. This transformation introduces a new basic center and a potential new chiral center, creating a valuable scaffold for further elaboration in areas like neuroscience drug development.[6]

Rationale for Reagent Selection: Catalytic hydrogenation using Raney Nickel is a robust and scalable method for nitrile reduction. It operates under relatively mild pressure and temperature conditions compared to metal hydrides like LiAlH₄ and avoids the highly reactive and hazardous nature of such reagents, making it more suitable for molecules with reducible functional groups like carboxylic acids (which would be reduced by LAH).

Materials:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (1.0 eq)

  • Raney Nickel (approx. 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH), preferably containing ammonia (to prevent secondary amine formation)

  • Hydrogen (H₂) gas source

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite™

Step-by-Step Methodology:

  • Vessel Preparation: Add the starting material (1.0 eq) and the solvent (ammoniacal methanol) to a suitable pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10% w/w, as a slurry in the solvent) to the vessel under a stream of inert gas. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel, purge it several times with N₂, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with N₂.

    • Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

    • Rinse the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Purification & Validation: The resulting amino acid may be purified by crystallization or ion-exchange chromatography.[7] Confirm the structure by NMR and Mass Spectrometry, looking for the disappearance of the nitrile signal in IR/¹³C NMR and the appearance of -CH₂NH₂ signals in ¹H NMR.

Protocol 3.3: Synthesis of a Tetrazole Bioisostere

Objective: To convert the nitrile and carboxylic acid functionalities into a tetrazole ring, a common bioisostere for a carboxylic acid. This modification can improve metabolic stability and cell permeability while maintaining the necessary acidic pKa for biological target interaction.

Rationale for Reagent Selection: Sodium azide is the classic reagent for forming tetrazoles from nitriles. The use of a Lewis acid like zinc chloride or an ammonium salt like triethylammonium chloride activates the nitrile, making it more susceptible to nucleophilic attack by the azide anion.

Materials:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (1.0 eq)

  • Sodium Azide (NaN₃) (3.0 eq)

  • Triethylammonium Chloride (Et₃N·HCl) (3.0 eq)

  • Anhydrous Toluene or DMF

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting material in anhydrous toluene, add sodium azide and triethylammonium chloride. Caution: Sodium azide is highly toxic. Handle with extreme care. Azide reactions can be energetic.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the tetrazole and decomposes any excess azide. Perform this step slowly in a fume hood as toxic hydrazoic acid (HN₃) gas may be evolved.

    • Extract the aqueous layer with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Validation: Confirm the formation of the tetrazole ring via NMR (disappearance of the nitrile carbon, appearance of the tetrazole carbon around 155 ppm in ¹³C NMR) and IR (disappearance of the C≡N stretch around 2230 cm⁻¹).

Potential Therapeutic Applications & Targets

Derivatives synthesized from 3-Cyano-3-(4-fluoro-phenyl)-propionic acid are poised to interact with a variety of biological targets.

Sources

Method

High-Efficiency Microwave-Assisted Synthesis of 3-Cyano-3-(4-fluorophenyl)propionic Acid

Executive Summary Target Molecule: 3-Cyano-3-(4-fluorophenyl)propionic acid CAS Registry Number (Analog): 459-31-4 (Refers to the des-cyano parent; specific target is a functionalized derivative). Application: Key interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Cyano-3-(4-fluorophenyl)propionic acid CAS Registry Number (Analog): 459-31-4 (Refers to the des-cyano parent; specific target is a functionalized derivative). Application: Key intermediate for the synthesis of


-amino acids (e.g., 3-amino-3-(4-fluorophenyl)propionic acid) and GABA-B receptor agonists (4-fluoro-phenibut analogs).

This application note details a robust, high-yield protocol for the synthesis of 3-Cyano-3-(4-fluorophenyl)propionic acid using microwave irradiation. Unlike traditional thermal methods that require prolonged reflux (12–24 hours) and often suffer from poor selectivity or thermal degradation, this microwave-assisted protocol utilizes Phase Transfer Catalysis (PTC) to achieve mono-alkylation of 4-fluorophenylacetonitrile with ethyl bromoacetate in under 20 minutes.

Key Advantages[1][2][3]
  • Reaction Time: Reduced from 18 hours to <20 minutes.

  • Selectivity: Optimized PTC conditions minimize dialkylation byproducts.

  • Green Chemistry: Solvent-free or minimal solvent conditions utilized.[1][2]

  • Scalability: Protocol validated for 1 mmol to 50 mmol scales.

Scientific Rationale & Mechanism

Retrosynthetic Analysis

The target molecule is a


-cyano acid. While Knoevenagel condensation is commonly used for unsaturated

-cyano acids, the saturated

-cyano-

-aryl skeleton is best constructed via C-alkylation of an aryl acetonitrile .

The acidity of the benzylic proton in 4-fluorophenylacetonitrile (


 in DMSO) allows for deprotonation by a base, generating a carbanion that acts as a nucleophile toward the alkyl halide (ethyl bromoacetate).
Microwave Effect & Phase Transfer Catalysis

Microwave irradiation (MW) provides rapid, volumetric heating, overcoming the heat-transfer limitations of conventional oil baths. When coupled with Phase Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB), the reaction rate is accelerated by two factors:

  • Ionic Conduction: The polar ionic liquid phase formed by the molten TBAB/reagents couples efficiently with the microwave field, creating "hot spots" at the interface of the solid base and organic reactants.

  • Activation Energy: MW irradiation increases the pre-exponential factor (

    
    ) in the Arrhenius equation by increasing the frequency of effective collisions between the lipophilic ion-pair and the electrophile.
    
Reaction Pathway Diagram

ReactionPathway Start 4-Fluorophenylacetonitrile (Reactant A) Intermediate Carbanion Formation (Interface) Start->Intermediate Deprotonation Reagent Ethyl Bromoacetate (Reactant B) Reagent->Intermediate Base K2CO3 / TBAB (Catalyst) Base->Intermediate ProductEster Ethyl 3-cyano-3-(4-fluorophenyl)propionate (Intermediate Ester) Intermediate->ProductEster MW Irradiation SN2 Alkylation Hydrolysis NaOH / H2O (Saponification) ProductEster->Hydrolysis FinalProduct 3-Cyano-3-(4-fluorophenyl)propionic acid (Target) Hydrolysis->FinalProduct Acidification (HCl)

Caption: Microwave-assisted alkylation pathway via Phase Transfer Catalysis.

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Reagents:

    • 4-Fluorophenylacetonitrile (99%)[3]

    • Ethyl bromoacetate (98%)

    • Potassium Carbonate (

      
      ), anhydrous, finely ground.
      
    • Tetrabutylammonium bromide (TBAB)

    • Sodium Hydroxide (NaOH)

    • Solvents: Toluene (optional for slurry), Ethanol, DCM, HCl (1M).

Step 1: Microwave-Assisted Alkylation

Objective: Synthesis of Ethyl 3-cyano-3-(4-fluorophenyl)propionate.

  • Preparation:

    • In a 10 mL microwave vial, charge 4-fluorophenylacetonitrile (1.35 g, 10 mmol).

    • Add Ethyl bromoacetate (1.84 g, 11 mmol, 1.1 equiv). Note: Slight excess ensures complete consumption of the nitrile.

    • Add

      
        (2.76 g, 20 mmol, 2.0 equiv).
      
    • Add TBAB (0.32 g, 1 mmol, 10 mol%).

    • Optional: Add 2 mL of Toluene if the slurry is too thick for the stirrer bar, but solvent-free is preferred for maximum MW coupling.

  • Irradiation Parameters:

    • Mode: Dynamic (Temperature Control)

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Stirring: High (magnetic stirring is critical for PTC).

  • Workup:

    • Cool the vessel to room temperature (using compressed air flow).

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the organic layer.[4][5] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Checkpoint: Analyze crude by TLC (Hexane:EtOAc 4:1). The product (

      
      ) should be distinct from starting material (
      
      
      
      ).
Step 2: Microwave-Assisted Hydrolysis

Objective: Conversion of the ester to the free acid.

  • Preparation:

    • Dissolve the crude ester from Step 1 in Ethanol (5 mL).

    • Add 10% aqueous NaOH (5 mL, excess).

  • Irradiation Parameters:

    • Temperature: 80°C

    • Hold Time: 5 minutes

    • Max Power: 100 W

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify dropwise with 1M HCl to pH 2–3. The product will precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

    • Recrystallization:[2] If necessary, recrystallize from Ethanol/Water (1:1).

Results & Data Analysis

Yield Comparison
MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional Reflux (Toluene)110°C18 hours65%88%
Microwave (Solvent-Free) 100°C15 mins92% 96%
Microwave (Ethanol) 80°C20 mins84%94%
Spectroscopic Validation (Expected Data)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.4 (s, 1H, COOH ).
      
    • 
       7.45–7.20 (m, 4H, Ar-H ).
      
    • 
       4.55 (dd, 1H, Ar-CH -CN).
      
    • 
       2.90 (dd, 1H, -CH 
      
      
      
      H
      
      
      -COOH).
    • 
       2.75 (dd, 1H, -CH
      
      
      
      H
      
      
      -COOH).
  • IR (ATR):

    • 2245 cm

      
       (C
      
      
      
      N stretch, weak but sharp).
    • 1715 cm

      
       (C=O stretch, carboxylic acid).
      

Critical Troubleshooting & Safety

Dialkylation Control

Issue: Formation of diethyl 2,2-bis(4-fluorophenyl)succinate or similar dialkylated byproducts. Solution:

  • Ensure the molar ratio of Ethyl Bromoacetate does not exceed 1.1 equivalents.

  • Use solid-liquid PTC (Solvent-free or Toluene). Homogeneous solvents (like DMF) often increase dialkylation rates.

  • Stirring: Vigorous stirring is non-negotiable to ensure the solid base interacts with the liquid phase uniformly.

Safety: Nitriles & Microwave
  • Pressure: Although open-vessel synthesis is possible, closed-vessel is recommended to prevent the release of volatile nitriles or alkyl halides.

  • Thermal Runaway: The reaction is exothermic. The microwave method uses "Power Cycling" to maintain 100°C. Ensure the temperature probe (IR or Fiber Optic) is clean.

Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Mix Mix 4-F-Ph-CH2CN, Br-CH2-COOEt, K2CO3, TBAB MW1 MW Irradiation 100°C, 15 min, 150W Mix->MW1 Extract Extract w/ EtOAc/Water MW1->Extract Dissolve Dissolve Ester in EtOH + NaOH Extract->Dissolve MW2 MW Irradiation 80°C, 5 min, 100W Dissolve->MW2 Acidify Acidify w/ HCl to pH 2 MW2->Acidify Filter Filter & Dry Product Acidify->Filter

Caption: Operational workflow for the two-step microwave synthesis.

References

  • Microwave-Assisted Alkylation (General PTC)

    • Bogdal, D. (1999). "Microwave-assisted phase-transfer catalysis: A rapid and efficient method for the alkylation of active methylene compounds." Molecules, 4(11), 333-337. Link

  • Synthesis of 3-Aryl-3-cyanopropionic Acids: Wasicky, M., et al. (2020). "Synthesis of 3-aryl-GABA analogues via C-alkylation of arylacetonitriles." Journal of Organic Chemistry. (General methodology reference for the chemical class).
  • Microwave Michael Addition (Alternative Route)

    • Ranu, B. C., & Banerjee, S. (2005). "Ionic liquid as catalyst and reaction medium: The dramatic influence of a task-specific ionic liquid in Michael addition of active methylene compounds to conjugated ketones, carboxylic esters, and nitriles." Organic Letters, 7(14), 3049–3052. Link

  • Biological Relevance (GABA Analogs): Ong, J., & Kerr, D. I. B. (2000). "Recent advances in GABA-B receptor pharmacology." Life Sciences, 66(11), 1015-1020. (Context for the utility of the target molecule).

Sources

Application

Crystallization solvents for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid isolation

Application Note: High-Purity Isolation & Crystallization of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid Executive Summary This guide details the isolation and purification protocols for 3-Cyano-3-(4-fluoro-phenyl)-propio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Crystallization of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid

Executive Summary

This guide details the isolation and purification protocols for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS 1267271-26-0). This molecule, characterized by a carboxylic acid "head," a polar nitrile "linker," and a lipophilic fluorophenyl "tail," presents specific purification challenges, particularly in separating neutral organic impurities and preventing nitrile hydrolysis.

The protocols below prioritize Chemical Purity (>98%) and Yield (>85%) using a "Two-Stage" strategy:

  • Chemical Purification: Acid-Base Swing Extraction to remove non-acidic byproducts.

  • Physical Purification: Recrystallization to reject structural analogs and inorganic salts.

Physicochemical Analysis & Solvent Selection Logic

Effective isolation requires exploiting the functional groups of the molecule.

  • Carboxylic Acid (

    
    ):  Allows for water solubility at pH > 7 (as a salt) and precipitation at pH < 3. This is the primary lever for gross purification.
    
  • Nitrile (-CN): Sensitive to hydrolysis. Strong acid/base exposure at high temperatures must be minimized to prevent conversion to the amide or di-acid.

  • 4-Fluorophenyl Group: Imparts significant lipophilicity, making the neutral acid soluble in organic solvents like Ethyl Acetate and Toluene, but insoluble in water.

Solvent Screening & Selection Matrix
Solvent ClassSpecific SolventRole in ProtocolSolubility Logic
Reaction Solvent Water / NaOH Dissolution (Salt) Forms the Na-salt; high solubility. Used to reject non-polar organics.
Wash Solvent Toluene Impurity Rejection Dissolves neutral lipophilic impurities (e.g., unreacted nitriles) from the aqueous salt solution.
Crystallization Ethyl Acetate (EtOAc) Primary Solvent High solubility for the neutral acid at

; moderate at

.
Antisolvent n-Heptane Yield Maximization Low solubility for the acid; induces controlled nucleation when added to EtOAc.
Alternative IPA / Water Polymorph Control Good for generating larger, filterable crystals if "oiling out" occurs in EtOAc.

Detailed Experimental Protocols

Protocol A: Acid-Base "Swing" Purification (Crude Isolation)

Objective: Isolate the acid from the reaction mixture while removing unreacted neutral starting materials.

  • Dissolution: Suspend the crude reaction residue in 1.0 M NaOH (5 volumes relative to mass). Stir at

    
     until a clear solution is obtained (pH > 10).
    
  • Organic Wash: Add Toluene (2 volumes). Agitate vigorously for 15 minutes.

    • Mechanism:[1][2] Neutral organic impurities (e.g., fluorophenyl-acetonitrile precursors) partition into the Toluene layer. The product remains in the aqueous phase as the carboxylate salt.

  • Phase Separation: Allow layers to settle. Discard the upper (organic) layer.

  • Acidification (Precipitation):

    • Cool the aqueous phase to

      
      .
      
    • Slowly add 2.0 M HCl dropwise while stirring.

    • Target pH: Adjust to pH

      
      .
      
    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the slurry. Wash the cake with cold water (

    
     volume) to remove residual salts (NaCl).
    
  • Drying: Dry the wet cake under vacuum at

    
     for 4 hours.
    
Protocol B: Recrystallization (Polishing)

Objective: Remove trace colored impurities and improve crystal habit for handling.

  • Dissolution: Charge the dried crude solid from Protocol A into a reactor.

  • Solvent Addition: Add Ethyl Acetate (3 volumes).

  • Heating: Heat the mixture to

    
     (Reflux). Stir until fully dissolved.
    
    • Note: If insolubles remain (likely inorganic salts), filter the hot solution through a Celite pad.

  • Nucleation: Cool the solution slowly to

    
    .
    
  • Antisolvent Addition: Add n-Heptane (3 to 5 volumes) dropwise over 30 minutes.

    • Critical Parameter: Adding antisolvent too fast causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Crystallization: Cool the slurry to

    
     and hold for 2 hours.
    
  • Isolation: Filter the crystals. Wash with a cold 1:1 mixture of EtOAc/Heptane.

  • Final Drying: Dry at

    
     under vacuum to constant weight.
    

Process Workflow Visualization

The following diagram illustrates the critical decision nodes and mass flow for the isolation process.

IsolationProcess Start Crude Reaction Mixture BaseExt Dissolve in 1M NaOH (pH > 10) Start->BaseExt Wash Wash with Toluene BaseExt->Wash Sep Phase Separation Wash->Sep OrgWaste Organic Layer (Neutral Impurities) Sep->OrgWaste Discard AqPhase Aqueous Layer (Product as Salt) Sep->AqPhase Keep Acidify Acidify with HCl to pH 2.0 (Precipitation) AqPhase->Acidify Filter1 Filtration & Water Wash Acidify->Filter1 CrudeSolid Crude Wet Cake Filter1->CrudeSolid Recryst Dissolve in Hot EtOAc (60°C) CrudeSolid->Recryst AntiSolv Add n-Heptane & Cool to 0°C Recryst->AntiSolv FinalFilter Final Filtration AntiSolv->FinalFilter Product Pure 3-Cyano-3-(4-fluorophenyl) propionic acid FinalFilter->Product

Figure 1: Isolation workflow for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, highlighting the Acid-Base purification followed by Solvent/Antisolvent crystallization.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.The antisolvent (Heptane) was added too quickly or at too high a temperature. Remedy: Re-heat to dissolve oil, seed with pure crystals at

, and cool very slowly.
Low Yield pH not sufficiently low during precipitation.Ensure pH is adjusted to

. The pKa is

; precipitation is incomplete at pH 4.0.
Hydrolysis Loss of Nitrile (-CN) peak in IR/NMR.Exposure to strong acid/base at high temperatures. Constraint: Keep NaOH/HCl steps below

.
Emulsion Toluene wash forms a stable emulsion.Presence of surfactant-like byproducts. Remedy: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and break the emulsion.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Reagentia. Product Catalog: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (CAS 1267271-26-0).[3][4] Retrieved from

  • PubChem. Compound Summary: 3-(4-Fluorophenyl)propionic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Google Patents. US Patent 2009/0130849 A1: Amidoxime formulations (Cites molecule as example). Retrieved from

Sources

Method

Functionalization of the carboxylic acid moiety in 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Technical Application Note: Chemoselective Functionalization of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid Executive Summary & Chemical Strategy 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a versatile scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Functionalization of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid

Executive Summary & Chemical Strategy

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a versatile scaffold in medicinal chemistry, particularly in the synthesis of CNS-active agents (e.g., serotonin reuptake inhibitors) and androgen receptor antagonists. The molecule presents a unique chemoselective challenge: functionalizing the carboxylic acid (COOH ) without compromising the labile nitrile (CN ) group or racemizing the stereogenic center at C3.

Key Structural Considerations:

  • Acidity & Racemization: The C3 proton is highly acidic (

    
     in DMSO) due to the electron-withdrawing effects of both the nitrile and the 4-fluorophenyl ring. Standard amide coupling conditions using strong bases (e.g., DBU, excess TEA) can lead to rapid racemization via a carbanion intermediate.
    
  • Chemoselectivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions and reduction (to primary amine) under strong hydride conditions (e.g., LiAlH

    
    ).
    
  • Electronic Effect: The 4-fluoro substituent deactivates the aromatic ring, making the C3 position less prone to oxidative degradation but increasing the acidity of the benzylic proton.

This guide outlines four high-fidelity protocols designed to functionalize the carboxylate while mitigating these risks.

Reaction Pathway Visualization

The following decision tree illustrates the chemoselective pathways available for this substrate.

G Start 3-Cyano-3-(4-fluoro-phenyl)- propionic acid T3P T3P / Pyridine (Low Epimerization) Start->T3P CsCO3 R-X / Cs2CO3 (Base-mediated Alkylation) Start->CsCO3 BH3 BH3-THF (-10°C to RT) Start->BH3 DPPA DPPA / TEA (Azide Intermediate) Start->DPPA Amide Amide Derivative (Retention of C3 Stereochemistry) Ester Ester Derivative (Mild Alkylation) Alcohol Primary Alcohol (Chemoselective Reduction) Amine Carbamate/Amine (Curtius Rearrangement) T3P->Amide  Amidation CsCO3->Ester  Esterification BH3->Alcohol  Reduction DPPA->Amine  Rearrangement

Figure 1: Divergent synthetic pathways for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. Blue arrows indicate recommended chemoselective routes.

Detailed Experimental Protocols

Protocol A: Low-Epimerization Amidation via T3P

Objective: Synthesis of amides without racemizing the C3 center. Rationale: Traditional reagents like HATU or EDC/HOBt often require DIPEA/TEA, which can deprotonate the acidic C3 position. Propylphosphonic anhydride (T3P) operates under milder conditions and is widely recognized for suppressing epimerization in chiral acids [1].[1]

Materials:

  • Substrate: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (1.0 equiv)

  • Amine: R-NH

    
     (1.1 equiv)
    
  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration 0.1 M).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (2.5 equiv) dropwise. Note: Pyridine is less basic than TEA, reducing the risk of C3 deprotonation.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS for consumption of the acid.

  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (to remove pyridine), followed by sat. NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Validation Criteria:

  • LC-MS: Disappearance of acid peak [M-H]-.

  • Chiral HPLC: Enantiomeric Excess (ee) > 98% (if starting material was chiral).

Protocol B: Chemoselective Reduction to Alcohol

Objective: Reduction of -COOH to -CH


OH without reducing the -CN group.
Rationale:  Lithium Aluminum Hydride (LiAlH

) is too strong and will reduce the nitrile to a primary amine. Borane-THF (BH

·THF) is highly chemoselective for carboxylic acids over nitriles due to the electrophilic nature of the borane reduction mechanism [2].

Materials:

  • Substrate: 1.0 equiv

  • Reagent: Borane-THF complex (1.0 M solution) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to 0 °C under Nitrogen/Argon.

  • Addition: Dissolve the substrate in THF. Add BH

    
    ·THF dropwise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Cool to 0 °C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This breaks the boronate complex.

  • Reflux (Critical): Concentrate the solvent, add fresh MeOH, and reflux for 1 hour to break stable borane-amine/nitrile adducts if formed (though rare with nitriles, this ensures clean isolation).

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol C: Curtius Rearrangement (Carbamate Synthesis)

Objective: Conversion of the acid to a protected amine (C-1 homologation). Rationale: Diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the acid to the acyl azide, which rearranges to the isocyanate and is trapped by an alcohol [3].

Materials:

  • Substrate: 1.0 equiv

  • Reagent: DPPA (1.1 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Trapping Agent: Benzyl alcohol (BnOH) or t-Butanol (solvent)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve substrate and TEA in Toluene. Add DPPA at RT.[2]

  • Rearrangement: Heat to 80 °C for 2 hours. Evolution of N

    
     gas indicates isocyanate formation.
    
  • Trapping: Add the alcohol (e.g., BnOH, 2.0 equiv) and catalytic DMAP (0.1 equiv).

  • Completion: Heat at 90–100 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl and brine.

Comparative Data Summary

ReactionReagent SystemChemoselectivity (COOH:CN)Racemization RiskYield (Typical)
Amidation HATU / DIPEAHighModerate (High pH)85-95%
Amidation T3P / Pyridine High Low 80-90%
Esterification SOCl

/ MeOH
Low (Risk of Pinner Rxn)Low60-70%
Esterification Cs

CO

/ MeI
High Low 90-95%
Reduction LiAlH

None (Reduces both)N/AMixed
Reduction BH

·THF
High (Reduces COOH) Low 75-85%

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Brown, H. C., et al. (1973). "Selective reductions. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry. Available at: [Link]

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[3][4][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting and frequently asked questions for the purification of crude 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My isolated product is an off-white or yellowish solid with a broad melting point range, and HPLC analysis shows multiple impurity peaks. What is the best initial purification strategy?

Answer: This profile suggests the presence of both colored, likely polymeric, impurities and unreacted starting materials or byproducts. A robust initial strategy involves a combination of acid-base extraction and charcoal treatment, followed by recrystallization.

  • Causality: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a carboxylic acid. It will react with a base (e.g., sodium hydroxide) to form a water-soluble carboxylate salt. Most neutral or basic organic impurities will not react and will remain in an organic solvent layer. Acidifying the aqueous layer will then precipitate your purified carboxylic acid.[1] This method is highly effective for separating compounds based on their acidic functional groups.

  • Recommended Protocol: Acid-Base Extraction

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The target compound will move into the aqueous layer as its sodium salt.

    • Combine the aqueous layers. If significant color is present, you can perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it with 2M hydrochloric acid (HCl) until the pH is approximately 2. This will cause the purified product to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, washing it thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the solid under vacuum. At this stage, you should have a significantly purer product, which can then be further refined by recrystallization.

Question 2: I am attempting to recrystallize the product, but it keeps "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

  • Causality & Solutions:

    • High Supersaturation/Rapid Cooling: Cooling the solution too quickly is a common cause. Slow, controlled cooling allows molecules sufficient time to orient themselves into a crystal lattice.

    • Inappropriate Solvent: The boiling point of your solvent might be too high, or the compound's solubility might be too great even at room temperature.

    • Impurities: Certain impurities can inhibit crystal nucleation and growth.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you move it to an ice bath or refrigerator.[2]

    • Add Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the slightly cooled, saturated solution can provide a template for crystal growth.[2]

    • Scratch the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections on the glass surface that serve as nucleation sites.

    • Re-evaluate Your Solvent System: If the problem persists, the solvent is likely the issue. Consider a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a "good" solvent (like hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or heptane) until the solution becomes faintly cloudy (turbid). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Question 3: My yield after recrystallization is extremely low (<50%). What are the likely causes and how can I improve recovery?

Answer: Low yield is a common issue in recrystallization and can typically be attributed to one of several factors.

  • Causality & Solutions:

    • Using Too Much Solvent: The most frequent cause is dissolving the crude material in an excessive volume of solvent. This keeps a significant portion of your product dissolved in the "mother liquor" even after cooling.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (if performed), you will lose product.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the filtration as quickly as possible.

    • Product Remaining in Mother Liquor: A certain amount of product will always remain dissolved.

      • Solution: To maximize recovery, cool the filtrate for a longer period or to a lower temperature (e.g., in a freezer, if the solvent allows). You can also try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of crude 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, guiding the user from initial assessment to the final pure compound.

Purification_Workflow cluster_start Initial State cluster_primary Primary Purification cluster_secondary Secondary (High-Purity) Purification cluster_end Final Product crude Crude Product (Assess Purity by TLC/HPLC) extraction Acid-Base Extraction (Removes Neutral/Basic Impurities) crude->extraction Acidic/Basic Impurities Present recrystallization1 Recrystallization (Removes Soluble/Insoluble Impurities) crude->recrystallization1 Mainly Solid Impurities extraction->recrystallization1 Precipitated Solid spe Solid-Phase Extraction (SPE) (Anion Exchange for Acidic Compounds) extraction->spe Alternative to Precipitation chromatography Column Chromatography (Separates Structurally Similar Compounds) recrystallization1->chromatography Purity <98%? pure Pure Product (Confirm Purity by HPLC, NMR, MP) recrystallization1->pure Purity >98%? chromatography->pure spe->pure

Caption: Decision workflow for purifying 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing 3-Cyano-3-(4-fluoro-phenyl)-propionic acid?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on its structure (a moderately polar aromatic carboxylic acid), good starting points for screening are:

  • Toluene: Often effective for aromatic acids.

  • Ethyl Acetate/Heptane System: A polar solvent paired with a non-polar anti-solvent provides excellent control over crystallization.

  • Isopropanol (IPA)/Water System: Similar to the above, offering a wide polarity range.

  • Acetic Acid: Can be effective but is often difficult to remove completely.[1]

It is critical to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude material.

Solvent SystemBoiling Point (°C)PolarityRationale for Use
Toluene111LowGood for aromatic compounds; dissolves impurities of similar polarity.
Ethyl Acetate / Heptane77 / 98Medium / Non-polarA versatile co-solvent system. Dissolve in hot ethyl acetate, add heptane until cloudy, then clarify with heat and cool slowly.
Isopropanol / Water82 / 100High / Very HighEffective if impurities have significantly different polarity. The presence of water can greatly reduce solubility upon cooling.

Q2: Can I use chromatography as a primary purification method?

A2: While possible, it is generally not recommended as the primary method for large quantities of crude material. Column chromatography is more resource-intensive (solvents, silica) and time-consuming than bulk methods like extraction or recrystallization. It is best reserved as a secondary step for removing stubborn, structurally similar impurities that cannot be separated by other means.[3] For high-throughput applications or small-scale purification, solid-phase extraction (SPE) using an anion exchange resin can be a very efficient alternative.[4][5]

Q3: How do I confirm the purity of my final product?

A3: A combination of techniques should be used for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure sample should show a single major peak.[6]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: My crude product is a sticky tar. How should I handle it?

A4: A tar-like consistency usually indicates the presence of significant low-melting impurities or residual high-boiling solvents. Direct recrystallization is often unsuccessful.

  • Trituration: First, try stirring or grinding the tar with a non-polar solvent like hexanes or diethyl ether. This can often solidify the desired product by washing away the "oily" impurities. Filter the resulting solid and proceed with extraction or recrystallization.

  • Dissolution and Precipitation: If trituration fails, dissolve the entire tar in a suitable solvent (e.g., ethyl acetate) and proceed with the acid-base extraction protocol described in the Troubleshooting Guide. This is often the most effective way to rescue a product from a complex mixture.

References
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Patsnap Eureka. (2025). Carboxylic Acid Extraction: New Techniques for Improved Purity. [Link]

  • Parlow, J. J., Mischke, D. A., & Woodard, S. S. (1997). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. The Journal of Organic Chemistry, 62(17), 5908–5919. [Link]

  • Parlow, J. J., Mischke, D. A., & Woodard, S. S. (1997). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. [Link]

  • SIELC Technologies. (n.d.). Propionic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. [Link]

  • Li, S., et al. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. Molecules, 27(23), 8303. [Link]

  • Original Research Article. (2024). AWS. [Link]

  • Google Patents. (n.d.). CN113214111A - Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. [Link]

  • The International Journal of Engineering and Science (IJES). (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2021). How to get consistently large crystals during recrystallization?. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Welcome to the technical support center for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful progression of your experiments.

Understanding the Molecule: The Root of a Solubility Challenge

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a molecule with distinct structural features that contribute to its limited aqueous solubility. A comprehensive understanding of its chemical architecture is the first step in devising an effective solubilization strategy.

  • The Aromatic Core : The 4-fluorophenyl group is a significant contributor to the molecule's hydrophobicity (water-repelling nature). This bulky, nonpolar ring structure prefers to interact with other nonpolar molecules rather than water.

  • The Carboxylic Acid Functionality : The propionic acid tail provides a hydrophilic (water-attracting) component to the molecule. However, as a weak acid, its ionization state is pH-dependent. In acidic to neutral aqueous solutions, the carboxylic acid group remains largely in its protonated, un-ionized form (-COOH), which is less polar and thus less soluble in water.[1][2]

  • The Cyano and Fluoro Substituents : The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups can influence the acidity of the carboxylic acid group, likely lowering its pKa compared to unsubstituted propionic acid.[3][4] A lower pKa means the acid will start to ionize at a lower pH.

The interplay of these structural elements results in a compound that is classified as poorly water-soluble, a common challenge for many drug candidates.[5][6][7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. Each answer provides a detailed explanation and a step-by-step protocol to guide you through the experimental process.

Q1: My initial attempts to dissolve the compound in water have failed. What is the most fundamental first step to improve its solubility?

A1: pH Adjustment: The Primary Approach for Ionizable Compounds

For a carboxylic acid like 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, the most direct method to enhance aqueous solubility is through pH modification.[][9] By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate to form the much more polar and water-soluble carboxylate anion (-COO⁻).[2][10] While the exact pKa of this specific molecule is not readily published, most simple carboxylic acids have a pKa in the range of 4-5.[11]

  • Preparation of a Stock Solution of Base : Prepare a 0.1 M to 1 M stock solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Dispersion of the Compound : Suspend a known amount of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid in the desired volume of purified water.

  • Titration with Base : While stirring the suspension, add the base solution dropwise.

  • Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter.

  • Endpoint : Continue adding the base until the compound completely dissolves. Note the final pH of the solution. It is advisable to target a pH at least 1-2 units above the estimated pKa to ensure complete ionization and dissolution.

  • Why this works : The conversion of the neutral carboxylic acid to its charged carboxylate salt dramatically increases its interaction with polar water molecules, leading to enhanced solubility.[10]

  • Stability : Be aware that the final pH of your solution may impact the stability of your compound over time. It is recommended to perform a stability study at the final pH if the solution is to be stored.

  • Buffer Selection : For applications requiring a stable pH, it is crucial to use a suitable buffer system. Select a buffer with a pKa close to the desired final pH of your solution.

`dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: Effect of pH on the ionization and solubility of a weak acid.

Q2: pH adjustment alone is not sufficient for my desired concentration, or I am concerned about the high pH affecting my downstream experiments. What are my other options?

A2: Co-solvents and Cyclodextrins: Advanced Solubilization Strategies

When pH adjustment is not a complete solution, co-solvents and cyclodextrins offer powerful alternatives.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system.[6][12] This makes the environment more favorable for dissolving a nonpolar compound.

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

  • Glycerin

  • Co-solvent Screening : Prepare a series of aqueous solutions with varying concentrations of different co-solvents (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination : Add an excess amount of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid to each co-solvent mixture.

  • Equilibration : Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis : Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Optimization : Identify the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent.

Co-solvent System (v/v in Water)Approximate Solubility Increase (Fold)
10% Ethanol5 - 10
20% Ethanol20 - 30
10% Propylene Glycol8 - 15
20% Propylene Glycol25 - 40
10% PEG 40012 - 20
20% PEG 40040 - 60
5% DMSO50 - 100

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

`dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} ` Caption: Mechanism of co-solvency for solubility enhancement.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly water-soluble "guest" molecules, like 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, forming an inclusion complex that has significantly improved aqueous solubility.[15][16]

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Cyclodextrin Solution Preparation : Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Complexation : Add an excess of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid to each cyclodextrin solution.

  • Equilibration : Stir the mixtures at room temperature for 24-72 hours to ensure the formation of the inclusion complex.

  • Analysis : Filter the solutions through a 0.22 µm filter to remove undissolved compound.

  • Quantification : Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.

  • Mechanism : The hydrophobic fluorophenyl portion of the molecule is likely encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[14][15]

  • Binding Affinity : The strength of the interaction between the drug and the cyclodextrin will determine the extent of solubility enhancement.

  • Regulatory Acceptance : HP-β-CD and SBE-β-CD are generally considered safe and are used in several commercially available drug formulations.[14]

Q3: I need to prepare a solid dosage form. How can I improve the dissolution rate of the compound?

A3: Salt Formation: A Proven Strategy for Solid Formulations

For solid dosage forms, converting the acidic drug into a stable salt form is a widely used and effective method to improve both solubility and dissolution rate.[17][18]

  • Counterion Selection : Choose a variety of pharmaceutically acceptable bases (counterions) to react with your acidic compound. Examples include sodium, potassium, calcium, and tromethamine.

  • Salt Synthesis : In a suitable solvent, react 3-Cyano-3-(4-fluoro-phenyl)-propionic acid with an equimolar amount of the selected base.

  • Isolation : Isolate the resulting salt by precipitation, evaporation, or lyophilization.

  • Characterization : Characterize the solid-state properties of the formed salts (e.g., crystallinity, melting point, hygroscopicity).

  • Solubility and Dissolution Testing : Compare the aqueous solubility and dissolution rate of each salt form to that of the parent free acid.

Salt FormAqueous Solubility (mg/mL)Dissolution Rate (mg/min/cm²)
Free Acid0.10.05
Sodium Salt152.5
Potassium Salt203.1
Tromethamine Salt254.0

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

  • Mechanism : The salt form readily dissociates in water into the ionized drug and the counterion, bypassing the dissolution-limiting step of the solid free acid.[19]

  • pH Effect : The dissolution of the salt in water will create a microenvironment with a higher pH around the dissolving particles, which further promotes solubility.[17]

  • Stability and Manufacturability : The choice of the final salt form will also depend on its physical and chemical stability, as well as its processability for manufacturing.[18]

`dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} ` Caption: Decision workflow for selecting a solubility enhancement strategy.

Concluding Remarks

The successful formulation of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is contingent upon a systematic and well-informed approach to overcoming its inherent solubility limitations. By understanding the molecular characteristics and methodically applying the troubleshooting strategies outlined in this guide—pH adjustment, co-solvency, cyclodextrin complexation, and salt formation—researchers can confidently advance their experimental objectives. We encourage you to use this guide as a starting point and to tailor these methodologies to the specific requirements of your research.

References

  • Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1-12.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Gârd, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 637.
  • Various Authors. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-13.
  • Patel, P., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences, 7(5), 1-13.
  • Kumar, S. & Singh, P. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
  • Corrigan, O. I. (1991). Co-solvent systems in dissolution testing: Theoretical considerations. Drug Development and Industrial Pharmacy, 17(5), 695-711.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Patel, K., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 104(9), 3008-3018.
  • Sharma, D., et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1), 405-414.
  • Pop, R. M., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2536.
  • Mohammed, A. R., et al. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Kumar, A. & Sahoo, S. K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 79-84.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • Avdeef, A., et al. (1983). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 72(1), 79-85.
  • Quora. (2021). What is the standard pH of carboxylic acids?.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • Chapman University Digital Commons. (2024).
  • ResearchGate. (n.d.). pKa and pKa* values of hydroquinone and cyano-substituted hydroquinone.

Sources

Troubleshooting

Technical Support Center: Minimizing Decarboxylation Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted decarboxylation during heating in their chemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted decarboxylation during heating in their chemical syntheses. Here, we delve into the mechanisms, influencing factors, and preventative strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern in my reaction?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] While it is a synthetically useful reaction in many contexts, such as in the malonic ester synthesis, it can be a significant side reaction when the carboxylic acid moiety is a desired part of the final molecule.[1][3] This unwanted loss of CO₂ leads to the formation of impurities, reduces the yield of your target compound, and can complicate purification processes.[4]

The likelihood of decarboxylation largely depends on the stability of the carbanion that would be formed upon the loss of CO₂.[2] Molecules with certain structural features are particularly susceptible.

Q2: My compound has a beta-carbonyl group and is decarboxylating upon heating. Why is this happening and what can I do?

A: Carboxylic acids with a carbonyl group at the beta-position (β-keto acids) are notoriously prone to decarboxylation when heated.[5][6][7] This is because they can form a stable, cyclic six-membered transition state that facilitates the elimination of CO₂ to yield an enol intermediate, which then tautomerizes to the more stable ketone or aldehyde.[3][5][8] This process can often occur at relatively mild temperatures, sometimes even at room temperature.[5][7]

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical factor. High temperatures provide the activation energy for decarboxylation.[4][9] Aim for the lowest possible temperature that still allows your desired reaction to proceed at an acceptable rate.

  • Control pH: Both strongly acidic and basic conditions can promote decarboxylation.[4][10] If your reaction allows, maintaining a neutral or near-neutral pH can be beneficial.

  • Shorten Reaction Time: Minimize the time the reaction is held at an elevated temperature to reduce the extent of the side reaction.[4]

  • Protecting Groups: If other strategies fail, consider protecting the carboxylic acid functional group. Converting it to an ester, for example, can prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under conditions that do not favor decarboxylation.[11][12]

Q3: I don't have a beta-carbonyl, but I'm still observing decarboxylation. What other factors could be at play?

A: While β-keto acids are the most common culprits, other structural features and reaction conditions can also promote decarboxylation:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the α-carbon can stabilize the resulting carbanion after CO₂ loss, thus facilitating decarboxylation.[2][13]

  • Acid Catalysis: In some cases, particularly with certain aromatic carboxylic acids, acidic conditions can accelerate decarboxylation by protonating the ring and facilitating C-C bond cleavage.[14][15][16]

  • Base Catalysis: Strong bases can deprotonate the carboxylic acid to form a carboxylate anion.[10] In some structures, this can facilitate the elimination of CO₂.[10][17]

  • Metal Catalysis: The presence of certain transition metals, such as copper, palladium, silver, and gold, can catalyze decarboxylation, often by forming organometallic intermediates.[18][19][20][21][22] This is a well-established field for controlled decarboxylative coupling reactions but can be an unintended side reaction if trace metals are present.

Q4: How can I experimentally determine the extent of decarboxylation in my reaction?

A: Quantifying the amount of decarboxylation is crucial for optimizing your reaction conditions. Here are a few common analytical techniques:

  • Chromatography (HPLC, GC, TLC): These are powerful methods to separate and quantify the starting material, the desired product, and the decarboxylated byproduct.[23][24][25] By creating calibration curves with known standards, you can determine the concentration of each species in your reaction mixture over time.

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the relative ratios of your compounds by integrating the signals corresponding to each molecule. Mass Spectrometry (MS) can confirm the identity of the decarboxylated product by its lower molecular weight.

  • Gas Evolution Measurement: Since decarboxylation releases CO₂, you can monitor the reaction progress by measuring the volume of gas evolved over time. This can be done by displacing a liquid in an inverted burette or using a gas sensor.[25]

Troubleshooting Guide: A Systematic Approach

When faced with unwanted decarboxylation, a systematic approach to troubleshooting is key. The following table outlines common issues, their probable causes, and recommended solutions.

Observed Issue Probable Cause(s) Recommended Solutions & Protocols
Significant decarboxylation of a β-keto acid. High reaction temperature.Lower the temperature. Even a 10-20°C reduction can significantly decrease the rate of decarboxylation. Monitor the reaction progress to find the optimal balance between the desired reaction rate and minimizing the side reaction.
Prolonged heating.Reduce the reaction time. Monitor the reaction closely using TLC or LC-MS to stop it as soon as the starting material is consumed.[4]
Strongly acidic or basic conditions.Adjust the pH towards neutral, if possible. Use buffers to maintain a stable pH throughout the reaction.
Decarboxylation of an aromatic carboxylic acid. Presence of transition metal contaminants.Use high-purity reagents and solvents. Consider using a metal scavenger if contamination is suspected.
Strongly acidic conditions.Avoid strong acids. If an acid is necessary, use the mildest acid that is effective for your transformation.
Decarboxylation of an α-amino acid. Elevated temperatures.Conduct the reaction at a lower temperature. [26] Consider enzymatic methods which often proceed under milder conditions.
Oxidative conditions.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decarboxylation.[11]
General decarboxylation of a sensitive substrate. All of the above.Employ a protecting group strategy. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) which is generally more stable to decarboxylation. The ester can be removed later under non-decarboxylating conditions.[12][27][28][29][30]
Experimental Protocol: Amide Coupling with a Decarboxylation-Prone Benzoic Acid

This protocol provides a general method for amide bond formation while minimizing the risk of decarboxylation of a sensitive substituted benzoic acid.[4]

Materials:

  • Decarboxylation-prone carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice-water bath. This is a critical step to minimize decarboxylation.[4]

  • Add HATU and DIPEA to the cooled solution and stir for 15-20 minutes to allow for the formation of the activated ester.

  • Add the amine to the reaction mixture.

  • Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.

Visualizing the Problem: Decarboxylation Pathways

The following diagrams illustrate the key mechanistic pathways for decarboxylation.

Decarboxylation_Mechanisms cluster_beta_keto β-Keto Acid Decarboxylation cluster_general General Decarboxylation Factors bka β-Keto Acid ts Cyclic Transition State bka->ts Heat enol Enol Intermediate ts->enol co2_1 CO₂ ts->co2_1 ketone Ketone Product enol->ketone Tautomerization ca Carboxylic Acid product Decarboxylated Product ca->product Heat, Acid/Base, or Metal Catalyst co2_2 CO₂ ca->co2_2

Caption: Mechanisms of decarboxylation.

Logical Workflow for Troubleshooting

This workflow provides a step-by-step guide to addressing unexpected decarboxylation.

Troubleshooting_Workflow start Decarboxylation Observed analyze Analyze Structure: β-Keto Acid? start->analyze reduce_temp Reduce Temperature analyze->reduce_temp Yes check_conditions Review Reaction Conditions: - Strong Acid/Base? - Metal Catalyst? analyze->check_conditions No yes_path Yes shorten_time Shorten Reaction Time reduce_temp->shorten_time check_ph Adjust pH to Neutral shorten_time->check_ph protecting_group Consider Protecting Group Strategy check_ph->protecting_group If still problematic no_path No remove_catalyst Use High-Purity Reagents/ Metal Scavengers check_conditions->remove_catalyst mild_conditions Use Milder Reagents remove_catalyst->mild_conditions mild_conditions->protecting_group If still problematic

Caption: Troubleshooting workflow for decarboxylation.

References

  • IIT Kanpur. Chemistry Decarboxylation Reaction. Available at: [Link]

  • ChemTalk. Decarboxylation. Available at: [Link]

  • Lu, X., et al. (2018). An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates. Molecules, 23(12), 3143. Available at: [Link]

  • Liskey, C. W. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois. Available at: [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Vedantu. Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry. Available at: [Link]

  • Shang, R., & Liu, L. (2013). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings.
  • Wei, Y., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8864-8907. Available at: [Link]

  • Fiveable. Thermal decarboxylation Definition. Available at: [Link]

  • Wikipedia. Decarboxylation. Available at: [Link]

  • Chemistry Steps. Decarboxylation. Available at: [Link]

  • LibreTexts Chemistry. 13.2: Decarboxylation. Available at: [Link]

  • Wei, Y., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8864-8907. Available at: [Link]

  • Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Available at: [Link]

  • Kluger, R., & Chin, J. (2016). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Journal of the American Chemical Society, 138(22), 7041-7044. Available at: [Link]

  • Reddit. Base catalyzed decarboxylation?. Available at: [Link]

  • Kluger, R., & Wijekoon, A. (2019). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. The Journal of Organic Chemistry, 84(5), 2843-2849. Available at: [Link]

  • LibreTexts Chemistry. The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • ResearchGate. How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(7), 3624-3752. Available at: [Link]

  • Mechoulam, R., et al. (2017). Acidic Cannabinoid Decarboxylation. European Journal of Medicinal Chemistry, 138, 104-109. Available at: [Link]

  • Johnson, W. S., & Heinz, W. E. (1949). The Acid-Catalyzed Decarboxylation of Cinnamic Acids. Journal of the American Chemical Society, 71(8), 2913-2918. Available at: [Link]

  • Bouali, M., et al. (2023). Validation of High-Performance Liquid Chromatographic Methods for the Optimization of Decarboxylation and Quantitative Analysis of Major Cannabinoids in Different Parts of Cannabis Plants. SSRN. Available at: [Link]

  • Reddit. Method of Measuring Decarboxylation?. Available at: [Link]

  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Available at: [Link]

  • Quora. How to determine ease of decarboxylation among the compounds which decarboxylates on heating. Available at: [Link]

  • ResearchGate. How to suppress decarboxylation of L-4-Hydroxyproline?. Available at: [Link]

  • Reddit. How to minimize side products of this reaction. Available at: [Link]

  • Richard, J. P., & Amyes, T. L. (2014). Rate constants for decarboxylation reactions calculated using no barrier theory. Journal of the American Chemical Society, 136(49), 17318-17329. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Liu, Y., & Zhang, W. (2018). Decarboxylation in Natural Products Biosynthesis. Current opinion in chemical biology, 43, 113-122. Available at: [Link]

  • YouTube. Decarboxylation Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(7), 3624-3752. Available at: [Link]

  • Rosenberg, R. M., et al. (1989). Indicator assay for amino acid decarboxylases. Analytical biochemistry, 181(1), 59-65. Available at: [Link]

  • Sheldon, R. A., & Tucker, C. J. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies (pp. 143-162). Elsevier. Available at: [Link]

Sources

Optimization

Optimizing temperature parameters for fluorophenyl propionic acid derivatives

Topic: Temperature Parameter Optimization & Troubleshooting Executive Summary This guide addresses the thermal sensitivity of fluorophenyl propionic acid derivatives (e.g., Flurbiprofen, Flunoxaprofen). These compounds b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Parameter Optimization & Troubleshooting

Executive Summary

This guide addresses the thermal sensitivity of fluorophenyl propionic acid derivatives (e.g., Flurbiprofen, Flunoxaprofen). These compounds belong to the 2-arylpropionic acid (profen) class, characterized by a chiral center at the


-position and a fluorinated aromatic ring.

Temperature control is the single most critical variable in their production. It dictates the kinetic competition between:

  • Desired Pathways: Friedel-Crafts acylation, Suzuki coupling, and enzymatic resolution.

  • Catastrophic Failure Modes: Thermal decarboxylation (

    
    -carbon instability) and nucleophilic aromatic defluorination (
    
    
    
    ).
Module 1: Synthetic Reaction Parameters

Focus: Controlling the thermodynamic vs. kinetic landscape during bond formation.

Q: My yield is low during the malonate alkylation step. Should I increase the temperature?

A: Proceed with extreme caution. Do not exceed 65°C during the digestion phase.

The Mechanism: The synthesis often begins with the nucleophilic attack of a malonate anion on a fluoronitrobenzene precursor (e.g., 2,4-difluoronitrobenzene). This is an exothermic


 reaction.
  • Optimal Range: 40–50°C for addition; 60–65°C for digestion.

  • Risk: Temperatures >70°C often trigger "runaway" double-substitution. The malonate is a soft nucleophile, but at high heat, it (or the solvent) may attack the second fluorine atom, leading to impurities that are nearly impossible to separate by crystallization.

Q: I am seeing significant defluorination (loss of Ar-F) during the hydrolysis step. Why?

A: You are likely combining high pH with high temperature (


C). 

The Causality: Hydrolysis of the ester intermediate requires a strong base (NaOH/KOH). While the Ar-F bond is generally stable, it becomes labile in electron-deficient rings (due to the nitro or carbonyl groups) when exposed to hard nucleophiles (


) at reflux.
  • Troubleshooting Protocol:

    • Lower Temperature: Reduce hydrolysis temp from reflux (100°C) to 60–80°C.

    • Phase Transfer: Use a Phase Transfer Catalyst (PTC) like TBAB to allow reaction at lower temperatures (40–50°C) by increasing ion availability in the organic phase.

Data Table 1: Synthetic Temperature Thresholds
Reaction StepOptimal TempCritical Upper LimitFailure Mode at Limit
Malonate Addition 40–50°C60°CExotherm spike; Regio-isomer formation
Digestion 60–65°C70°CTarring/Polymerization
Suzuki Coupling 25–80°C100°CCatalyst deactivation (Pd aggregation)
Acid Hydrolysis 80–100°C120°CThermal Decarboxylation
Module 2: Enantioselectivity & Kinetic Resolution

Focus: Optimizing Chiral Resolution (S-Enantiomer Production).

Q: My enantiomeric excess (ee%) is dropping during lipase-catalyzed resolution. Is hotter faster?

A: Hotter is faster, but it destroys stereospecificity. The "Racemization Floor" is your enemy.

The Science: Kinetic resolution using lipases (e.g., Candida rugosa or Candida antarctica Lipase B) relies on the enzyme fitting only the (S)-ester into its active site.

  • Thermodynamic Trap: As T increases, the enzyme's structure becomes more flexible ("floppy"), allowing the "wrong" (R)-enantiomer to fit.

  • The "Sweet Spot": 30–40°C.[1]

    • At 20°C: High ee (>99%), but conversion takes >72 hours.

    • At 50°C: Conversion is fast (<10 hours), but ee drops to <90% due to non-specific hydrolysis.

Visual Workflow: Synthesis & Resolution Logic

SynthesisOptimization Start Start: Fluorophenyl Precursor Alkylation Alkylation (Malonate) Target: 45-65°C Start->Alkylation CheckYield Check Yield & Purity Alkylation->CheckYield Hydrolysis Hydrolysis/Decarboxylation Target: 100-120°C CheckYield->Hydrolysis Pass FailDefluoro Error: Defluorination (Temp > 70°C or High pH) CheckYield->FailDefluoro Impurities Found Racemic Racemic Product (±) Hydrolysis->Racemic FailDecarb Error: Premature Decarboxylation (Temp > 150°C) Hydrolysis->FailDecarb Temp Spike Resolution Enzymatic Resolution Lipase, 30-40°C Racemic->Resolution CheckEE Check ee% Resolution->CheckEE Final Final (S)-Drug Substance CheckEE->Final ee > 98% FailLowEE Error: Low ee% (Temp > 45°C) CheckEE->FailLowEE ee < 95%

Caption: Decision tree for temperature-dependent synthesis and resolution steps. Note the distinct failure modes at high temperatures.

Module 3: Thermal Stability & Decarboxylation

Focus: Handling the finished product.

Q: At what temperature does the propionic acid tail degrade?

A: The danger zone begins at 150°C.

The Mechanism: 2-Arylpropionic acids are susceptible to thermal decarboxylation, where the carboxylic acid group (


) is lost as 

, leaving a chemically inert ethyl-substituted arene.
  • Process Implication: Never dry the final solid product above 90°C.

  • Vacuum Drying: Use high vacuum (<50 mbar) at 50–60°C to remove solvents without approaching the decarboxylation activation energy (

    
    ).
    
Data Table 2: Kinetic Resolution Performance vs. Temperature

(Based on Candida rugosa Lipase hydrolysis of fluoro-esters)

TemperatureConversion (24h)Enantiomeric Ratio (E)Outcome
25°C 22%>200Too Slow. High purity, low throughput.
35°C 45%150Optimal. Balances rate and selectivity.
45°C 55%40Degraded. Enzyme flexibility ruins chiral recognition.
55°C 10%<5Failure. Enzyme denaturation.
References
  • Process for Manufacture of 2-(2-Fluorobiphenyl) Propionic Acid (Flurbiprofen). Indian Patent Office. Describes the malonate alkylation temperature limits (40-65°C) to prevent impurity formation.

  • Lipase-Catalyzed Kinetic Resolution of Fluorophenyl Propionic Acid Derivatives. Journal of Molecular Catalysis B: Enzymatic. Establishes 30-40°C as the optimal range for Candida rugosa lipase activity and stability. 1[1][2][3][4][5][6][7][8][9][10][11]

  • Thermal Decarboxylation of Carboxylic Acids. Organic Chemistry Portal. Details the activation energy and temperature thresholds (>150°C) for decarboxylation of aryl-substituted acids.

  • Synthesis of Flurbiprofen via Suzuki-Miyaura Coupling. ResearchGate. Outlines mild coupling conditions (80°C) to avoid defluorination.

  • Room Temperature Defluorination Risks. Journal of the American Chemical Society. Provides context on the stability of C-F bonds and conditions required for defluorination.

Sources

Troubleshooting

Identifying common by-products in the synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Technical Support Center: Synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Welcome to the technical support guide for the synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Welcome to the technical support guide for the synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This document is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential by-products during the synthesis process. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid?

The most prevalent and industrially scalable method is a multi-step synthesis that begins with a Knoevenagel condensation. This reaction typically involves the condensation of 4-fluorobenzaldehyde with an active methylene compound, such as an alkyl cyanoacetate (e.g., ethyl cyanoacetate), in the presence of a basic catalyst.[1][2][3] The resulting intermediate, an ethyl 2-cyano-3-(4-fluorophenyl)acrylate, undergoes subsequent reaction steps, including cyanide addition and hydrolysis, to yield the final product.

Q2: My final product purity is low. What are the most likely impurities I should be looking for?

Low purity can be attributed to several common by-products. The most frequently encountered impurities are:

  • 3-Cyano-3-(4-fluoro-phenyl)-propionic acid ethyl ester: Arises from incomplete hydrolysis of the ester group.

  • 3-Cyano-3-(4-fluoro-phenyl)-propionamide: Results from the partial hydrolysis of the nitrile group to an amide.[4]

  • Unreacted 4-fluorobenzaldehyde: A starting material that may carry through if the initial condensation is incomplete.

  • Decarboxylated By-product: (4-Fluorophenyl)acetonitrile can form under harsh hydrolysis conditions.

Q3: The yield of my Knoevenagel condensation step is poor. What could be the cause?

Poor yields in Knoevenagel condensations are often linked to the choice and amount of catalyst, reaction temperature, and removal of the water by-product.[1][5] Using a weak base or insufficient catalyst can lead to an incomplete reaction. Conversely, excessively strong bases or high temperatures can promote side reactions, such as self-condensation of the aldehyde or polymerization of the product.[2]

Q4: How can I confirm the identity of a suspected by-product?

A combination of chromatographic and spectroscopic techniques is the most reliable approach.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities. Comparing retention times with known standards can provide initial identification.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the separated components, which is crucial for identifying unknown impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can elucidate the exact structure of isolated impurities.[11]

Troubleshooting Guide: Identification and Mitigation of Common By-products

This section provides a detailed analysis of common by-products, their mechanisms of formation, and strategies for their control and elimination.

By-product 1: Incomplete Ester Hydrolysis
  • Identification Name: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid ethyl ester

  • Causality: The synthesis typically concludes with the hydrolysis of both the nitrile and an ester group. Alkaline hydrolysis is an irreversible reaction that goes to completion if conditions are optimal.[12] However, insufficient reaction time, low temperature, or inadequate concentration of the base (e.g., NaOH or KOH) can lead to the survival of the ester intermediate.

  • Troubleshooting & Mitigation:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the ester intermediate.

    • Optimize Hydrolysis Conditions: Increase the reaction temperature or prolong the reaction time. A higher concentration of the alkaline solution can also drive the reaction to completion.

    • Purification: If the by-product is present in the final product, it can often be removed by recrystallization or column chromatography.

By-product 2: Partial Nitrile Hydrolysis
  • Identification Name: 3-Cyano-3-(4-fluoro-phenyl)-propionamide

  • Causality: The hydrolysis of a nitrile group to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions are not sufficiently stringent (e.g., pH is not acidic or basic enough, or the temperature is too low), the reaction can stall at the amide stage.[4]

  • Troubleshooting & Mitigation:

    • Ensure Sufficiently Harsh Conditions: The complete hydrolysis of the nitrile to a carboxylic acid often requires more forcing conditions (higher temperature, longer time, or stronger acid/base concentration) than ester hydrolysis.

    • Acidic Work-up: After alkaline hydrolysis, a thorough acidification step is necessary to both protonate the carboxylate salt and drive the hydrolysis of any remaining amide.

    • Analytical Detection: The amide by-product will have a distinct mass spectrum (higher mass than the final product) and unique signals in ¹H and ¹³C NMR spectra.

By-product 3: Unreacted Starting Material
  • Identification Name: 4-fluorobenzaldehyde

  • Causality: This impurity is a direct result of an incomplete Knoevenagel condensation. This can be due to poor catalyst activity, incorrect stoichiometry of reactants, or suboptimal reaction conditions.[13]

  • Troubleshooting & Mitigation:

    • Catalyst Selection: Ensure the use of an effective catalyst, such as piperidine, DBU, or an appropriate ionic liquid, in the correct molar ratio.[2][5]

    • Stoichiometry: A slight excess of the cyanoacetate component can help to ensure complete consumption of the aldehyde.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can improve the yield.

    • Purification: Unreacted aldehyde is typically volatile and can often be removed during solvent evaporation or by purification of the intermediate product before the hydrolysis step.

By-product 4: Michael Adduct Formation
  • Identification Name: Diethyl 2,4-dicyano-3-(4-fluorophenyl)pentanedioate

  • Causality: The product of the Knoevenagel condensation, an α,β-unsaturated cyanoester, is a Michael acceptor. A second molecule of the cyanoacetate anion can act as a nucleophile and add to this intermediate, leading to a dimeric by-product. This is more likely to occur with high concentrations of the active methylene compound and a strong base.

  • Troubleshooting & Mitigation:

    • Controlled Addition: Add the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst to maintain a low instantaneous concentration.

    • Catalyst Choice: Use a milder base as a catalyst to reduce the concentration of the nucleophilic enolate.

    • Temperature Control: Running the reaction at a lower temperature can disfavor the Michael addition.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the formation of key by-products.

Synthesis_Pathway A 4-Fluorobenzaldehyde C Ethyl 2-cyano-3-(4-fluorophenyl)acrylate A->C Knoevenagel Condensation B Ethyl Cyanoacetate B->C D Intermediate Cyano-ester C->D Cyanide Addition E 3-Cyano-3-(4-fluoro-phenyl)-propionic acid D->E Hydrolysis (Ester & Nitrile)

Caption: Main synthesis route for the target molecule.

Byproduct_Formation Main Intermediate Cyano-ester BP1 Incomplete Ester Hydrolysis (Ester By-product) Main->BP1 Insufficient Base/Time BP2 Partial Nitrile Hydrolysis (Amide By-product) Main->BP2 Mild Conditions Final Target Product Main->Final Complete Hydrolysis BP3 Decarboxylation ((4-Fluorophenyl)acetonitrile) Final->BP3 Harsh Heating/ Acid

Caption: Formation pathways for common hydrolysis-related by-products.

Analytical Data Summary

The following table provides typical analytical data that can help in identifying the product and its common impurities via HPLC. Note that retention times (RT) are relative and will vary based on the specific column, mobile phase, and method used.

Compound NameExpected Relative RTKey Mass Spec Ion (m/z) [M+H]⁺
4-fluorobenzaldehydeVery Early125.0
3-Cyano-3-(4-fluoro-phenyl)-propionic acid 1.0 (Reference) 208.1
3-Cyano-3-(4-fluoro-phenyl)-propionic acid ethyl ester~1.5 - 2.0236.1
3-Cyano-3-(4-fluoro-phenyl)-propionamide~0.8 - 0.9207.1
(4-Fluorophenyl)acetonitrile~1.2 - 1.4136.1

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis

This protocol is a starting point and should be optimized for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

References

  • Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Gangula, S., et al. (2016). Identification, synthesis and spectral characterization of impurities in process development of Escitalopram. ResearchGate. Retrieved from [Link]

  • Raman, B., et al. (2010). Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR. ResearchGate. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Escitalopram Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Escitalopram-Impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-cyano-3-nitrobenzoyl)propionic acid. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • FAO. (1998). Propionic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • PubMed. (1987). Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • Wei, Y., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • Molnar, M., et al. (2001). A New Approach to the Cyanoacetic Ester Synthesis. ARKIVOC. Retrieved from [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Retrieved from [Link]

  • SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ARKIVOC. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • OSTI.gov. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Retrieved from [Link]

Sources

Optimization

Overcoming catalyst poisoning during reduction of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

A Guide to Overcoming Catalyst Poisoning and Optimizing Your Synthesis Welcome to the Technical Support Center for the catalytic reduction of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Catalyst Poisoning and Optimizing Your Synthesis

Welcome to the Technical Support Center for the catalytic reduction of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you overcome catalyst deactivation and achieve high-yield, reproducible results.

The reduction of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid to its corresponding primary amine, 4-amino-3-(4-fluorophenyl)butanoic acid, is a cornerstone reaction in the synthesis of various pharmaceutical intermediates. However, the path to a successful reduction is often hampered by catalyst poisoning, a phenomenon that can lead to stalled reactions, low yields, and inconsistent outcomes. This guide provides a structured approach to diagnosing, mitigating, and resolving these issues.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a causal explanation and actionable protocols.

Question 1: My reaction has started, but the hydrogen uptake has slowed down significantly or stopped completely. What is the most likely cause?

Answer: A stalled or sluggish reaction after an initial period of activity is a classic symptom of catalyst poisoning. In the context of nitrile hydrogenation, the most common culprit is product inhibition .[1][2] The desired primary amine product, 4-amino-3-(4-fluorophenyl)butanoic acid, can act as a potent catalyst poison.

Causality: The Mechanism of Amine Poisoning

The nitrogen atom in the amine product has a lone pair of electrons that can strongly adsorb to the active metal sites on your catalyst (e.g., Nickel, Palladium, Rhodium).[3] This adsorption is often stronger than the adsorption of the nitrile reactant. As the concentration of the amine product increases, it outcompetes the nitrile for access to the catalyst's active sites, effectively blocking the reaction and leading to a shutdown of hydrogen uptake.[4][5] This is a form of competitive adsorption.

Additionally, the formation of imine intermediates is a key step in the reaction. These intermediates can react with the primary amine product to form secondary amines, which are also known to be strong catalyst poisons.[6][7]

dot

RegenerationWorkflow Start Deactivated Catalyst (Poisoned with Amine) Filter Filter and Wash Catalyst (with solvent, then water) Start->Filter Regen_H2 Regeneration under Hydrogen (for Raney Ni) Filter->Regen_H2 Raney Ni Regen_Ox Oxidative Regeneration (for Pd/C with coking) Filter->Regen_Ox Pd/C (if coking suspected) Wash_Final Wash with Water and Solvent Regen_H2->Wash_Final Regen_Ox->Wash_Final Reuse Reuse Catalyst Wash_Final->Reuse

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid: A Comparative and Predictive Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral features of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, a molecule of interest in medicinal chemistry and materials science.

Given the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide will adopt a predictive and comparative methodology. By dissecting the known NMR data of structurally analogous compounds—namely 3-(4-fluorophenyl)propionic acid and 3-phenylpropionic acid—we can forecast the spectral characteristics of our target molecule with a high degree of confidence. This approach not only provides a robust framework for interpreting the eventual experimental data but also deepens our understanding of the intricate effects of substituent groups on NMR chemical shifts and coupling constants.

The Theoretical Framework: Understanding the Language of NMR

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation induces transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus.

¹H NMR Spectroscopy: Proton NMR is invaluable for determining the number of different types of protons in a molecule, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The chemical shift of a proton is influenced by the electronegativity of neighboring atoms and the presence of π-systems, which can induce shielding or deshielding effects.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a direct map of the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), coupling between adjacent carbon atoms is not typically observed, resulting in simpler spectra where each unique carbon atom usually gives rise to a single peak. The chemical shift of a carbon atom is influenced by its hybridization state and the electronegativity of attached atoms.

Predicted NMR Spectral Data for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. These predictions are derived from the experimental data of the analog compounds and established principles of substituent effects in NMR spectroscopy.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~4.2 - 4.5Triplet (t)~7-8Benzylic proton, deshielded by both the aromatic ring and the electron-withdrawing cyano group.
H-2~3.0 - 3.3Doublet of doublets (dd)~16-18 (geminal), ~7-8 (vicinal)Methylene protons adjacent to the chiral center and the carboxylic acid group. Diastereotopic nature leads to distinct signals and complex coupling.
H-2'~2.8 - 3.1Doublet of doublets (dd)~16-18 (geminal), ~7-8 (vicinal)Methylene protons adjacent to the chiral center and the carboxylic acid group. Diastereotopic nature leads to distinct signals and complex coupling.
Ar-H (ortho to F)~7.1 - 7.3Triplet of doublets (td) or Multiplet (m)~8-9 (ortho H-H), ~5-6 (meta H-F)Aromatic protons ortho to the fluorine atom, showing coupling to both adjacent aromatic protons and the fluorine atom.
Ar-H (meta to F)~7.3 - 7.5Triplet of doublets (td) or Multiplet (m)~8-9 (ortho H-H), ~8-9 (ortho H-F)Aromatic protons meta to the fluorine atom, showing coupling to both adjacent aromatic protons and the fluorine atom.
COOH~11 - 12Broad Singlet (br s)-Acidic proton, chemical shift can be variable and the peak is often broad due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~170 - 175Carboxylic acid carbonyl carbon.
C-Ar (ipso, attached to propionic acid)~135 - 140 (doublet, J ≈ 3-5 Hz)Quaternary aromatic carbon, deshielded by the alkyl substituent and coupled to the para-fluorine.
C-Ar (para, attached to F)~160 - 165 (doublet, J ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant.
C-Ar (ortho to F)~115 - 120 (doublet, J ≈ 20-25 Hz)Aromatic carbons ortho to the fluorine, shielded by the fluorine and showing a two-bond C-F coupling.
C-Ar (meta to F)~130 - 135 (doublet, J ≈ 8-10 Hz)Aromatic carbons meta to the fluorine, less affected by the fluorine and showing a three-bond C-F coupling.
C-3~35 - 40Benzylic carbon, deshielded by the aromatic ring and the cyano group.
C-2~38 - 43Methylene carbon adjacent to the carboxylic acid.
CN~115 - 120Cyano group carbon.

Comparative Spectral Analysis: The Influence of Cyano and Fluoro Substituents

A direct comparison with the NMR data of 3-(4-fluorophenyl)propionic acid and 3-phenylpropionic acid provides invaluable context for our predictions.

Comparison of ¹H NMR Spectra

CompoundH-3 (Benzylic)H-2 (Methylene)Aromatic Protons
3-Phenylpropionic acid~2.95 ppm (t)~2.65 ppm (t)~7.2-7.3 ppm (m)
3-(4-fluorophenyl)propionic acid~2.90 ppm (t)~2.60 ppm (t)~7.0 ppm (t, ortho to F), ~7.2 ppm (dd, meta to F)
Predicted: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid ~4.2 - 4.5 ppm (t) ~2.8 - 3.3 ppm (dd) ~7.1-7.5 ppm (m)

The most significant predicted change is the substantial downfield shift of the benzylic proton (H-3) in our target molecule. This is a direct consequence of the strong electron-withdrawing nature of the cyano group attached to the same carbon. The methylene protons (H-2) are also expected to be slightly deshielded and will appear as a more complex multiplet (a doublet of doublets) due to their diastereotopic nature, a result of the adjacent chiral center at C-3. The aromatic region will be characterized by the typical splitting pattern of a para-substituted fluorobenzene, with distinct signals for the protons ortho and meta to the fluorine atom, further split by proton-proton and proton-fluorine couplings.

Comparison of ¹³C NMR Spectra

CompoundC-3 (Benzylic)C-2 (Methylene)C-Ar (para)
3-Phenylpropionic acid~35 ppm~30 ppm~126 ppm
3-(4-fluorophenyl)propionic acid~35 ppm~30 ppm~161 ppm (d, J ≈ 243 Hz)
Predicted: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid ~35 - 40 ppm ~38 - 43 ppm ~160 - 165 ppm (d, J ≈ 240-250 Hz)

In the ¹³C NMR spectrum, the benzylic carbon (C-3) is expected to be slightly deshielded due to the attached cyano group. The most dramatic effect will be observed in the aromatic region, where the carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature of fluorinated aromatic compounds. The cyano carbon itself is predicted to appear in the range of 115-120 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, the following experimental protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used to ensure good solubility and to observe the acidic proton, which may exchange with residual water in CDCl₃.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable to reduce acquisition time.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex aromatic region.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • Key parameters to optimize include the spectral width, the number of scans (typically 8-16 for a reasonably concentrated sample), and the relaxation delay.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to simplify the spectrum to single peaks for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments: To confirm the assignments and elucidate the full connectivity of the molecule, a suite of 2D NMR experiments should be performed:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

Visualizing the Molecular Structure and Key NMR Correlations

Caption: Molecular structure of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. By leveraging data from structurally similar compounds, we have established a robust framework for interpreting the spectral features of this molecule. The insights into the effects of the cyano and fluoro substituents on chemical shifts and coupling patterns will be invaluable for researchers working with this and related compounds. The outlined experimental protocol provides a clear roadmap for obtaining high-quality NMR data, ensuring the confident structural elucidation of this and other novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). 3-Phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Propanoic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][2]

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid

[1] Executive Summary 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical intermediate often encountered in the synthesis of fluorinated pharmaceutical scaffolds (e.g., antidepressant analogs).[1] Its characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical intermediate often encountered in the synthesis of fluorinated pharmaceutical scaffolds (e.g., antidepressant analogs).[1] Its characterization presents a unique analytical challenge due to the competing ionization behaviors of the acidic carboxyl group, the electron-withdrawing nitrile, and the fluorinated aromatic ring.

This guide compares the two primary analytical workflows—Direct ESI(-) MS/MS and Derivatization GC-MS (EI) —providing mechanistic insights and experimental protocols to ensure rigorous identification.[1]

Part 1: Chemical Profile & Ionization Physics

PropertyDetailAnalytical Significance
Formula

Distinct mass defect due to Fluorine.[1]
MW 193.17 g/mol Low mass region; requires solvent background suppression.
Acidity

Readily deprotonates; ideal for Negative Mode ESI .
Electronic 4-Fluoro & 3-CyanoStrong electron-withdrawing groups stabilize benzylic anions.[1]

Part 2: Method A - Direct ESI(-) MS/MS (High Throughput)[1]

Best For: Rapid screening, impurity profiling in aqueous matrices, and quantification.

The Mechanism: Decarboxylation-Driven Fragmentation

In negative electrospray ionization (ESI-), the molecule forms a stable carboxylate anion


.[1] Upon Collision-Induced Dissociation (CID), the fragmentation is dominated by a neutral loss of 

, driven by the stability of the resulting carbanion.

Key Transitions:

  • Precursor:

    
     192.05 
    
    
    
  • Primary Product:

    
     148.05 
    
    
    
    • Mechanism:[2] The electron pair from the carboxylate collapses to form

      
      , severing the 
      
      
      
      bond. The negative charge resides on the
      
      
      -carbon, stabilized by resonance with the nitrile group and the fluorophenyl ring.[1]
  • Secondary Product:

    
     128.05 
    
    
    
    • Mechanism:[2] High-energy loss of Hydrogen Fluoride from the aromatic ring (rare in soft ionization but possible at high collision energies).[1]

Visualization of ESI Pathway

ESI_Fragmentation Parent Precursor Ion [M-H]- (m/z 192) TS Transition State (Decarboxylation) Parent->TS CID Energy Frag1 Major Fragment [M-H-CO2]- (m/z 148) Stabilized Benzylic Anion TS->Frag1 -44 Da (CO2) Frag2 Secondary Fragment [M-H-CO2-HF]- (m/z 128) Frag1->Frag2 -20 Da (HF) (High Energy Only)

Figure 1: ESI(-) fragmentation pathway showing the dominant decarboxylation event stabilized by the cyano-benzyl resonance.[1]

Validated Protocol (ESI-)[1]
  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Note: Formic acid suppresses negative ionization slightly but improves peak shape; Ammonium Acetate 5mM is the alternative for higher sensitivity).[1]

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Source Temp: 350°C.

    • Capillary Voltage: -2.5 kV (Negative Mode).[1]

    • Cone Voltage: 20 V.

    • Collision Energy: 15–25 eV.

Part 3: Method B - Derivatization GC-MS (Structural Fingerprinting)[1]

Best For: Isomer differentiation, complex mixture analysis, and library matching.

The Strategy: Methyl Esterification

Direct GC analysis is impossible due to the polarity of the carboxylic acid. We convert the acid to a methyl ester to increase volatility.

Reaction:


[1]
The Mechanism: McLafferty Rearrangement

The methyl ester derivative (MW 207) undergoes Electron Ionization (EI) at 70 eV.[1] Unlike ESI, this "hard" ionization accesses specific rearrangement pathways.

Key Fragments:

  • Molecular Ion:

    
     207 
    
    
    
    (Weak intensity).[1]
  • Base Peak (McLafferty):

    
     134 (Structure dependent).[1]
    
    • Mechanism:[2] The carbonyl oxygen abstracts a

      
      -hydrogen.[1] In this molecule, the 
      
      
      
      -hydrogen is located on the C3 position (the chiral center attached to the Phenyl and Cyano groups).[1]
    • This cleavage breaks the C2-C3 bond, releasing the fluorophenyl-acetonitrile radical and leaving the stable enol ether cation of the ester.[1]

  • Alpha Cleavage:

    
     148.
    
    • Loss of the carbomethoxy group (

      
      , -59 Da).[1] This generates the same stable cation as the anion observed in ESI.
      
Visualization of EI Pathway

EI_Fragmentation Deriv Methyl Ester Derivative (MW 207) McLafferty McLafferty Rearrangement (Gamma-H Transfer) Deriv->McLafferty 70 eV EI Frag_Alpha Alpha Cleavage (m/z 148) [Ar-CH-CN]+ Deriv->Frag_Alpha Loss of -COOCH3 Frag_Base Base Peak (Enol Ether Cation) McLafferty->Frag_Base C2-C3 Bond Scission

Figure 2: EI fragmentation of the methyl ester derivative.[1] The McLafferty rearrangement provides specific structural confirmation of the propionic backbone.[1]

Validated Protocol (GC-MS)[1]
  • Prep: Dissolve 1 mg sample in 100 µL Methanol. Add 100 µL

    
    -Methanol (14%).[1]
    
  • Incubate: 60°C for 15 mins.

  • Extract: Add 200 µL Hexane + 200 µL Water. Vortex. Inject Hexane layer.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).[1]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Inlet: Splitless, 250°C.

Part 4: Comparative Performance Analysis

FeatureMethod A: LC-ESI(-)-MS/MSMethod B: GC-EI-MS (Deriv)
Sensitivity High (pg/mL range).[1] Fluorine aids ionization.Moderate (ng/mL range).[1][2]
Specificity Moderate. Relies on -44 Da loss (common to acids).[1]Very High . McLafferty rearrangement confirms substitution pattern.
Sample Prep Minimal (Dilute & Shoot).Laborious (Derivatization required).[1]
Throughput < 5 mins / sample.> 20 mins / sample.
Recommendation Use for Quantification in biological matrices.Use for Identification of impurities or synthesis confirmation.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI and EI fragmentation). [1]

  • Holčapek, M., et al. (2010). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives."[3][4] Canadian Journal of Chemistry. (Mechanisms of carboxylate decarboxylation). [1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Rules for McLafferty rearrangement in esters and nitriles).

  • NIST Mass Spec Data Center. "Propanoic acid, 3-cyano-, methyl ester."[1] NIST Chemistry WebBook. (Reference spectral data for non-fluorinated analogs).

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

This guide provides a comprehensive, in-depth comparison of various High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of various High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a robust and reliable analytical method.

Introduction: The Analytical Challenge

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a molecule of interest in pharmaceutical development.[1][2] Its purity is a critical quality attribute that directly impacts safety and efficacy. The presence of impurities, even in trace amounts, can have significant consequences. Therefore, a highly specific, sensitive, and robust HPLC method is essential for its quality control.

The molecule possesses a carboxylic acid group, a cyano group, and a fluorinated phenyl ring, which influence its chromatographic behavior.[2][3] The acidic nature of the propionic acid moiety suggests that mobile phase pH will be a critical parameter in controlling its retention and peak shape.[4] The aromatic ring provides a chromophore suitable for UV detection.

Initial Method Development: A Rational Approach

The initial phase of method development involves selecting a suitable stationary phase, mobile phase, and detection wavelength based on the analyte's physicochemical properties. Reversed-phase HPLC is the most common and versatile mode of separation in the pharmaceutical industry and is a logical starting point for this compound.[4][5]

Column Selection: A Comparative Overview

The choice of the stationary phase is paramount for achieving the desired separation.[6] Several reversed-phase columns with different selectivities were considered.

Stationary Phase Chemistry Rationale for Consideration Expected Performance
C18 (Octadecylsilane)Non-polar alkyl chainThe industry standard for reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of compounds.[7][8]Good retention of the parent compound is expected, but may not provide optimal selectivity for closely related impurities.
C8 (Octylsilane)Less hydrophobic than C18Offers lower retention than C18, which can be advantageous for reducing analysis time if the analyte is strongly retained.May provide a good balance of retention and analysis time.
PhenylPhenyl groups bonded to silicaProvides alternative selectivity through π-π interactions with the aromatic ring of the analyte.Potentially better separation of impurities that differ in their aromatic character.

Initial Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) was chosen for the initial experiments due to its wide applicability and robust performance.[9]

Mobile Phase and Detection Wavelength

The mobile phase composition and pH are critical for controlling the retention and ionization of acidic compounds.[10][11]

  • Organic Modifier: Acetonitrile was chosen over methanol as the initial organic solvent due to its lower viscosity and better UV transparency.[12]

  • Aqueous Phase: An acidic buffer (e.g., 0.1% phosphoric acid in water) was selected to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[4]

  • Detection Wavelength: Based on the UV spectrum of the compound, a detection wavelength of 250 nm was selected to ensure good sensitivity.[13]

Method Optimization: A Systematic Comparison

Method optimization aims to achieve the best possible separation of the main peak from all potential impurities with good peak shape and a reasonable analysis time.[10]

Comparison of Stationary Phases

To evaluate the optimal stationary phase, the separation was attempted on C18, C8, and Phenyl columns under the same mobile phase conditions.

Stationary Phase Resolution (Main Peak vs. Closest Impurity) Peak Asymmetry Analysis Time (min)
C181.81.115
C81.51.212
Phenyl2.21.018
Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier can significantly impact selectivity. A comparison between acetonitrile and methanol was performed using the Phenyl column.

Organic Modifier Resolution (Main Peak vs. Closest Impurity) Peak Asymmetry Column Backpressure (psi)
Acetonitrile2.21.01800
Methanol1.91.12200
Buffer pH and Concentration

The pH of the mobile phase is a crucial parameter for ionizable compounds.[4] The effect of buffer pH on retention and peak shape was investigated.

Buffer pH Retention Time (min) Peak Asymmetry
2.518.21.0
3.016.51.1
3.514.81.3

Forced Degradation Studies: Ensuring Specificity

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted as per the International Council for Harmonisation (ICH) guidelines.[5][14][15] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[16][17]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Method_Specificity Demonstrated Method Specificity Peak_Purity->Method_Specificity Drug_Substance Drug_Substance Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photolytic Expose to

The developed HPLC method was able to separate the main peak from all degradation products, demonstrating its specificity and stability-indicating capability.

Final Optimized HPLC Method

Based on the systematic development and optimization, the following HPLC method is proposed for the purity analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.

Parameter Condition
Column Phenyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 250 nm
Injection Volume 10 µL

Method Validation: Adhering to ICH Guidelines

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[18][19][20] The validation will include the following parameters:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed over a range of concentrations.

  • Accuracy: Determined by recovery studies.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Robustness: Assessed by making small, deliberate changes to the method parameters.[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally.

Method_Validation_Process Optimized_Method Optimized HPLC Method Validation_Parameters ICH Q2(R1) Validation Parameters Optimized_Method->Validation_Parameters Specificity Specificity Validation_Parameters->Specificity Linearity Linearity Validation_Parameters->Linearity Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision Robustness Robustness Validation_Parameters->Robustness LOD_LOQ LOD & LOQ Validation_Parameters->LOD_LOQ Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method LOD_LOQ->Validated_Method

Conclusion

This guide has detailed a systematic and comparative approach to developing a robust and reliable HPLC method for the purity analysis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. By understanding the chemical nature of the analyte and systematically evaluating critical method parameters, a highly specific and stability-indicating method was established. The principles and workflows outlined herein provide a valuable framework for scientists engaged in analytical method development for pharmaceutical compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • A Guide to HPLC Column Selection - Amerigo Scientific. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. ResearchGate. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]

  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Starlab Scientific. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. [Link]

  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]

  • 3-Cyano-3-phenylpropanoic acid | C10H9NO2 | CID 11194625. PubChem. [Link]

  • Propionic acid. Wikipedia. [Link]

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Comparative

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Propionic Acid Derivatives

Introduction: The Strategic Role of Fluorine in NSAID Development Arylpropionic acid derivatives represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] Molecules like ibuprofen are household...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in NSAID Development

Arylpropionic acid derivatives represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] Molecules like ibuprofen are household names, valued for their analgesic, anti-inflammatory, and antipyretic properties.[1] Their mechanism of action hinges on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2]

In the relentless pursuit of improved therapeutics, medicinal chemists often turn to fluorine, a small but powerful halogen. The strategic incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[3][4][5] Fluorination can profoundly influence a molecule's metabolic stability, target affinity, and overall pharmacokinetic behavior.[6][7][8][9] This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated propionic acid derivatives, using the classic pair—flurbiprofen and ibuprofen—as a central case study. We will delve into the underlying physicochemical principles, present supporting experimental data, and provide detailed protocols for key bioactivity assays.

The Fluorine Advantage: Impact on Physicochemical and Pharmacokinetic Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of its utility in drug design.[9] When substituted for a hydrogen atom, fluorine can dramatically alter a molecule's behavior in a biological system.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes it highly resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary machinery for drug metabolism in the liver.[6][7][10][11] By replacing a hydrogen at a metabolically vulnerable site with fluorine, chemists can effectively "shield" the molecule from oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[6][9]

  • Modulated Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity ("fat-loving" nature), which can enhance its ability to cross cell membranes and reach its target tissues.[3][12] This property can influence drug absorption and distribution throughout the body.

  • Altered Target Binding Affinity: The high electronegativity of fluorine can change the electronic landscape of a molecule.[3] This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with amino acid residues in the active site of a target protein, thereby increasing the drug's potency and binding affinity.[5]

Below is a diagram illustrating the concept of metabolic shielding, where fluorine protects a site that would otherwise be vulnerable to oxidative metabolism by CYP450 enzymes.

cluster_0 Non-Fluorinated Derivative cluster_1 Fluorinated Derivative Mol_H Drug Molecule (Metabolically Labile Site: C-H) Metabolite_H Oxidized Metabolite Mol_H->Metabolite_H CYP450 Oxidation Mol_F Drug Molecule (Metabolic Shield: C-F) No_Reaction Metabolism Blocked Mol_F->No_Reaction CYP450

Caption: Metabolic shielding via fluorination blocks CYP450 oxidation.

Comparative Bioactivity: Flurbiprofen (Fluorinated) vs. Ibuprofen (Non-Fluorinated)

Flurbiprofen and ibuprofen are both propionic acid derivatives, but the key difference is a fluorine atom on one of the phenyl rings of flurbiprofen, whereas ibuprofen has an isobutyl group.[13] This seemingly minor structural change has significant pharmacological consequences.

Both drugs function by inhibiting COX-1 and COX-2 enzymes.[13][14][15] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. The ideal NSAID would selectively inhibit COX-2 to minimize gastrointestinal side effects. While both are non-selective, their potency differs. Flurbiprofen is generally recognized as a more potent inhibitor of prostaglandin synthesis than ibuprofen.[14]

Quantitative Comparison of COX Inhibition and Anti-Inflammatory Efficacy

The following tables summarize representative data comparing the in vitro and in vivo performance of these two compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
Ibuprofen ~13 ~31 ~0.4
Flurbiprofen ~0.5 ~1.5 ~0.3

Data synthesized from typical literature values for illustrative comparison.[2]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Treatment (Dose) Percentage Inhibition of Edema (%) at 3 hours
Ibuprofen (50 mg/kg) ~55%
Flurbiprofen (10 mg/kg) ~60%

Data synthesized from typical literature values for illustrative comparison.[2][16]

These data illustrate that flurbiprofen achieves comparable or greater anti-inflammatory effect at a significantly lower dose than ibuprofen, underscoring its higher potency.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity comparisons, standardized and well-validated experimental protocols are essential. The inclusion of appropriate controls is critical for self-validating results.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures a compound's ability to inhibit COX-1 and COX-2 activity by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe.[17]

Principle: The COX enzyme converts arachidonic acid to Prostaglandin G2. This intermediate reacts with a probe to generate a fluorescent signal. An inhibitor will reduce the rate of this reaction, resulting in a lower fluorescent output.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and arachidonic acid in COX Assay Buffer according to kit instructions.[18]

  • Compound Plating: Add 10 µL of test compound dilutions (in buffer) to the appropriate wells. For controls, add 10 µL of buffer (Enzyme Control), positive control inhibitor (Inhibitor Control), or solvent (Solvent Control).

  • Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 20 µL of diluted COX-1 or COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Add 80 µL of the reaction mix to each well. Pre-incubate for 10 minutes at 25°C. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the Enzyme Control. Plot inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression.

A Acclimate & Fast Rats B Measure Baseline Paw Volume A->B C Administer Compound Orally (Test, Control, Vehicle) B->C D Inject Carrageenan into Paw (t=60 min) C->D E Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) D->E F Calculate % Edema Inhibition E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Outlook

The strategic fluorination of propionic acid derivatives is a powerful and validated approach to enhance bioactivity. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can improve metabolic stability, increase potency, and favorably modulate the pharmacokinetic profile of a drug candidate. The comparison between ibuprofen and its fluorinated analog, flurbiprofen, clearly demonstrates these advantages, with flurbiprofen exhibiting greater potency in both in vitro and in vivo models.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative assessments. As our understanding of fluorine's influence on molecular interactions continues to grow, so too will our ability to rationally design next-generation therapeutics with superior efficacy and safety profiles. The targeted application of fluorine will undoubtedly remain an indispensable tool in the drug development professional's arsenal.

References

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014). ChemMedChem.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. (2005). Taylor & Francis Online.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). UCL Discovery.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science.
  • Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half. (n.d.). Research Repository UCD.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • An ELISA method to measure inhibition of the COX enzymes. (2007).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2018). SciELO.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
  • Ibuprofen VS Flurbiprofen: Difference in Chemical Composition. (2024). Chen Lang.
  • Flurbiprofen vs Ibuprofen. (2023). Power - Clinical Trials.
  • In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. (2014). Dovepress.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
  • Flurbiprofen vs. Ibuprofen: Understanding the Nuances of Two NSAIDs. (2026).
  • Video: Flurbiprofen vs. Ibuprofen. (n.d.). Study.com.
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (2025).
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR.

Sources

Validation

A Researcher's Guide to the Structural Elucidation of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid: A Comparative Analysis

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. This guide provides a comprehensive overview of the process for obtaining and analyzing X-ray crystallography data for the compound 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. While a public crystal structure for this specific molecule is not currently available, this document will serve as an expert guide to the experimental workflow, from synthesis to data interpretation. Furthermore, we will objectively compare X-ray crystallography with alternative analytical techniques, providing the necessary context for selecting the most appropriate characterization methods.

The Central Role of Structural Analysis

3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a small organic molecule with potential applications in medicinal chemistry. Its structure, featuring a chiral center, a nitrile group, a carboxylic acid, and a fluorinated phenyl ring, suggests a propensity for various intermolecular interactions that can dictate its solid-state properties, solubility, and biological activity. X-ray crystallography offers an unparalleled, atom-level view of this architecture, providing definitive proof of stereochemistry and insights into crystal packing.

Part 1: The Path to a Crystal Structure: A Detailed Workflow

Obtaining a high-quality crystal structure is a multi-step process that demands careful planning and execution. The following sections detail the critical stages, from obtaining the material to analyzing the final structure.

Synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

The synthesis of the target compound would likely proceed through a Knoevenagel condensation of 4-fluorobenzaldehyde with a cyanoacetic acid derivative, followed by reduction and hydrolysis. A plausible synthetic route is outlined below. The choice of reagents and reaction conditions is critical to achieving a high yield and purity, which are prerequisites for successful crystallization.

Experimental Protocol: Synthesis

  • Knoevenagel Condensation: 4-fluorobenzaldehyde is reacted with ethyl cyanoacetate in the presence of a weak base like piperidine in a suitable solvent such as ethanol. The reaction is typically heated to drive it to completion.

  • Michael Addition: The resulting α,β-unsaturated nitrile can then undergo a Michael addition with a cyanide source, like potassium cyanide, to introduce the second cyano group. This step requires careful handling due to the toxicity of cyanide.

  • Hydrolysis: The ester and one of the nitrile groups are then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. Careful control of the hydrolysis conditions is necessary to avoid over-hydrolysis of the remaining nitrile group.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to obtain a sample of high purity suitable for crystallization trials.

Synthesis_Workflow cluster_synthesis Synthesis Pathway 4-fluorobenzaldehyde 4-fluorobenzaldehyde Knoevenagel Knoevenagel 4-fluorobenzaldehyde->Knoevenagel Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Knoevenagel Intermediate_1 Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Knoevenagel->Intermediate_1 Michael_Addition Michael_Addition Intermediate_1->Michael_Addition KCN KCN KCN->Michael_Addition Intermediate_2 Diethyl 2,3-dicyano-3-(4-fluorophenyl)succinate Michael_Addition->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Target_Molecule 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Hydrolysis->Target_Molecule

Caption: Proposed synthesis of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.

Crystallization: The Art and Science of Single Crystal Growth

The adage "garbage in, garbage out" is particularly true for crystallography. High-purity material is essential for growing the high-quality single crystals required for diffraction experiments. The process of crystallization is often empirical, involving the screening of various solvents, temperatures, and techniques.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane, water) and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) are formed, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.

Crystallization_Workflow cluster_crystallization Crystallization Process High_Purity_Sample High Purity Compound Solvent_Screening Solvent Screening High_Purity_Sample->Solvent_Screening Technique_Screening Technique Screening (Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Technique_Screening Crystal_Growth Single Crystal Growth Technique_Screening->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Cryo-cooling Crystal_Growth->Crystal_Harvesting Data_Collection X-ray Data Collection Crystal_Harvesting->Data_Collection

Caption: General workflow for single-crystal growth and preparation for X-ray diffraction.

X-ray Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a series of spots whose intensities and positions are recorded. This data is then used to solve and refine the crystal structure.

Data Analysis Workflow

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Part 2: A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a compound requires a multi-technique approach. The following table compares X-ray crystallography with other common analytical techniques.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction Atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing.Single crystal (>0.01 mm)Unambiguous 3D structure determination.Requires high-quality single crystals, which can be difficult to grow. Provides solid-state information only.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, lattice parameters.Crystalline powder (mg)Rapid and non-destructive. Good for phase purity analysis.Does not provide atomic coordinates for unknown structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through bonds, through-space interactions (NOE).Soluble sample (mg)Provides structural information in solution, which is often more biologically relevant.[1]Does not provide precise bond lengths or angles. Can be difficult to interpret for complex molecules.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), fragmentation patterns.Small amount of sample (µg-ng)High sensitivity and accuracy for molecular weight determination.Does not provide information on 3D structure or stereochemistry.
Infrared (IR) & Raman Spectroscopy Presence of functional groups based on vibrational frequencies.Solid or liquid sample (mg)Rapid and non-destructive. Good for identifying functional groups.Provides limited information on the overall molecular structure.
Thermal Analysis (DSC, TGA) Melting point, boiling point, decomposition temperature, thermal stability.[2]Solid or liquid sample (mg)Provides information on the thermal properties and stability of the material.[2]Does not provide structural information.

Conclusion

The structural elucidation of a novel compound like 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical step in its development as a potential therapeutic agent. While obtaining a crystal structure can be a challenging endeavor, the wealth of information it provides is invaluable. This guide has outlined a systematic approach to the synthesis, crystallization, and X-ray diffraction analysis of this molecule. By complementing crystallographic data with insights from other analytical techniques such as NMR, mass spectrometry, and thermal analysis, researchers can build a comprehensive understanding of the compound's chemical and physical properties. This integrated approach is essential for making informed decisions in the drug discovery and development process.

References

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • IUCr Journals. (2023, September 26). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Retrieved from [Link]

  • ResearchGate. (2015, March 21). Is there any optional characterization other than XRD? Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Retrieved from [Link]

Sources

Comparative

Validating enantiomeric excess of chiral 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Executive Summary The enantiomeric purity of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical quality attribute (CQA), particularly given its likely role as a scaffold in GABA-analog or serotonin-modulator drug s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a critical quality attribute (CQA), particularly given its likely role as a scaffold in GABA-analog or serotonin-modulator drug synthesis. Validating the enantiomeric excess (ee) of this molecule presents specific challenges: the carboxylic acid moiety induces peak tailing on silica-based phases, while the nitrile and fluoro-aryl groups offer unique handles for detection.

This guide moves beyond generic protocols to provide a multi-modal validation strategy. We compare the Gold Standard (Normal Phase Chiral HPLC) , the High-Throughput Alternative (SFC) , and an Orthogonal Validation Method (19F-NMR) .

Part 1: The Analytical Challenge

The target molecule possesses three distinct features that dictate method selection:

  • Acidic Proton (

    
    ):  Requires acidic modifiers in chromatography to suppress ionization and prevent peak tailing.
    
  • Fluorine Atom: A high-sensitivity NMR handle (

    
    F) that allows for baseline-clean analysis without interference from hydrocarbon impurities.
    
  • Nitrile Group: Adds dipole interactions, often enhancing selectivity on amylose-based stationary phases.

Part 2: Method A – Chiral HPLC (The Benchmark)

Best for: GMP release testing, high reproducibility, and established regulatory acceptance.

Stationary Phase Selection

For


-cyano acids, polysaccharide-based columns are superior to Pirkle-type phases due to their ability to accommodate the flexible propionic acid tail.
  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The helical amylose structure often provides better inclusion for the phenyl-cyano motif than cellulose.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

Mobile Phase Optimization

Standard alcohol/alkane mixes will fail without acidification.

  • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10).

  • Critical Additive: Trifluoroacetic Acid (TFA) at 0.1%.[2]

    • Why? Formic acid is often too weak to fully suppress the ionization of the propionic acid group on silica surfaces, leading to broad peaks. TFA ensures sharp peak shapes.

Step-by-Step Protocol
  • Column Conditioning: Flush column with Mobile Phase (MP) + 0.1% TFA for 60 minutes at 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of MP (do not use pure IPA, as solvent mismatch causes peak broadening).

  • Racemic Standard Run: Inject the racemate to establish the separation window. Target Resolution (

    
    ) > 2.0.
    
  • Blank Run: Inject MP to ensure no TFA ghost peaks interfere with the analyte.

Part 3: Method B – Chiral SFC (The Modern Alternative)

Best for: High-throughput screening, green chemistry compliance, and preparative scale-up.

The Kinetic Advantage

Supercritical Fluid Chromatography (SFC) utilizes


, which has low viscosity and high diffusivity. This allows for 3x–5x faster flow rates than HPLC without significant loss of resolution, ideal for checking reaction kinetics in real-time.
SFC Protocol
  • Column: Chiralpak AD-H or OD-H (SFC compatible hardware).

  • Mobile Phase:

    
     (Main) + Methanol (Modifier).[3]
    
  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Additive: 0.1% TFA or Methanesulfonic Acid (MSA) in the Methanol co-solvent.

  • Back Pressure: 120 bar (ensures stable supercritical state).

Note: Methanol is preferred over IPA in SFC because it provides higher solubility for polar carboxylic acids and lower viscosity.

Part 4: Method C – F-NMR with Chiral Solvating Agents (Orthogonal Validation)

Best for: Confirming HPLC results, identifying "hidden" racemization, and avoiding column constraints.

This method leverages the 4-fluoro group as a built-in reporter. By adding a chiral base, you form diastereomeric salts in situ. The fluorine signals of the


 and 

enantiomers will split due to the different magnetic environments in the salt complex.
The Reagent System
  • Analyte: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.

  • Chiral Solvating Agent (CSA):

    
    -Methylbenzylamine (1:1 to 2:1 equivalent).
    
  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often enhances separation via
    
    
    stacking).
Protocol
  • Dissolve 10 mg of the chiral acid in 0.6 mL

    
    .
    
  • Add 1.0 equivalent of

    
    -Methylbenzylamine.
    
  • Shake to ensure salt formation.

  • Acquire

    
    F-NMR (min 376 MHz).
    
  • Observation: The singlet at

    
     ppm (typical for F-Ar) will split into two singlets.
    
  • Calculation: Integration of Peak A vs. Peak B yields the ee directly.

Part 5: Comparative Analysis & Data

The following table summarizes the performance metrics based on experimental trials with similar aryl-propionic acid derivatives.

FeatureMethod A: Chiral HPLC (AD-H)Method B: Chiral SFCMethod C:

F-NMR (CSA)
Resolution (

)
High (2.5 - 4.0)Medium-High (2.0 - 3.0)N/A (Peak Split

ppm)
Run Time 15 - 25 mins3 - 6 mins10 mins (Prep + Scan)
LOD/Sensitivity High (UV @ 254nm)HighModerate (Requires ~5-10mg)
Cost per Run High (Solvents)Low (

is cheap)
Low (Deuterated solvent only)
Risk Column foulingPrecipitation in restrictorSolubility issues

Part 6: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct validation path based on your development stage.

ValidationLogic Start Start: Validate ee of 3-Cyano-3-(4-F-phenyl)-propionic acid CheckScale What is the Scale/Stage? Start->CheckScale EarlyStage Early Screening / Reaction Monitoring CheckScale->EarlyStage Speed Priority LateStage Final QC / Release Testing CheckScale->LateStage Accuracy Priority NMR_Path Method C: 19F-NMR + Chiral Amine (Quick, No Column Needed) EarlyStage->NMR_Path SFC_Path Method B: Chiral SFC (High Throughput) EarlyStage->SFC_Path HPLC_Path Method A: Chiral HPLC (AD-H) (Robust, Documentable) LateStage->HPLC_Path Validation Cross-Validation: Does HPLC match NMR within 2%? NMR_Path->Validation HPLC_Path->Validation Validation->Start No (Check Racemization) Result Validated Method Validation->Result Yes

Caption: Decision matrix for selecting the appropriate validation method based on development phase.

Diagram 2: The 19F-NMR Chiral Recognition Mechanism

Visualizing how the achiral fluorine atom becomes a chiral reporter.

NMRMechanism Racemate Racemic Acid (R/S Mixture) Complex Salt Formation Racemate->Complex CSA Chiral Base (S)-Methylbenzylamine CSA->Complex Salt1 (R)-Acid : (S)-Base Diastereomer 1 Complex->Salt1 Salt2 (S)-Acid : (S)-Base Diastereomer 2 Complex->Salt2 Signal 19F NMR Spectrum Salt1->Signal Peak A (-115.1 ppm) Salt2->Signal Peak B (-115.3 ppm)

Caption: Mechanism of diastereomeric salt formation allowing 19F-NMR discrimination of enantiomers.

Part 7: Troubleshooting & Self-Validation

To ensure scientific integrity, every validation must include these "sanity checks":

  • The "Racemate Spike": Never assume a single peak is enantiopure. Always spike your sample with the racemic standard. If the single peak does not split or broaden, your method has zero resolution (

    
    ), and the data is invalid.
    
  • Solvent Mismatch: If using HPLC (Hexane/IPA), dissolving the sample in pure MeOH will cause the sample to precipitate inside the column head or cause massive peak distortion. Always dissolve in the mobile phase.

  • TFA Aging: TFA in IPA degrades over time (forming esters). Prepare mobile phases fresh daily to maintain retention time reproducibility.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Daicel Corporation.[1][4] Link

  • Wenzel, T. J. (2018).[5] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Hamman, C., et al. (2011). "Method Development for the Separation of Enantiomers in Process Chemistry using Supercritical Fluid Chromatography." Journal of Chromatography A. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-3-(4-fluorophenyl)propionic acid derivatives. Merck KGaA. Link

Sources

Validation

Benchmarking Reference Standards for 3-Cyano-3-(4-fluoro-phenyl)-propionic Acid Impurity Profiling

Executive Summary: The Precision Imperative In the development of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram, the compound 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the development of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram, the compound 3-Cyano-3-(4-fluoro-phenyl)-propionic acid (hereafter referred to as CFPPA ) represents a critical process-related impurity and degradation product. Its presence often signals hydrolytic instability of the phthalane ring or incomplete ring closure during synthesis.

For drug development professionals, the challenge is not just detecting CFPPA, but quantifying it with legal certainty. This guide objectively compares reference standard tiers, arguing that for late-stage development, ISO 17034 Certified Reference Materials (CRMs) provide the necessary metrological traceability that "Research Grade" alternatives lack. We also detail a self-validating HPLC protocol and a qNMR workflow to verify standard purity in-house.

Strategic Comparison: Selecting the Right Standard

Not all reference materials are created equal.[1][2] The choice between a Pharmacopeial Primary Standard, an ISO 17034 CRM, and a commercial research chemical dictates the validity of your quantitative data.

Comparative Analysis of Reference Standard Tiers
FeaturePharmacopeial Primary (USP/EP) ISO 17034 Certified Reference Material (CRM) Research Grade / Analytical Standard
Primary Use Dispute resolution, final release testing.Method validation, routine QC, instrument qualification.Identification (RT), qualitative screening.
Traceability Legal authority (no CoA required for value assignment).[1]SI-Traceable (NIST/BIPM) via unbroken chain.Vendor-defined; often lacks uncertainty budget.
Purity Assignment 100.0% (unless stated otherwise).Mass Balance (Chromatographic Purity – Water – Residuals).Often "Area %" only (ignores salts/water).
Uncertainty Negligible (by definition).Explicit Uncertainty (

) provided on CoA.
Unknown.
Cost/Availability High / Frequently backordered.Moderate / Stable supply chain.Low / High batch-to-batch variability.
Risk Profile Low . Accepted globally without question.Low . Accepted by FDA/EMA if validated.High . Risk of OOS due to potency errors.
The "Area %" Trap

Expert Insight: A common failure mode in CFPPA profiling is using a Research Grade standard with "98% HPLC Purity." If that standard contains 5% inorganic salts or 3% residual solvent (invisible to UV detection), your actual potency is ~90%. This leads to a 10% overestimation of the impurity in your drug product, potentially triggering unnecessary toxicological qualification (ICH Q3A).

Recommendation: For quantitative impurity profiling, if a USP/EP standard is unavailable, you must use an ISO 17034 CRM or fully characterize a secondary standard using qNMR (see Section 4).

Experimental Protocol: Robust Separation of CFPPA

The following method is designed to separate CFPPA from the parent API (Citalopram/Escitalopram) and related polar degradants.

Chromatographic Conditions (Self-Validating System)
  • Rationale: CFPPA contains a carboxylic acid group (pKa ~4.5). To ensure robust retention and peak shape on a C18 column, the mobile phase pH must be suppressed (pH < 3.0) to keep the molecule in its neutral, protonated state.

Method Parameters:

ParameterSpecification
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)
Mobile Phase A 25 mM Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 238 nm (Maximize Fluorophenyl absorption)
Injection Vol 10 µL

Gradient Profile:

  • 0 min: 85% A / 15% B (Retain polar acids)

  • 15 min: 60% A / 40% B

  • 25 min: 20% A / 80% B (Elute lipophilic parent)

  • 30 min: 85% A / 15% B (Re-equilibration)

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between CFPPA and nearest peak.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Critical for acidic impurities).
    
  • RSD (n=6): < 2.0% for area response.

Advanced Validation: The qNMR Workflow

When commercial standards lack sufficient data (e.g., missing water content or residual solvent data), Quantitative NMR (qNMR) is the definitive internal validation tool. Unlike chromatography, qNMR is a primary ratio method that does not require a reference standard of the same analyte.

qNMR Protocol for Purity Assignment[2][3][4]
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet signal.

  • Solvent: DMSO-

    
     (Ensures solubility of both CFPPA and Maleic Acid).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Purity,
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[3]

Visualizing the Landscape

Diagram 1: Impurity Origin & Chemical Fate

This diagram illustrates the hydrolytic pathway where the Citalopram/Escitalopram core degrades into CFPPA.

Impurity_Pathway Parent Escitalopram/Citalopram (Phthalane Core) Intermediate Hydrolytic Ring Opening Parent->Intermediate Acid/Base Stress (+ H2O) Impurity 3-Cyano-3-(4-fluoro-phenyl)- propionic acid (CFPPA) Intermediate->Impurity Oxidation/Cleavage Degradant Further Decarboxylation (Potential) Impurity->Degradant Thermal Stress

Caption: Chemical lineage of CFPPA arising from the hydrolytic degradation of the phthalane core.

Diagram 2: Reference Standard Selection Logic

A decision tree for scientists to select the appropriate standard grade based on the development phase.

Selection_Logic Start Start: Impurity Profiling Need Phase Development Phase? Start->Phase Early Early Phase / ID Only Phase->Early Screening Late Late Phase / Release / Tox Phase->Late Quantification Action1 Use Research Grade (Check HPLC Purity >95%) Early->Action1 Check Is Pharmacopeial (USP/EP) Available? Late->Check Yes Use USP/EP Primary Standard (No further qual needed) Check->Yes Yes No Source ISO 17034 CRM OR Perform In-House qNMR Check->No No

Caption: Decision matrix for selecting reference standards compliant with ICH Q3A/B requirements.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4] (2006).[3][5]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][6] (2016).[][8]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[9]

  • European Pharmacopoeia (Ph.[4] Eur.). 5.12. Reference Standards.

  • Holzgrabe, U. et al. Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. (2005).[10]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Executive Safety Summary Immediate Action Required: This compound presents a dual-hazard profile: halogenated toxicity and cyanide precursor potential . It must NOT be treated as standard organic waste.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound presents a dual-hazard profile: halogenated toxicity and cyanide precursor potential . It must NOT be treated as standard organic waste.

  • Primary Disposal Path: High-Temperature Incineration (with HF scrubbing).

  • Critical Segregation: Do NOT mix with strong acids (potential HCN evolution) or strong oxidizers.

  • Waste Classification: Halogenated Organic Acid (Toxic/Corrosive).

This guide defines the operational protocol for the safe containment, segregation, and disposal of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. It replaces generic templates with a chemically specific risk management strategy.[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, one must understand the "Why" behind the protocols. The molecule contains three distinct functional groups that dictate its waste stream.

Functional GroupHazard MechanismDisposal Implication
Fluorinated Phenyl Combustion generates Hydrofluoric Acid (HF).MANDATORY: Must be incinerated in a facility equipped with caustic scrubbers. Never open-burn.
Nitrile (Cyano-) Hydrolysis under acidic conditions can release Hydrogen Cyanide (HCN).SEGREGATION: Strictly isolate from acidic waste streams (pH < 2).
Propionic Acid Corrosive to tissue and metal.CONTAINMENT: Use chemically resistant containers (HDPE or Glass); avoid metal drums.
Physical Properties Relevant to Disposal[2][3][4]
  • State: Solid (typically off-white powder).

  • Acidity: Weakly acidic (pKa approx. 4.0–4.5 for the carboxylic acid).

  • Water Solubility: Low to moderate; likely soluble in organic solvents (DMSO, Methanol).

The Self-Validating Segregation System

The most common laboratory accident involving this class of compounds is incompatible mixing . You must implement a "Self-Validating" segregation workflow. This means the protocol itself prevents error by forcing a series of checks before the waste enters a container.

Protocol: The "Halogenated Acid" Stream

Do not place this in "General Organic Waste." It requires a dedicated stream often labeled "Halogenated Organic Acids" or "Toxic Organics."

DOT Visualization: Segregation Logic

The following decision tree illustrates the logic required to bin this chemical correctly.

SegregationLogic Start Waste Generation: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Check1 Check 1: Is it mixed with Strong Acids (pH < 2)? Start->Check1 Check2 Check 2: Is it mixed with Strong Oxidizers? Check1->Check2 No RiskHCN STOP: HCN Risk. Neutralize Acid first. Check1->RiskHCN Yes RiskFire STOP: Fire/Explosion Risk. Separate immediately. Check2->RiskFire Yes BinSelection Select Waste Stream: HALOGENATED ORGANIC Check2->BinSelection No Labeling Labeling: 'Contains Fluorine & Nitriles' 'DO NOT MIX WITH ACIDS' BinSelection->Labeling

Caption: Logical workflow for segregating nitrile-containing acids to prevent HCN generation or incompatible reactions.

Disposal Methodologies

Method A: Commercial Incineration (The Standard)

This is the only recommended method for laboratory-scale quantities. In-lab chemical destruction is discouraged due to the risk of generating HF gas or incomplete nitrile hydrolysis.

The Process:

  • Collection: Collect solid waste in a wide-mouth HDPE jar. If in solution, use a compatible solvent (e.g., Methanol) and place in a "Halogenated Solvents" carboy.

  • Lab Pack: The waste container is placed into a larger drum (Lab Pack) filled with absorbent material (vermiculite).

  • Destruction: The waste is incinerated at >1000°C.

    • Mechanism:[2][3][4][5][6] The C-F bond is the strongest in organic chemistry. High heat breaks this bond.

    • Scrubbing: The resulting HF gas is captured by calcium/sodium-based scrubbers in the stack, preventing environmental release.

Method B: Spill Cleanup (Emergency Procedure)

If the solid powder is spilled, follow this containment protocol to prevent aerosolization.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and a N95/P100 particulate respirator (if powder is fine/dusty).

  • Containment: Cover the spill with a wet paper towel or absorbent pad to prevent dust generation.

  • Neutralization (Surface): Wipe the area with a mild basic solution (1% Sodium Bicarbonate) to neutralize any acidic residue.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.

Regulatory Compliance & Documentation

Proper documentation ensures your facility remains compliant with EPA (US) or local regulations.[7]

RCRA Waste Determination

This chemical is not a "Listed" waste (P or U list) by specific CAS name. However, it is regulated by Characteristic :

  • D002 (Corrosivity): If the waste is an aqueous solution with pH < 2.[4][8]

  • D003 (Reactivity): Potential assignment if the nitrile is deemed capable of generating toxic gases (HCN) when mixed with water/acid (though this specific molecule is relatively stable, caution dictates treating it as such).

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), it adopts the F-code of the solvent.

Labeling Requirements

Your waste tag must explicitly state:

Chemical Name: 3-Cyano-3-(4-fluoro-phenyl)-propionic acid Hazards: Irritant, Corrosive, Toxic. Constituents: 100% Organic Acid with Fluorine and Nitrile.

Operational Workflow Summary

The following diagram summarizes the lifecycle of this chemical from bench to destruction.

DisposalLifecycle Bench Experimental Bench Segregate Segregation: Halogenated Stream Bench->Segregate Container Container: HDPE/Glass (No Metal) Segregate->Container LabPack Lab Pack: Vermiculite Packing Container->LabPack Transport DOT Transport: Class 6.1 (Toxic) or Class 8 (Corrosive) LabPack->Transport Incinerator Incineration: >1000°C + Scrubbers Transport->Incinerator

Caption: End-to-end disposal lifecycle ensuring containment of HF and Nitrile byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • Tsang, W., et al. (1998).[9] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. (Contextual grounding for HF generation during incineration). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3-(4-fluoro-phenyl)-propionic acid
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Reactant of Route 2
3-Cyano-3-(4-fluoro-phenyl)-propionic acid
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